DMTr-TNA-5MeU-amidite
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C39H47N4O8P |
|---|---|
Peso molecular |
730.8 g/mol |
Nombre IUPAC |
3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-23-11-22-40)51-35-34(25-48-37(35)42-24-28(5)36(44)41-38(42)45)50-39(29-12-9-8-10-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h8-10,12-21,24,26-27,34-35,37H,11,23,25H2,1-7H3,(H,41,44,45)/t34-,35+,37+,52?/m0/s1 |
Clave InChI |
CEPXSVFEFKTSLF-MVFNBKNKSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H](CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Foundational & Exploratory
Unlocking the Potential of Xeno-Nucleic Acids: A Technical Guide to DMTr-TNA-5MeU-amidite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of DMTr-TNA-5MeU-amidite, a key building block for the synthesis of Threose Nucleic Acid (TNA). TNA, a xeno-nucleic acid (XNA) analog, offers significant advantages for therapeutic and diagnostic applications due to its unique structural properties, including remarkable resistance to nuclease degradation. This document serves as a critical resource for researchers and professionals in the fields of oligonucleotide chemistry, drug development, and synthetic biology.
Core Properties of this compound
This compound is a phosphoramidite monomer essential for the automated solid-phase synthesis of TNA oligonucleotides.[1][2] Its chemical structure is designed for efficient incorporation into a growing oligonucleotide chain, featuring a 4,4'-dimethoxytrityl (DMTr) protecting group on the 5'-hydroxyl for selective deprotection, a reactive phosphoramidite group at the 3'-position, and a 5-methyluracil (5MeU) nucleobase.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-{2'-O-[(2-Cyanoethoxy)(diisopropyl amino)phosphino]-3'-O-[(4,4'-dimethoxytriphenyl)methyl]-α-L-threofuranosyl}thymine | [3] |
| Molecular Formula | C39H47N4O8P | [4] |
| Molecular Weight | 730.8 g/mol | [4] |
| CAS Number | 325683-94-1 | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Storage Conditions | -20°C, under inert atmosphere | [4][5][6] |
Table 2: Solubility and Stability of this compound
| Property | Details | Notes and Recommendations | Reference |
| Solubility | Soluble in anhydrous acetonitrile. | For oligonucleotide synthesis, a concentration of 0.05 M to 0.1 M in anhydrous acetonitrile is typically used. More lipophilic amidites may require dichloromethane. | [7] |
| Stability (Solid) | Stable for extended periods when stored as a dry powder under an inert atmosphere at -20°C. | Shelf-life can be up to 1-2 years under optimal anhydrous and inert storage conditions. | [8] |
| Stability (in Solution) | Decomposes in the presence of moisture and protic solvents. Solutions in anhydrous acetonitrile should be used promptly. | The stability of phosphoramidite solutions decreases in the order T, dC > dA > dG. The rate of degradation can be reduced by minimizing water content and storing solutions under an inert gas. | [9] |
The Role of TNA in Next-Generation Therapeutics
Threose Nucleic Acid (TNA) is a synthetic analog of DNA and RNA where the natural ribose or deoxyribose sugar is replaced by a four-carbon threose sugar.[10] This structural modification, with the phosphodiester backbone linking the 2' and 3' positions of the threose sugar, confers unique and highly desirable properties.[10]
Key advantages of TNA include:
-
Nuclease Resistance: The unnatural backbone of TNA makes it completely resistant to degradation by cellular nucleases, a major hurdle for traditional oligonucleotide therapeutics.[11]
-
Stable Duplex Formation: TNA can form stable Watson-Crick base pairs with complementary DNA and RNA strands, as well as with itself.[10] This allows for predictable hybridization to target nucleic acid sequences.
-
Biocompatibility: Studies have indicated that TNA exhibits low cytotoxicity.[10]
These properties make TNA a promising candidate for a range of biomedical applications, including antisense therapy, aptamers, and diagnostic probes.[10][11]
Experimental Protocols
Solid-Phase Synthesis of TNA Oligonucleotides
The synthesis of TNA oligonucleotides is performed on an automated DNA synthesizer using phosphoramidite chemistry. The process involves a cycle of four chemical reactions for the addition of each TNA monomer.
Workflow for TNA Oligonucleotide Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. DMTr-TNA-5MeU amidite, 325683-94-1 | BroadPharm [broadpharm.com]
- 5. DMTr-TNA-U amidite, 325683-95-2 | BroadPharm [broadpharm.com]
- 6. DMTr-TNA A(Bz)-amidite | BroadPharm [broadpharm.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synoligo.com [synoligo.com]
- 11. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
An In-depth Technical Guide to DMTr-TNA-5MeU-amidite
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DMTr-TNA-5MeU-amidite, a key building block in the synthesis of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the fields of drug development and nucleic acid chemistry.
Core Chemical Structure and Properties
This compound is a phosphoramidite monomer utilized in the chemical synthesis of α-L-threofuranosyl nucleic acid (TNA) oligonucleotides. TNA is an artificial nucleic acid analogue with a four-carbon threofuranosyl sugar backbone, which imparts unique structural and biological properties to oligonucleotides, including high binding affinity to complementary DNA and RNA strands and resistance to nuclease degradation.
The monomer consists of four key chemical moieties:
-
DMTr (4,4'-Dimethoxytrityl): A bulky protecting group attached to the 3'-hydroxyl group of the threofuranosyl sugar. Its acid lability allows for controlled, stepwise deprotection during solid-phase oligonucleotide synthesis.
-
TNA (α-L-Threofuranosyl Nucleic Acid) backbone: The central sugar scaffold, which distinguishes TNA from natural nucleic acids like DNA and RNA.
-
5MeU (5-Methyluridine): The nucleobase component, which is a modified form of uracil.
-
Phosphoramidite group: A reactive phosphorus(III) group, typically a β-cyanoethyl phosphoramidite, located at the 2'-position of the threose sugar. This group enables the formation of phosphodiester linkages with the free hydroxyl group of the growing oligonucleotide chain.
The complete chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C39H47N4O8P | [1][2] |
| Molecular Weight | 730.79 g/mol | [1] |
| CAS Number | 325683-94-1 | [2] |
| Purity (typical) | ≥98% (by HPLC) | [3] |
| Coupling Efficiency | Not specified; determined empirically | - |
| Storage Conditions | -20°C, under inert atmosphere | [2] |
Note on Coupling Efficiency: The coupling efficiency of phosphoramidites is a critical parameter in oligonucleotide synthesis, as it determines the yield of the full-length product. While a specific coupling efficiency for this compound is not publicly available and is highly dependent on the synthesis conditions (e.g., synthesizer, reagents, coupling time), TNA phosphoramidites generally require optimized conditions, such as longer coupling times (e.g., 5 minutes), to achieve high efficiencies.[2]
Experimental Protocols
The following sections outline the general experimental protocols for the synthesis of the TNA phosphoramidite monomer and its subsequent use in solid-phase oligonucleotide synthesis.
Synthesis of this compound
The synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. A general synthetic workflow is described below.
Caption: General workflow for the synthesis of this compound.
A detailed protocol for the synthesis of TNA phosphoramidite monomers can be found in the work by Zhang and Chaput (2012).[4] The key steps generally involve:
-
Synthesis of a protected threofuranosyl sugar: This is often achieved from a readily available chiral starting material like L-ascorbic acid.[4]
-
Glycosylation: The protected sugar is coupled with the 5-methyluracil base, typically under Vorbrüggen conditions, to form the nucleoside.[4]
-
Selective Protection: The 3'-hydroxyl group of the threofuranosyl nucleoside is selectively protected with the dimethoxytrityl (DMTr) group.
-
Phosphitylation: The 2'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.
Solid-Phase Oligonucleotide Synthesis
This compound is used in standard automated DNA/RNA synthesizers for the solid-phase synthesis of TNA-containing oligonucleotides. The synthesis cycle involves four main steps, as illustrated below.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Detailed Methodology:
-
Deblocking: The synthesis cycle begins with the removal of the acid-labile DMTr protecting group from the 5'- or 3'-hydroxyl of the nucleotide attached to the solid support, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.
-
Coupling: The this compound is activated by an activating agent (e.g., tetrazole or a derivative) and then coupled to the newly freed hydroxyl group of the growing oligonucleotide chain. As noted, a longer coupling time of approximately 5 minutes is recommended for TNA phosphoramidites to ensure high coupling efficiency.[2]
-
Capping: Any unreacted hydroxyl groups on the solid support are acetylated ("capped") using a mixture of acetic anhydride and 1-methylimidazole. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution in a mixture of water, pyridine, and tetrahydrofuran.
These four steps are repeated for each monomer to be added to the growing oligonucleotide chain.
Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed. This is typically achieved by treating the solid support with a solution of aqueous ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.[2]
Purification and Analysis
The final TNA-containing oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities. The identity and purity of the final product are confirmed by methods such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Applications and Significance
This compound is a crucial reagent for the synthesis of TNA-modified oligonucleotides, which are of significant interest in various research and therapeutic areas:
-
Aptamer Development: TNA's resistance to nuclease degradation makes it an attractive scaffold for the development of highly stable aptamers for diagnostic and therapeutic applications.
-
Antisense Technology: TNA-based antisense oligonucleotides can exhibit enhanced stability and binding affinity to their target mRNA, potentially leading to improved gene-silencing efficacy.
-
Xenobiology and Synthetic Genetics: TNA is a key player in the field of synthetic genetics, which aims to create artificial genetic systems with novel properties.
-
Fundamental Research: The study of TNA provides insights into the chemical origins of life and the structural requirements for a functional genetic polymer.
References
DMTr-TNA-5MeU-amidite: A Technical Overview for Advanced Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DMTr-TNA-5MeU-amidite, a key building block in the synthesis of Threose Nucleic Acid (TNA). TNA is a synthetic nucleic acid analog with a modified sugar-phosphate backbone that offers unique properties for therapeutic and diagnostic applications. This document details the molecular characteristics of this compound and outlines the general experimental workflow for its incorporation into TNA oligonucleotides.
Core Molecular Data
This compound is a phosphoramidite monomer specifically designed for use in automated solid-phase oligonucleotide synthesis.[1] Its chemical structure consists of a 5-methyluridine (5MeU) nucleobase, a threose sugar moiety, and a dimethoxytrityl (DMTr) protecting group on the 5'-hydroxyl function. The phosphoramidite group at the 3'-position enables the sequential addition of the monomer to a growing oligonucleotide chain.
| Property | Value | References |
| Molecular Weight | 730.8 g/mol | [1][2] |
| Chemical Formula | C₃₉H₄₇N₄O₈P | [1][2] |
| CAS Number | 325683-94-1 | [1] |
| Description | A uridine phosphoramidite monomer used for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides. | [1][3] |
Role in Threose Nucleic Acid (TNA) Synthesis
TNA is an artificial genetic polymer where the conventional ribose or deoxyribose sugar is replaced by a four-carbon threose sugar. This structural modification confers remarkable properties to TNA, including resistance to nuclease degradation, making it a promising candidate for therapeutic applications such as antisense therapy.[1] TNA can form stable duplexes with itself, as well as with DNA and RNA, allowing it to function as a recognition molecule.
The synthesis of TNA oligonucleotides is achieved through automated solid-phase phosphoramidite chemistry, a well-established method for creating custom nucleic acid sequences. This compound serves as the precursor for incorporating 5-methyluridine into the TNA backbone. The general synthesis process involves a series of repeated cycles, each adding one nucleotide to the growing chain.
Experimental Workflow: Solid-Phase TNA Oligonucleotide Synthesis
The following diagram illustrates the key steps in a single cycle of solid-phase TNA oligonucleotide synthesis using this compound.
Detailed Experimental Protocol: General Solid-Phase Synthesis
-
Deblocking: The cycle begins with the removal of the acid-labile 5'-DMTr protecting group from the nucleotide attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid in dichloromethane, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The this compound, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative. The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage. The efficiency of this step is crucial for the overall yield of the final oligonucleotide.
-
Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using a mixture of acetic anhydride and 1-methylimidazole.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, purified TNA oligonucleotide.
References
A Technical Guide to the Synthesis and Characterization of TNA Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Threose Nucleic Acid (TNA), an artificial nucleic acid analogue with a four-carbon threofuranosyl sugar backbone, has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. Its unique structural properties, including resistance to nuclease degradation, make it a promising candidate for various applications. The foundation of TNA-based research and development lies in the robust synthesis and thorough characterization of its fundamental building blocks: TNA phosphoramidites. This technical guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing TNA phosphoramidites for the common nucleobases.
Synthesis of TNA Phosphoramidites: A Multi-Step Approach
The synthesis of TNA phosphoramidites is a multi-step process that begins with a readily available chiral precursor and culminates in the desired phosphoramidite monomer ready for solid-phase oligonucleotide synthesis.[1][2] The overall synthetic strategy involves the formation of a protected threofuranosyl sugar, glycosylation to introduce the nucleobase, and finally, phosphitylation to generate the reactive phosphoramidite.[1][2]
A highly optimized protocol for generating TNA nucleoside precursors can achieve an overall yield of 16-23%, depending on the specific nucleobase.[3][4][5] This process typically involves around ten chemical transformations with multiple crystallization and a single chromatographic purification step.[3][4][5]
Protecting Group Strategy
A critical aspect of TNA phosphoramidite synthesis is the strategic use of protecting groups to prevent unwanted side reactions at reactive functional groups on the sugar and the nucleobases.[6] Common protecting groups include:
-
5'-Hydroxyl Group: The dimethoxytrityl (DMT) group is widely used to protect the 5'-hydroxyl group of the threofuranosyl sugar.[1] This acid-labile group is stable throughout the synthesis and is readily removed during automated oligonucleotide synthesis.
-
Exocyclic Amino Groups: The exocyclic amino groups of adenine, guanine, and cytosine are typically protected with acyl groups such as benzoyl (Bz) or acetyl (Ac).
-
Guanine O6 Position: The synthesis of the guanosine TNA phosphoramidite presents a unique challenge due to the potential for N7 glycosylation and solubility issues.[7][8][9] To favor the desired N9 regioisomer and improve solubility, a bulky diphenylcarbamoyl (DPC) group can be installed at the O6 position of guanine.[7][8][9] However, an alternative and more efficient route utilizes 2-amino-6-chloropurine, which circumvents the challenges associated with the DPC group.[7][8]
Synthesis Pathway Overview
The general synthetic pathway for TNA phosphoramidites can be visualized as follows:
Caption: General synthetic pathway for TNA phosphoramidites.
Experimental Protocols
General Synthesis of Protected α-L-Threofuranosyl Nucleosides
The synthesis begins with a commercially available starting material like L-ascorbic acid or calcium-L-threonate.[1][8] A series of reactions are performed to yield an orthogonally protected threose sugar.[8] The key glycosylation step is achieved through a Vorbrüggen-Hilbert-Johnson reaction, which couples the protected sugar with a silylated nucleobase in the presence of a Lewis acid catalyst to form the desired β-anomer.[1][8] Subsequent deprotection and reprotection steps yield the protected nucleoside.
Synthesis of 5'-O-Dimethoxytrityl-N-protected-α-L-threofuranosyl Nucleoside
The free 5'-hydroxyl group of the protected nucleoside is selectively protected with dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine or triethylamine.[10] The reaction progress is monitored by thin-layer chromatography (TLC).[8] Upon completion, the product is purified by silica gel column chromatography.[8]
Synthesis of TNA Phosphoramidites (Phosphitylation)
The final step involves the phosphitylation of the 5'-O-DMT protected nucleoside.[11] The nucleoside is reacted with a phosphitylating agent, typically 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[11] The reaction is carried out under anhydrous and inert conditions. The resulting TNA phosphoramidite is purified using silica gel column chromatography, often with eluents containing a small amount of a tertiary amine to prevent degradation on the silica.[8][11]
Characterization of TNA Phosphoramidites
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized TNA phosphoramidites before their use in oligonucleotide synthesis.
Characterization Workflow
The following diagram illustrates the typical workflow for characterizing TNA phosphoramidites:
Caption: Workflow for the characterization of TNA phosphoramidites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of TNA phosphoramidites.[12]
-
¹H NMR: Provides information on the number and environment of protons, confirming the presence of the threose sugar, the nucleobase, and the protecting groups.[8][13] Specific chemical shifts and coupling constants can verify the stereochemistry of the glycosidic bond.[8]
-
¹³C NMR: Confirms the carbon framework of the molecule.[8][11]
-
³¹P NMR: Is particularly important for phosphoramidites. It shows a characteristic signal for the phosphorus(III) center, typically as a pair of diastereomers.[12][13] The purity can also be assessed by the absence of signals corresponding to phosphorus(V) oxidation products.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized TNA phosphoramidites.[14]
-
Electrospray Ionization Time-of-Flight (ESI-TOF): Provides highly accurate mass measurements, allowing for the confirmation of the elemental composition.[11]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Another common technique for determining the molecular weight of these molecules.[15]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of TNA phosphoramidites.[12] A C18 column is typically used with a gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).[12] The purity is determined by the percentage of the main product peak area relative to the total peak area.[12]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and characterization of TNA phosphoramidites and their subsequent use in oligonucleotide synthesis.
Table 1: Representative Yields for TNA Monomer Synthesis
| Step | Product | Typical Yield (%) | Reference |
| Glycosylation | Protected Nucleoside | 43.5 - 70 | [3] |
| Phosphitylation | TNA Phosphoramidite | 47 - 63 | [11] |
| Overall | TNA Nucleoside Precursor | 16 - 23 | [3][4][5] |
Table 2: Characterization Data for a Representative TNA Phosphoramidite
| Analysis | Parameter | Result | Reference |
| ¹H NMR | Chemical Shifts (ppm) | Consistent with structure | [8][11] |
| ¹³C NMR | Chemical Shifts (ppm) | Consistent with structure | [8][11] |
| ³¹P NMR | Chemical Shift (ppm) | ~150 (diastereomers) | [12] |
| HRMS (ESI-TOF) | [M+Na]⁺ | Calculated vs. Observed | [8][11] |
| RP-HPLC | Purity (%) | >98 | [12] |
Table 3: Coupling Efficiency of TNA Phosphoramidites in Oligonucleotide Synthesis
| TNA Monomer | Protecting Group | Coupling Efficiency (%) | Conditions | Reference |
| tG | DPC | 62.9 | 5-min coupling, 50 mM amidite | [11] |
| tG | Acetyl (no DPC) | 88.4 | 5-min coupling, 50 mM amidite | [11] |
Note: Coupling efficiencies are highly dependent on the synthesizer, reagents, and cycle parameters. The data presented reflects a specific experimental setup to compare the effect of the protecting group.[11] Achieving high coupling efficiencies, typically above 99%, is crucial for the synthesis of long, high-quality TNA oligonucleotides.[][17]
Conclusion
The successful synthesis and rigorous characterization of TNA phosphoramidites are fundamental to advancing research and development in the field of synthetic genetics. The methodologies outlined in this guide provide a solid foundation for producing high-quality TNA building blocks. Careful execution of the synthetic steps, strategic use of protecting groups, and comprehensive characterization using a suite of analytical techniques are paramount to ensuring the integrity and reliability of TNA oligonucleotides for downstream applications in research, diagnostics, and drug development.
References
- 1. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Scalable Synthesis of α-L-Threose Nucleic Acid Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. usp.org [usp.org]
- 13. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 14. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. web.colby.edu [web.colby.edu]
- 17. idtdna.com [idtdna.com]
The Role of 5-Methyluridine in TNA Oligonucleotides: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the potential role of 5-methyluridine (m5U) in α-L-threofuranosyl nucleic acid (TNA) oligonucleotides. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and diagnostic applications of modified nucleic acids. While direct experimental data on the effects of 5-methyluridine specifically within TNA oligonucleotides is limited in currently available literature, this guide extrapolates from the known properties of both TNA and the 5-methyluridine modification in other nucleic acid contexts to provide a forward-looking perspective.
Introduction to Threose Nucleic Acid (TNA)
Threose nucleic acid (TNA) is a synthetic nucleic acid analog, or xeno-nucleic acid (XNA), that has garnered significant interest for its potential in therapeutic and diagnostic applications.[1] Unlike DNA and RNA, which are built on a five-carbon (deoxy)ribose sugar backbone, TNA features a four-carbon threose sugar.[2] This fundamental structural difference imparts TNA with several advantageous properties, including remarkable resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.[1][3] TNA oligonucleotides are synthesized using phosphoramidite chemistry, similar to standard DNA and RNA synthesis, allowing for the incorporation of modified nucleobases.[1][4]
The 5-Methyluridine Modification
5-methyluridine, also known as ribothymidine, is a naturally occurring modified nucleoside found in the tRNA of many organisms.[5] The presence of a methyl group at the 5th position of the uracil base influences the local structure and stability of the nucleic acid duplex. In the context of RNA, 5-methyluridine is known to contribute to the thermal stability of tRNA.[6] The methyl group can enhance base stacking interactions and affect the hydration spine in the major groove of the duplex.
Anticipated Role of 5-Methyluridine in TNA Oligonucleotides
Based on the established principles of nucleic acid chemistry and the known characteristics of TNA and 5-methyluridine, the incorporation of m5U into TNA oligonucleotides is hypothesized to modulate several key biophysical properties.
Thermal Stability
The introduction of 5-methyluridine into DNA and RNA duplexes generally leads to an increase in thermal stability (melting temperature, T_m). This stabilization is attributed to favorable hydrophobic and stacking interactions conferred by the 5-methyl group. It is therefore reasonable to predict that the incorporation of 5-methyluridine into a TNA strand would enhance the thermal stability of TNA:TNA, TNA:DNA, and TNA:RNA duplexes.
Table 1: Hypothetical Impact of 5-Methyluridine on the Thermal Stability (T_m) of TNA Duplexes
| Duplex Type | Unmodified TNA (Hypothetical T_m) | 5-Methyluridine Modified TNA (Predicted Change in T_m) | Rationale |
| TNA:RNA | 55 °C | Increase | Enhanced stacking interactions from the 5-methyl group. |
| TNA:DNA | 50 °C | Increase | Similar stabilization effect as seen in DNA:DNA duplexes. |
| TNA:TNA | 60 °C | Increase | Additive stabilizing effect within the unique TNA helical geometry. |
Note: The T_m values presented are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Nuclease Resistance
TNA oligonucleotides inherently exhibit high resistance to degradation by nucleases due to their unnatural threose sugar backbone.[1] The addition of a 5-methyluridine modification is not expected to diminish this intrinsic resistance. In some contexts, modifications to the nucleobase can further hinder enzyme recognition and cleavage. Therefore, it is plausible that 5-methyluridine-modified TNA would retain or even slightly enhance its exceptional stability in biological fluids.
Table 2: Predicted Nuclease Resistance of 5-Methyluridine Modified TNA
| Oligonucleotide Type | Relative Nuclease Resistance | Predicted Half-life in Serum |
| Unmodified DNA | Low | Minutes |
| Unmodified TNA | High | Hours to Days |
| 5-Methyluridine Modified TNA | High to Very High | Hours to Days |
Note: The predicted half-life is an estimation and would require experimental validation through nuclease digestion assays.
Experimental Protocols
Synthesis of 5-Methyluridine TNA Phosphoramidite
The synthesis would likely follow a multi-step process starting from a protected threose sugar and 5-methyluracil. A key step would be the glycosylation to form the nucleoside, followed by protection of the hydroxyl groups and phosphitylation to yield the final phosphoramidite monomer. This monomer could then be used in a standard automated oligonucleotide synthesizer.
References
- 1. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Conformation Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction to threose nucleic acid (TNA) chemistry.
An In-depth Technical Guide to Threose Nucleic Acid (TNA) Chemistry for Researchers and Drug Development Professionals
Introduction to Threose Nucleic Acid (TNA)
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog, or xeno nucleic acid (XNA), that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics.[1][2] Unlike its natural counterparts, DNA and RNA, which are built upon a five-carbon ribose or deoxyribose sugar, TNA's backbone is composed of a four-carbon α-L-threose sugar.[2][3] This seemingly subtle structural alteration—resulting in a repeating backbone unit that is one atom shorter than that of DNA and RNA—confers upon TNA a remarkable suite of properties, most notably its exceptional resistance to nuclease degradation and its ability to form stable duplexes with both DNA and RNA.[3][4][5] These characteristics position TNA as a promising molecular tool for a variety of applications, from the development of robust aptamers and antisense oligonucleotides to its exploration as a potential progenitor of RNA in prebiotic evolution.[1][3][6]
Chemical Structure and Properties
The defining feature of TNA is its α-L-threofuranosyl sugar backbone, where the phosphodiester bonds link the 2' and 3' carbons of adjacent threose units.[2][7] This is in contrast to the 3'-5' phosphodiester linkages found in DNA and RNA.[7] This unique connectivity results in a more rigid backbone that forces TNA duplexes, as well as TNA-DNA and TNA-RNA hybrid duplexes, into an A-like helical geometry, similar to that of double-stranded RNA.[4][8]
One of the most significant properties of TNA is its profound stability. TNA is completely resistant to digestion by nucleases, making it an ideal candidate for in vivo applications where degradation by cellular enzymes is a major obstacle for traditional nucleic acid-based therapies.[3][5] Studies have shown that TNA remains undigested for extended periods in human serum.[9] Furthermore, TNA exhibits greater resistance to acid-mediated degradation compared to both DNA and RNA.[5]
TNA's ability to form stable Watson-Crick base pairs with complementary DNA and RNA strands is crucial for its function as a genetic polymer and its application in diagnostics and therapeutics.[3][4][6] The thermal stability of these duplexes, however, can be influenced by sequence composition, particularly the purine content of the TNA strand.[1][2][10]
Data Presentation: Duplex Stability
The thermal stability of TNA-containing duplexes is a critical parameter for their application. The following tables summarize the melting temperatures (Tm) for various TNA:DNA and TNA:RNA hybrid duplexes.
| Sequence (5'-3') | Duplex Type | Purine Content (TNA Strand) | Tm (°C) | Reference |
| TNA: d(AGTAGTAG) | TNA:DNA | 75% | 36.1 | [10] |
| TNA: d(ACACACAC) | TNA:DNA | 50% | 20.0 | [10] |
| TNA: d(TCTGTCTG) | TNA:DNA | 25% | 22.8 | [10] |
| TNA: r(CGCGUAUACGCG) | TNA:RNA | 50% | 61.3 | [11] |
| DNA: d(CGCGTATACGCG) | DNA:DNA | 50% | 52.8 | [11] |
Table 1: Melting temperatures (Tm) of TNA-containing duplexes. Conditions for TNA:DNA duplexes: 10 µM total oligonucleotide concentration in 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM EDTA, pH 7.0.
Synthesis of TNA
The generation of TNA oligonucleotides relies on both chemical and enzymatic methodologies.
Chemical Synthesis of TNA Phosphoramidites and Oligonucleotides
The chemical synthesis of TNA is achieved through solid-phase phosphoramidite chemistry, a method analogous to standard DNA and RNA synthesis.[3] This process requires the initial synthesis of protected α-L-threofuranosyl nucleoside phosphoramidite monomers.[12]
This protocol outlines the key steps for synthesizing TNA oligonucleotides on an automated DNA synthesizer.
-
Support: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the first nucleoside of the desired TNA sequence.
-
Synthesis Cycle:
-
Detritylation (Deblocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Coupling: The next TNA phosphoramidite monomer (dissolved in anhydrous acetonitrile to a concentration of 0.1 M) is activated with an activator (e.g., 5-ethylthiotetrazole) and coupled to the free 5'-hydroxyl group of the growing chain. Coupling times for TNA monomers are typically longer than for DNA monomers, often requiring 5-10 minutes.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. This is typically done with a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
-
-
Repeat: The cycle is repeated until the desired TNA oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: The synthesized TNA oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with aqueous ammonium hydroxide at an elevated temperature (e.g., 55°C for 18 hours).
-
Purification: The crude TNA oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Enzymatic Synthesis of TNA
The enzymatic synthesis of TNA has been made possible through the directed evolution of DNA polymerases.[13] Engineered polymerases, such as Therminator DNA polymerase and Kod-RI, can now transcribe DNA templates into TNA.[5][7] More recently, a highly efficient TNA polymerase, designated 10-92, has been engineered, further bridging the performance gap between natural and artificial enzyme systems.
The efficiency of TNA synthesis by engineered polymerases is a key factor in its utility. The following table presents the kinetic parameters for single nucleotide incorporation by Therminator DNA polymerase.
| Substrate | Km (µM) | Vmax (relative) | Catalytic Efficiency (Vmax/Km) |
| dATP | 0.2 ± 0.1 | 1.00 | 5.0 |
| tATP | 9 ± 2 | 0.45 | 0.05 |
| dGTP | 0.3 ± 0.1 | 1.00 | 3.3 |
| tGTP | 14 ± 4 | 0.20 | 0.01 |
| dCTP | 1.0 ± 0.3 | 1.00 | 1.0 |
| tCTP | 12 ± 4 | 0.25 | 0.02 |
| dTTP | 0.4 ± 0.1 | 1.00 | 2.5 |
| tTTP | 11 ± 3 | 0.29 | 0.03 |
Table 2: Kinetic parameters for single nucleotide incorporation by Therminator DNA polymerase. Data is for the incorporation of a single deoxynucleotide (dNTP) or threonucleotide (tNTP) onto a DNA primer-template.
This protocol provides a general method for the synthesis of TNA using Therminator DNA polymerase.
-
Reaction Mixture Preparation: In a PCR tube, combine the following components:
-
1X ThermoPol Reaction Buffer (20 mM Tris-HCl, 10 mM (NH4)2SO4, 10 mM KCl, 2 mM MgSO4, 0.1% Triton X-100, pH 8.8)
-
DNA template (100 nM)
-
DNA primer (50 nM, 5'-end labeled with 32P for visualization)
-
tNTP mix (concentrations may need to be optimized, e.g., 60 µM tDTP, 60 µM tTTP, 18 µM tCTP, 2 µM tGTP)
-
Tth pyrophosphatase (1 U)
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add Therminator DNA polymerase (0.5 U).
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 55°C or 75°C) for a duration ranging from several hours to overnight (e.g., 24 hours).
-
Reaction Quenching: Stop the reaction by adding a stop buffer containing 7 M urea and 40 mM EDTA.
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize using phosphorimaging.
TNA in Drug Development: Aptamers and Gene Silencing
The high biological stability and specific binding capabilities of TNA make it an attractive molecule for drug development.
TNA Aptamers
Aptamers are structured nucleic acid molecules that can bind to a wide range of targets with high affinity and specificity.[14] TNA aptamers, generated through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), offer the advantage of being resistant to nuclease degradation.[3] TNA aptamers have been successfully evolved to bind to both small molecules, such as ATP, and protein targets.[14][15]
The binding affinity of an aptamer to its target is quantified by the dissociation constant (Kd).
| Aptamer | Target | Kd (µM) | Reference |
| T10-7.t5 | ATP | 22 ± 5 | [15] |
Table 3: Binding affinity of a TNA aptamer for adenosine triphosphate (ATP).
This protocol provides a general outline for the selection of TNA aptamers.
-
Library Preparation: Start with a single-stranded DNA library containing a central random region flanked by constant primer binding sites.
-
TNA Transcription: Transcribe the DNA library into a TNA library using an engineered TNA polymerase.
-
Binding Selection:
-
Incubate the TNA library with the target molecule in a binding buffer (e.g., 5 mM MgCl2, 300 mM NaCl, 20 mM Tris-HCl, pH 7.6).
-
Partition the TNA molecules that have bound to the target from the unbound sequences. This can be achieved using methods like nitrocellulose filter binding or affinity chromatography.
-
-
Elution: Elute the bound TNA molecules from the target.
-
Reverse Transcription: Reverse transcribe the enriched TNA pool back into cDNA using an engineered reverse transcriptase capable of reading a TNA template.
-
PCR Amplification: Amplify the cDNA pool using PCR with primers corresponding to the constant regions of the library.
-
Next Round of Selection: Use the amplified DNA as the template for the next round of TNA transcription and selection.
-
Cloning and Sequencing: After several rounds of selection and enrichment, the final DNA pool is cloned and sequenced to identify the individual TNA aptamer sequences.
TNA for Gene Silencing
The unique properties of TNA are also being explored in the context of gene silencing technologies like RNA interference (RNAi). The incorporation of TNA nucleotides into short interfering RNAs (siRNAs) has been shown to enhance their metabolic stability while maintaining their gene-silencing activity. Single TNA modifications can significantly increase the stability of the oligonucleotide against exonucleases. This suggests that TNA-modified siRNAs could offer improved therapeutic potential due to their increased longevity in a physiological environment.
Conclusion
Threose nucleic acid represents a significant advancement in the field of synthetic genetics. Its unique chemical structure imparts a remarkable stability against enzymatic degradation, a property that is highly desirable for the development of nucleic acid-based therapeutics and diagnostics. The development of engineered polymerases that can synthesize and replicate TNA has opened the door to the in vitro evolution of functional TNA molecules, such as aptamers. As research continues to expand our understanding of TNA chemistry and its biological applications, it is poised to become an invaluable tool for researchers, scientists, and drug development professionals, offering novel solutions to long-standing challenges in medicine and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time PCR-Coupled CE-SELEX for DNA Aptamer Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Analysis of an Efficient DNA-Dependent TNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 10. escholarship.org [escholarship.org]
- 11. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. High fidelity TNA synthesis by Therminator polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Selection of an ATP-Binding TNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
The Unyielding Stability of Threose Nucleic Acid (TNA): A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, the quest for robust and durable oligonucleotide-based tools is paramount. Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA), has emerged as a frontrunner due to its exceptional stability in challenging biological environments. This technical guide provides an in-depth analysis of the stability of TNA oligonucleotides, offering valuable data and protocols for researchers, scientists, and drug development professionals.
Executive Summary
Threose Nucleic Acid (TNA) is an artificial genetic polymer distinguished by a threose sugar backbone, which confers remarkable resistance to nuclease degradation and acidic conditions. This inherent stability, surpassing that of natural DNA and RNA, positions TNA as a promising candidate for a wide array of in vivo and in vitro applications, including antisense therapy, aptamers, and diagnostic probes. This guide will delve into the quantitative stability of TNA in biological systems, provide detailed experimental methodologies for its assessment, and illustrate the underlying structural basis for its resilience.
Superior Stability of TNA in Biological Media
The primary obstacle for the therapeutic application of natural nucleic acids is their rapid degradation by nucleases present in biological fluids such as blood serum. TNA's unique molecular architecture provides a powerful defense against these enzymatic attacks.
Serum Stability
TNA oligonucleotides exhibit exceptional stability in serum. Studies have demonstrated that while standard DNA oligonucleotides are rapidly degraded, TNA remains largely intact for extended periods. For instance, a fluorescently labeled TNA oligonucleotide (TNA-Cy3) showed no significant degradation after 24 hours of incubation in 10% Fetal Bovine Serum (FBS).[1][2] In stark contrast, a corresponding DNA-Cy3 oligonucleotide was completely degraded within 8 hours under the same conditions, with a calculated half-life of just 2.22 hours.[1][2] Furthermore, other research has indicated that TNA can remain undigested for as long as 7 days in 50% human serum.
Nuclease Resistance
The structural difference in the sugar-phosphate backbone of TNA, featuring a 2',3'-phosphodiester linkage on a four-carbon threose sugar, makes it a poor substrate for the nucleases that typically degrade DNA and RNA. This resistance has been observed against various nucleases, including snake venom phosphodiesterase, a potent 3' exonuclease.
Acid Stability
Beyond enzymatic degradation, TNA also demonstrates superior stability in acidic environments, a crucial attribute for potential oral delivery routes and for endosomal escape within cells. In a comparative study under acidic conditions (pH 3.3 at 90°C), TNA displayed a significantly longer half-life than both DNA and RNA.[3]
Quantitative Stability Data
To facilitate a clear comparison, the following table summarizes the available quantitative data on the stability of TNA, DNA, and RNA oligonucleotides under various conditions.
| Oligonucleotide Type | Condition | Half-life | Reference(s) |
| TNA-Cy3 | 10% Fetal Bovine Serum (FBS) at 37°C | > 24 hours | [1][2] |
| DNA-Cy3 | 10% Fetal Bovine Serum (FBS) at 37°C | 2.22 hours | [1][2] |
| TNA | 50% Human Serum | Stable for 7 days | |
| TNA | pH 3.3 at 90°C | 6.3 hours | [3] |
| DNA | pH 3.3 at 90°C | 10.9 minutes | [3] |
| RNA | pH 3.3 at 90°C | 40.8 minutes | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and validation of oligonucleotide stability. Below are protocols for key experiments cited in this guide.
Serum Stability Assay
This protocol outlines the procedure for evaluating the stability of oligonucleotides in the presence of serum.
Materials:
-
TNA or control (DNA/RNA) oligonucleotides (e.g., fluorescently labeled)
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Prepare a stock solution of the oligonucleotide in nuclease-free water.
-
In a microcentrifuge tube, mix the oligonucleotide with the desired concentration of serum (e.g., 10% or 50%) in PBS to a final volume.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction and immediately store it at -20°C or on dry ice to stop the degradation.
-
After collecting all time points, prepare the samples for PAGE analysis by adding a loading buffer.
-
Run the samples on a denaturing polyacrylamide gel to separate the intact oligonucleotide from its degradation products.
-
Visualize the gel using a suitable imaging system (e.g., fluorescence scanner for labeled oligonucleotides).
-
Quantify the band intensity of the intact oligonucleotide at each time point to determine the rate of degradation and the half-life.
Nuclease Digestion Assay (with Snake Venom Phosphodiesterase)
This protocol describes the assessment of oligonucleotide stability against a specific exonuclease.
Materials:
-
TNA or control oligonucleotides
-
Snake Venom Phosphodiesterase (SVPD)
-
Reaction buffer appropriate for SVPD
-
Nuclease-free water
-
Microcentrifuge tubes
-
Incubator at 37°C
-
PAGE system
-
Gel imaging system
Procedure:
-
Prepare a solution of the oligonucleotide in the SVPD reaction buffer.
-
Add a defined amount of SVPD to the oligonucleotide solution to initiate the reaction.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots and quench the reaction, for example, by adding a chelating agent like EDTA or by heat inactivation.
-
Analyze the samples by PAGE to visualize the degradation products.
-
Determine the percentage of intact oligonucleotide remaining at each time point.
Acid-Mediated Degradation Assay
This protocol details the procedure for evaluating oligonucleotide stability under acidic conditions.
Materials:
-
TNA or control oligonucleotides
-
Acidic buffer (e.g., citrate-phosphate buffer, pH 3.3)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Heating block or water bath at 90°C
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the oligonucleotide in the acidic buffer to a known concentration.
-
Incubate the solution at 90°C.
-
At specified time intervals, withdraw aliquots and neutralize them with a basic buffer to stop the hydrolysis.
-
Analyze the samples using reverse-phase HPLC to quantify the amount of full-length oligonucleotide remaining.
-
Calculate the degradation rate and half-life from the time course data.
Visualizing TNA Stability: Workflows and Structural Basis
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Structural basis for the enhanced stability of TNA oligonucleotides.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Guide to the Nuclease Resistance of TNA-Modified Oligonucleotides
The therapeutic potential of oligonucleotides is often limited by their susceptibility to degradation by nucleases in biological systems.[1][2] Chemical modifications are essential to enhance their stability and efficacy.[2][3] Among the various synthetic nucleic acid analogs, or Xeno-Nucleic Acids (XNAs), α-L-threofuranosyl nucleic acid (TNA) has emerged as a promising candidate due to its exceptional resistance to enzymatic degradation.[4][5] This technical guide provides a comprehensive overview of the nuclease resistance of TNA-modified oligonucleotides, detailing experimental data, methodologies, and the underlying structural basis for its stability.
Introduction to Threose Nucleic Acid (TNA)
TNA is an artificial genetic polymer distinguished by its backbone, which is composed of repeating α-L-threofuranosyl sugar units linked by 2',3'-phosphodiester bonds.[4][6] This structure deviates significantly from the 3',5'-phosphodiester linkages and the five-carbon (deoxy)ribose sugars found in natural DNA and RNA.[4][7][8] These fundamental structural differences, including a shorter internucleotide linkage and the absence of a 2'-hydroxyl group, are the primary reasons for TNA's remarkable biological stability.[3][7] TNA can form stable duplexes with complementary DNA and RNA strands, making it an attractive modification for therapeutic applications such as antisense oligonucleotides, siRNAs, and aptamers.[3][4]
Quantitative Analysis of Nuclease Resistance
Numerous studies have demonstrated that TNA modifications confer a high degree of protection against a wide range of nucleases. TNA is described as being completely refractory to nuclease digestion and significantly more resistant than other common modifications like 2'-O-methyl or 2'-fluoro ribose.[3][9] The replacement of the natural sugar backbone with threose makes the oligonucleotide less recognizable to nucleases.[5]
Table 1: Stability of TNA-Modified Oligonucleotides in Biological Media
| Biological Medium | Incubation Time | Temperature | Result | Reference |
|---|---|---|---|---|
| 50% Human Serum | 7 days | 37°C | No degradation observed | [6] |
| Human Liver Microsomes | 7 days | 37°C | No degradation observed |[6] |
Table 2: Stability of TNA-Modified Oligonucleotides against Specific Exonucleases
| Nuclease | Oligonucleotide Modification | Incubation Time | Temperature | Result | Reference |
|---|---|---|---|---|---|
| Snake Venom Phosphodiesterase (SVPDE) (3'-exonuclease) | Fully TNA | 7 days | 37°C | Stable, no digestion | [5][6] |
| Phosphodiesterase II (5'-exonuclease) | Single 5'-end TNA cap | 24 hours | N/A | 10-fold more resistant than a phosphorothioate (PS) control; only 17% degraded |[10] |
These results highlight that even a single TNA unit, particularly when used as an end-cap, can significantly enhance an oligonucleotide's lifespan in the presence of exonucleases.[10] Furthermore, TNA has been shown to protect internal DNA residues from nuclease digestion and shield complementary RNA strands from RNA-degrading enzymes.[6]
Mechanism of Nuclease Resistance
The exceptional stability of TNA arises from its unique chemical structure, which sterically and electronically hinders the action of nucleases.
-
Altered Sugar-Phosphate Backbone: The four-carbon threose sugar and the 2',3'-linkage create a backbone geometry that does not fit into the active sites of most nucleases, which are evolved to recognize the canonical five-carbon sugars and 3',5'-linkages of DNA and RNA.[2][7]
-
Lack of Recognition Sites: TNA lacks the 2'-hydroxyl group that is a key recognition site for many ribonucleases.[7]
-
Helical Geometry: TNA forms A-like helical structures when duplexed with RNA or DNA, which can physically shield the oligonucleotide from enzymatic attack.[5]
Caption: TNA's altered backbone hinders nuclease recognition and cleavage.
Experimental Protocols for Nuclease Resistance Assays
Assessing the stability of TNA-modified oligonucleotides involves incubating them in the presence of nucleases and monitoring their integrity over time.
A. General Workflow
The following diagram outlines a typical workflow for evaluating nuclease resistance.
Caption: Standard workflow for assessing oligonucleotide nuclease stability.
B. Detailed Methodology: Serum Stability Assay
This protocol is adapted from studies evaluating oligonucleotide stability in a biologically relevant medium.[6]
-
Oligonucleotide Preparation: Dissolve TNA-modified and unmodified control oligonucleotides in nuclease-free water to a final concentration of 10-20 µM.
-
Reaction Setup: In a microcentrifuge tube, combine 10 µL of human serum (e.g., from a commercial source) with 10 µL of the oligonucleotide solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 24, 48, 96, 168 hours), withdraw a 2 µL aliquot of the reaction mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of a quenching/loading buffer (e.g., 95% formamide, 10 mM EDTA, bromophenol blue, xylene cyanol) to stop the enzymatic reaction and denature the sample.
-
Storage: Store quenched samples at -20°C until analysis.
-
Analysis by PAGE: Analyze the samples on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea). Run the gel in TBE buffer.
-
Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize using a gel documentation system.
-
Quantification: Measure the band intensity of the full-length oligonucleotide at each time point using densitometry software. Calculate the percentage of intact oligonucleotide remaining relative to the t=0 time point.
C. Detailed Methodology: Exonuclease (SVPDE) Assay
This protocol assesses stability against a specific high-activity 3'-exonuclease.[6]
-
Oligonucleotide Preparation: Prepare oligonucleotides as described above.
-
Reaction Setup: Prepare a reaction mixture containing the oligonucleotide (e.g., 1 µM final concentration), Snake Venom Phosphodiesterase (e.g., 0.001 U/µL), and the appropriate enzyme reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).
-
Incubation: Incubate at 37°C.
-
Sampling and Analysis: Follow steps 4-9 as in the serum stability assay. For more precise quantification and identification of degradation products, Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) or LC-MS can be used.[11][12][13]
Synthesis of TNA-Modified Oligonucleotides
The integration of TNA into oligonucleotides is achieved via standard solid-phase synthesis using TNA phosphoramidite monomers.[4][14] These monomers (for A, C, G, and T) are prepared through a multi-step chemical synthesis process.[14] Once prepared, they can be incorporated into sequences at specific positions or used to create full TNA polymers on a standard DNA synthesizer.[14] Alternatively, polymerase-mediated primer extension using TNA triphosphates and an engineered polymerase can also be used for synthesis.[15]
Conclusion
The α-L-threofuranosyl nucleic acid modification confers extraordinary resistance to nuclease degradation, a critical attribute for the development of oligonucleotide-based therapeutics. Its unique 2',3'-linked, four-carbon sugar backbone renders it unrecognizable to the cellular machinery that rapidly degrades natural DNA and RNA. Data consistently show that TNA-modified oligonucleotides, whether fully substituted or strategically capped, remain intact for extended periods in serum and in the presence of potent exonucleases. This inherent stability, combined with its ability to bind to DNA and RNA targets, positions TNA as a superior chemical modification for enhancing the in vivo potency, durability, and overall therapeutic profile of next-generation nucleic acid drugs.
References
- 1. Nuclease Resistance Design and Protocols [genelink.com]
- 2. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shorter Is Better: The α-(l)-Threofuranosyl Nucleic Acid Modification Improves Stability, Potency, Safety, and Ago2 Binding and Mitigates Off-Target Effects of Small Interfering RNAs. [escholarship.org]
- 4. synoligo.com [synoligo.com]
- 5. synoligo.com [synoligo.com]
- 6. Evaluating TNA stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNA‐Mediated Antisense Strategy to Knockdown Akt Genes for Triple‐Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 9. Generating Biologically Stable TNA Aptamers that Function with High Affinity and Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
- 15. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidite Chemistry
For researchers, scientists, and drug development professionals, a deep understanding of phosphoramidite chemistry is fundamental to the synthesis of oligonucleotides, the building blocks of DNA- and RNA-based therapeutics and diagnostic tools. This in-depth technical guide delineates the core principles of this robust chemistry, providing detailed experimental protocols and quantitative data to support the practical application of this essential technology.
Phosphoramidite chemistry, the gold-standard for the chemical synthesis of DNA and RNA, is a sequential process that builds oligonucleotides with high fidelity and efficiency.[1] The method relies on a four-step cycle that is repeated until the desired oligonucleotide sequence is achieved. This cycle, typically performed on an automated solid-phase synthesizer, ensures the precise addition of each nucleoside phosphoramidite building block to the growing chain.[2][3]
The Four-Step Synthesis Cycle: A Detailed Examination
The synthesis of oligonucleotides via phosphoramidite chemistry proceeds in the 3' to 5' direction and involves the following four key steps in each cycle:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support (or the previously added nucleotide). This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[4][5]
-
Coupling: The next nucleoside phosphoramidite, activated by a catalyst, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a trivalent phosphite triester linkage.[2][4]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is introduced. This involves the acetylation of any unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling reactions.[3][4]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester, which is the natural backbone of DNA and RNA.[4][5]
This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
Quantitative Data in Phosphoramidite Synthesis
The success of oligonucleotide synthesis is highly dependent on the efficiency of each step in the cycle. High coupling efficiencies are particularly crucial, as even a small decrease can significantly impact the yield of the full-length product, especially for longer oligonucleotides.[1]
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide [1]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
Table 2: Comparison of Common Detritylation Reagents [6][7]
| Reagent | Typical Concentration | Relative Detritylation Rate | Relative Depurination Rate | Key Considerations |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | Fast | Higher | Risk of significant depurination, especially for longer oligonucleotides.[6][7] |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Slower | Lower | Preferred for longer syntheses to minimize depurination and improve overall yield.[6][7] |
Table 3: Comparison of Common Coupling Activators [8][9]
| Activator | Typical Concentration | Key Features |
| 1H-Tetrazole | 0.2 - 0.5 M in Acetonitrile | Standard activator, effective for most DNA syntheses. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.75 M in Acetonitrile | More acidic than tetrazole, leading to faster coupling, often used for RNA synthesis.[8] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.2 M in Acetonitrile | Less acidic but more nucleophilic than tetrazole, resulting in faster coupling and higher yields, especially at larger scales.[8] |
Experimental Protocols
The following are detailed methodologies for the key steps in phosphoramidite-based oligonucleotide synthesis, typically performed on an automated synthesizer.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle[11]
1. Column Preparation:
-
A synthesis column containing the appropriate 3'-terminal nucleoside linked to a solid support (e.g., controlled pore glass - CPG) is installed on the automated synthesizer.
2. Detritylation:
-
Wash: The column is washed with anhydrous acetonitrile.
-
Deblocking: A solution of 3% dichloroacetic acid (DCA) in dichloromethane is delivered to the column. The reaction is allowed to proceed for 60-120 seconds. The release of the orange-colored DMT cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.
-
Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
3. Coupling:
-
The appropriate phosphoramidite solution (typically a 5- to 20-fold molar excess) and activator solution (e.g., 0.25 M 4,5-dicyanoimidazole in acetonitrile) are delivered simultaneously to the column.
-
The coupling reaction proceeds for 30-180 seconds.
-
Wash: The column is washed with anhydrous acetonitrile.
4. Capping:
-
A mixture of Capping Reagent A (acetic anhydride in tetrahydrofuran/lutidine) and Capping Reagent B (16% 1-methylimidazole in tetrahydrofuran) is delivered to the column.[10]
-
The capping reaction is allowed to proceed for 20-60 seconds to acetylate any unreacted 5'-hydroxyl groups.
-
Wash: The column is washed with anhydrous acetonitrile.
5. Oxidation:
-
An oxidizing solution (e.g., 0.02 M iodine in tetrahydrofuran/water/pyridine) is delivered to the column.[2]
-
The oxidation reaction proceeds for 20-60 seconds to form the stable phosphate triester linkage.
-
Wash: The column is washed with anhydrous acetonitrile.
6. Cycle Repetition:
-
Steps 2 through 5 are repeated for each subsequent nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection[3][12]
1. Cleavage from Support:
-
After the final synthesis cycle, the column is removed from the synthesizer.
-
The solid support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support.
2. Base and Phosphate Deprotection:
-
The ammonium hydroxide solution containing the oligonucleotide is heated in a sealed vial (typically at 55°C for 8-12 hours) to remove the protecting groups from the nucleobases and the phosphate backbone.
-
Alternatively, for faster deprotection, a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) can be used at 55°C for 30 minutes.[10]
3. Final Processing:
-
The deprotected oligonucleotide solution is then dried, and the product can be desalted or purified by methods such as HPLC or gel electrophoresis.
Visualizing the Process: Workflows and Pathways
To further elucidate the principles of phosphoramidite chemistry, the following diagrams, generated using Graphviz, illustrate the overall experimental workflow and the chemical transformations at each stage of the synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. atdbio.com [atdbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: DMTr-TNA-5MeU-amidite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides comprehensive information on DMTr-TNA-5MeU-amidite, a key building block in the synthesis of Threose Nucleic Acid (TNA), a promising xeno-nucleic acid (XNA) for therapeutic and diagnostic applications. This document details the chemical properties, synthesis protocols, and analytical methods associated with this compound, intended to support researchers in the field of nucleic acid chemistry and drug development.
Chemical Identification and Properties
This compound is a phosphoramidite monomer used in the solid-phase synthesis of TNA oligonucleotides. The dimethoxytrityl (DMTr) group protects the 5'-hydroxyl function, while the phosphoramidite moiety at the 3'-position enables the sequential addition of nucleotides during synthesis. The threose sugar backbone distinguishes TNA from natural nucleic acids, conferring unique structural and biological properties. The 5-methyluracil (5MeU) base is a modified pyrimidine.
| Property | Value |
| Chemical Name | N,N-bis(1-methylethyl)-phosphoramidous acid, (2R,3R,4S)-4-[bis(4-methoxyphenyl) phenylmethoxy]-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)tetrahydro-3-furanyl 2-cyanoethyl ester |
| Synonyms | DMTr-TNA-5-Me-U-2'-CE-Phosphoramidite |
| CAS Number | 325683-94-1 |
| Molecular Formula | C39H47N4O8P |
| Molecular Weight | 730.8 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage Conditions | -20°C |
Experimental Protocols
The synthesis of TNA oligonucleotides incorporating 5-methyluracil is achieved through automated solid-phase phosphoramidite chemistry on a standard DNA/RNA synthesizer. The following protocol outlines the key steps and considerations for the successful synthesis of TNA sequences.
Reagent Preparation
-
Phosphoramidites: Dissolve this compound and other required TNA or DNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M immediately before use.
-
Activator: A 0.25 M solution of 5-Benzylthio-1H-tetrazole in acetonitrile is recommended for optimal coupling efficiency of modified phosphoramidites. Standard activators like 1H-Tetrazole can also be used, though they may result in lower coupling efficiencies.
-
Standard Synthesis Reagents: Utilize standard capping, oxidation, and detritylation solutions as provided by the synthesizer manufacturer.
Automated Solid-Phase Synthesis Cycle
The synthesis is performed on a solid support (e.g., controlled pore glass - CPG) in a cyclical manner, with each cycle incorporating one nucleotide.
-
Detritylation: Removal of the 5'-DMTr protecting group from the support-bound nucleotide to expose the free 5'-hydroxyl group. This is typically achieved using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: Activation of the incoming this compound with the activator solution and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 5 to 15 minutes is generally required for TNA phosphoramidites to achieve high coupling efficiencies.[1]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences). This is a crucial step to ensure the purity of the final product.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.
This four-step cycle is repeated for each nucleotide in the desired sequence.
Cleavage and Deprotection
Following the completion of the synthesis, the TNA oligonucleotide is cleaved from the solid support and all protecting groups are removed.
-
Cleavage from Support and Base Deprotection: The solid support is treated with a solution of concentrated aqueous ammonium hydroxide (30%) for 18 hours at 55°C.[2] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone. For oligonucleotides with sensitive modifications, milder deprotection conditions, such as a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), can be used for 5-10 minutes.[3]
-
Drying: After deprotection, the solution is decanted from the support, and the solvent is evaporated.
Purification and Analysis
Purification of the crude TNA oligonucleotide is essential to remove truncated sequences and other impurities.
-
Purification: High-performance liquid chromatography (HPLC) is the preferred method for purifying oligonucleotides.[4]
-
Reversed-Phase (RP) HPLC: Separates the full-length product from failure sequences based on hydrophobicity. This method is particularly effective if the final 5'-DMTr group is left on ("DMT-on" purification), as the highly hydrophobic DMT group provides strong retention of the full-length product.
-
Ion-Exchange (IE) HPLC: Separates oligonucleotides based on the charge of the phosphate backbone.
-
-
Analysis: The purity and identity of the final TNA oligonucleotide should be confirmed by:
-
Analytical HPLC: To assess the purity of the sample.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide.[5]
-
Quantitative Data
The efficiency of the coupling step is critical for the overall yield and purity of the synthesized oligonucleotide. TNA phosphoramidites, due to their modified sugar backbone, may exhibit different coupling kinetics compared to standard DNA or RNA phosphoramidites.
| Phosphoramidite | Protecting Group | Coupling Time (min) | Activator | Coupling Efficiency (%) | Reference |
| TNA-Guanosine | Acetyl | 5 | 5-Benzylthio-1H-tetrazole | ~25% higher than DPC-protected | [2] |
| TNA-Guanosine | Diphenylcarbamoyl (DPC) | 5 | 5-Benzylthio-1H-tetrazole | Lower than Acetyl-protected | [2] |
| Modified RNA amidite | TBDMS | 15 | 5-Benzylthio-1H-tetrazole | 96 | [1] |
| Modified RNA amidite | TBDMS | 15 | 1H-Tetrazole | >90 | [1] |
Note: The coupling efficiency of this compound is expected to be high under optimized conditions, but specific quantitative data was not available in the reviewed literature.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the solid-phase synthesis of TNA oligonucleotides.
Signaling Pathways and Logical Relationships
As this compound is a synthetic building block for the in vitro synthesis of oligonucleotides, it is not directly involved in cellular signaling pathways. The logical relationship central to its use is the iterative cycle of solid-phase synthesis, as depicted in the workflow diagram above.
Conclusion
This compound is a crucial reagent for the synthesis of TNA oligonucleotides containing 5-methyluracil. Successful synthesis relies on the adaptation of standard phosphoramidite chemistry, particularly with extended coupling times to ensure high yields of the desired full-length product. This guide provides the foundational knowledge and protocols for researchers and developers working with this important class of xeno-nucleic acids.
References
A Technical Guide to Threose Nucleic Acid (TNA) Phosphoramamites for Researchers and Drug Development Professionals
Introduction: Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue that utilizes a four-carbon threose sugar backbone in place of the five-carbon ribose or deoxyribose found in RNA and DNA, respectively. This structural modification imparts TNA with unique biochemical properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA. These characteristics make TNA a promising candidate for various therapeutic and diagnostic applications, such as antisense therapy, aptamers, and siRNA. This guide provides an in-depth overview of TNA phosphoramidites, the key building blocks for the chemical synthesis of TNA oligonucleotides.
Supplier Information for TNA Phosphoramidites
Several commercial suppliers offer TNA phosphoramidites for research and development purposes. While custom synthesis services are also available for specific needs, the following companies provide a range of standard and modified TNA phosphoramidites.
| Supplier | Available TNA Phosphoramidites | Notes |
| Hongene Biotech | A(Bz), C(Ac), C(Bz), G(iBu), G(dmf), T, U | Offers a variety of protected phosphoramidites. Purity is typically reported as ≥95% by HPLC or UPLC. |
| Wuhu Huaren Science and Technology Co., Ltd. | A-TNA, C-TNA, G-TNA, T-TNA | Provides the standard set of A, C, G, and T phosphoramidites with their corresponding CAS numbers. |
| BroadPharm | DMTr-TNA-A(Bz)-amidite, DMTr-TNA-U-amidite, DMTr-TNA-5MeU amidite | Offers specific protected TNA phosphoramidites. |
| Biosolve | G-TNA Phosphoramidite | Provides G-TNA phosphoramidite with a stated purity of ≥95% by HPLC. |
| Cenmed | TNA-C (Bz) phosphoramidite monomer | Lists specific TNA phosphoramidite monomers. |
| MedChemExpress | DMTr-TNA-U-amidite | Offers DMTr-protected U-TNA phosphoramidite. |
| Aragen Life Sciences | Custom Synthesis | Provides custom synthesis of phosphoramidites, including modified TNA analogues, with extensive quality control using NMR, HPLC, and mass spectrometry. |
| TriLink BioTechnologies | Custom Synthesis | Specializes in the custom synthesis of complex oligonucleotides and the corresponding phosphoramidites, with quality control including RP-HPLC, 31P NMR, mass spectrometry, and a coupling test. |
Quantitative Data: Purity and Coupling Efficiency
The successful synthesis of high-quality TNA oligonucleotides is critically dependent on the purity and coupling efficiency of the TNA phosphoramidites. While comprehensive comparative data is limited, information from suppliers and scientific literature provides some insights.
Table 1: TNA Phosphoramidite Purity from Commercial Suppliers
| Supplier | Product | Stated Purity | Analysis Method |
| Hongene Biotech | 3'-O-DMT-α-L-threofuranosyl-T-2'-CE-Phosphoramidite | ≥95% | HPLC |
| Hongene Biotech | 3'-O-DMTr-α-L-threofuranosyl-C(Ac)-2'-CE-Phosphoramidite | ≥95% | UPLC |
| Hongene Biotech | 3'-O-DMTr-α-L-threofuranosyl-G(dmf)-2'-CE-Phosphoramidite | ≥95% | UPLC |
| Hongene Biotech | 3'-O-DMT-α-L-threofuranosyl-A(Bz)-2'-CE-Phosphoramidite | ≥95% | HPLC |
| Biosolve | G-TNA Phosphoramidite | ≥95% | HPLC |
Table 2: Reported Coupling Conditions and Efficiencies for TNA Phosphoramidites
| TNA Monomer | Coupling Time | Phosphoramidite Concentration | Activator | Coupling Efficiency | Source |
| TNA-G (without DPC group) | 5 min (single coupling) | 50 mM | Not specified | Higher than DPC-protected G | |
| TNA-G (with DPC group) | 5 min (single coupling) | 50 mM | Not specified | Lower than non-DPC-protected G | |
| General TNA monomers | Extended | Increased | Not specified | Improved for high purity and yield |
Note: DPC (diphenylcarbamoyl) is a protecting group for guanosine. The bulky nature of the DPC group can lead to steric hindrance and lower coupling efficiency.
Experimental Protocols
I. Solid-Phase Synthesis of TNA Oligonucleotides
This protocol is a generalized procedure based on standard phosphoramidite chemistry, adapted for TNA monomers. Specific parameters may require optimization based on the synthesizer and the specific TNA sequence.
Materials:
-
TNA phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile.
-
Controlled Pore Glass (CPG) solid support.
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile).
-
Capping solutions (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 16% N-methylimidazole/THF).
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
-
Anhydrous acetonitrile for washing.
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Procedure:
-
Synthesis Setup: The synthesis is performed on an automated DNA synthesizer. TNA phosphoramidites are dissolved in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the CPG-bound nucleoside by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.
-
Coupling: The TNA phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The coupling time is a critical parameter and may need to be extended for TNA monomers compared to standard DNA phosphoramidites to ensure high coupling efficiency. A typical coupling time for TNA is 5-15 minutes.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in the subsequent cycles. The column is then washed with acetonitrile.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treatment with the oxidizing solution. The column is then washed with acetonitrile.
-
-
Chain Elongation: The synthesis cycle (deblocking, coupling, capping, and oxidation) is repeated for each subsequent TNA monomer until the desired sequence is assembled.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer or left on for purification purposes ("DMT-on").
-
Cleavage and Deprotection: The synthesized TNA oligonucleotide is cleaved from the CPG solid support and the protecting groups from the nucleobases and the phosphate backbone are removed by incubation in concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for an extended period (e.g., 12-16 hours).
-
Purification: The crude TNA oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
II. Purification of TNA Oligonucleotides by RP-HPLC
Materials:
-
Crude, deprotected TNA oligonucleotide solution.
-
HPLC system with a reverse-phase column (e.g., C18).
-
Mobile Phase A: 0.1 M triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Sample Preparation: The dried crude TNA oligonucleotide is redissolved in an appropriate volume of water or mobile phase A.
-
HPLC Analysis:
-
Equilibrate the C18 column with a low percentage of mobile phase B.
-
Inject the TNA sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (mobile phase B). The DMT-on TNA will be retained more strongly and elute later than the failure sequences.
-
Monitor the elution profile using a UV detector at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak of the full-length TNA oligonucleotide.
-
Desalting: The collected fractions are desalted using a suitable method, such as a desalting column or ethanol precipitation.
-
Final Analysis: The purity and identity of the final TNA oligonucleotide product are confirmed by analytical HPLC and mass spectrometry.
Visualizations
TNA Solid-Phase Synthesis Workflow
Caption: Automated solid-phase synthesis cycle for TNA oligonucleotides.
Logical Relationship of TNA Properties and Applications
Caption: Relationship between TNA's properties and its applications.
Navigating the Synthesis of Threose Nucleic Acids: A Technical Guide to DMTr-TNA-5MeU-amidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential handling, storage, and utilization of DMTr-TNA-5MeU-amidite, a key building block for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides. TNA, a synthetic xeno-nucleic acid with a threose sugar backbone, exhibits unique biochemical properties, including resistance to nuclease degradation and the ability to form stable duplexes with both RNA and DNA, making it a molecule of significant interest in the fields of diagnostics, therapeutics, and synthetic biology.
Compound Specifications and Storage
Proper storage and handling of phosphoramidites are paramount to ensure their stability and reactivity for successful oligonucleotide synthesis. This compound is a moisture-sensitive reagent and should be handled accordingly.
| Parameter | Specification | Source |
| Chemical Name | 3'-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-3'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyl-α-L-threouridine | N/A |
| Molecular Formula | C39H47N4O8P | N/A |
| Appearance | White to off-white solid | N/A |
| Long-term Storage | -20°C in a desiccated, inert atmosphere (e.g., argon or nitrogen) | [1] |
| Short-term Storage | 2-8°C in a desiccated, inert atmosphere | N/A |
| Shipping | Ambient temperature with desiccant | N/A |
Stability Profile
The stability of phosphoramidites, both in solid form and in solution, directly impacts the efficiency of oligonucleotide synthesis. While specific quantitative stability data for this compound is not extensively published, data from analogous deoxyribonucleoside phosphoramidites in acetonitrile provides valuable insights into their degradation pathways.
Solid-State Stability: When stored under the recommended conditions (-20°C, desiccated, inert atmosphere), the solid phosphoramidite is expected to be stable for extended periods. Exposure to moisture and oxygen should be minimized.
Solution Stability: Phosphoramidites in solution, typically anhydrous acetonitrile, are susceptible to degradation. The primary degradation pathways involve hydrolysis due to residual water in the solvent. The stability of phosphoramidites in acetonitrile generally follows the order: T, dC > dA > dG. After five weeks in solution under an inert atmosphere, the purity of T and dC phosphoramidites was reduced by approximately 2%, while dA and dG showed reductions of 6% and 39%, respectively[1][2]. To enhance solution stability, it is crucial to use anhydrous solvents and consider the use of molecular sieves to minimize water content[2].
Experimental Protocols
The following protocols are based on established methods for the synthesis of TNA oligonucleotides and general phosphoramidite chemistry.
Preparation of this compound Solution
This protocol outlines the steps for dissolving the solid phosphoramidite for use in an automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Argon or nitrogen gas source
-
Septum-sealed bottle compatible with the synthesizer
-
Syringes and needles
Procedure:
-
Ensure all glassware and equipment are dry and free of moisture.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a stream of inert gas (argon or nitrogen), transfer the required amount of the solid phosphoramidite to the septum-sealed bottle.
-
Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.05 M to 0.1 M).
-
Seal the bottle and gently swirl to dissolve the solid completely.
-
Place the bottle on the designated port of the oligonucleotide synthesizer.
Solid-Phase Synthesis of TNA Oligonucleotides
TNA oligonucleotides can be synthesized using a standard automated DNA synthesizer[3]. The following is a generalized cycle for the incorporation of a this compound monomer.
Reagents:
-
This compound solution in anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (e.g., Acetic anhydride in THF/Lutidine)
-
Capping solution B (e.g., 16% N-Methylimidazole in THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (DCM))
-
Anhydrous acetonitrile (for washing)
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.
-
Coupling: The this compound solution is mixed with the activator solution and delivered to the synthesis column. A coupling time of 5-10 minutes is recommended for TNA phosphoramidites to ensure high coupling efficiency[4].
-
Capping: Unreacted 5'-hydroxyl groups on the solid support are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using the oxidizer solution.
-
Washing: The solid support is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.
This cycle is repeated for each subsequent monomer addition until the desired TNA oligonucleotide sequence is assembled.
Cleavage and Deprotection of TNA Oligonucleotides
After synthesis, the TNA oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.
Materials:
-
Controlled pore glass (CPG) solid support with the synthesized TNA oligonucleotide
-
30% aqueous ammonium hydroxide (NH4OH)
-
Heating block or oven
Procedure:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of 30% aqueous ammonium hydroxide to the vial.
-
Seal the vial tightly and heat at 55°C for 18 hours[4].
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the deprotected TNA oligonucleotide to a new tube.
-
The crude TNA oligonucleotide can then be purified using standard methods such as HPLC or gel electrophoresis.
Visualized Workflows
The following diagrams illustrate the key processes in handling and utilizing this compound.
Caption: Workflow for the handling and preparation of this compound solution.
Caption: The solid-phase synthesis cycle for incorporating a TNA monomer.
Caption: Workflow for the cleavage and deprotection of TNA oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Navigating the Quality Landscape of TNA Phosphoramidites: A Technical Guide to Purity Specifications for DMTr-TNA-5MeU-amidite
For researchers, scientists, and professionals in drug development, the purity of phosphoramidites is a cornerstone of successful oligonucleotide synthesis. This in-depth technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and quality control workflows relevant to DMTr-TNA-5MeU-amidite, a key building block in the synthesis of Threose Nucleic Acid (TNA) oligonucleotides.
While specific purity data for this compound is not always publicly detailed by all suppliers, this guide outlines the stringent quality control standards and analytical protocols typically applied to phosphoramidites intended for therapeutic oligonucleotide manufacturing. Adherence to these standards is critical to ensure the integrity, efficacy, and safety of the final oligonucleotide product.
Purity Specifications: A Quantitative Overview
The quality of a phosphoramidite is primarily defined by its purity and the profile of any impurities present. High-purity phosphoramidites are essential for achieving high coupling efficiencies and minimizing the formation of failure sequences and other undesirable byproducts during oligonucleotide synthesis.[1][2] While specifications can vary between manufacturers, the following table summarizes typical purity requirements for high-quality phosphoramidites used in therapeutic applications, based on industry standards and pharmacopeial guidelines.[3]
| Parameter | Typical Specification | Analytical Method(s) | Rationale |
| Purity (Diastereomer Sum) | ≥ 98.0% (Standard Grade)≥ 99.0% (High-Purity Grade)[3] | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Ensures a high concentration of the active phosphoramidite, leading to efficient coupling reactions and higher yield of the desired full-length oligonucleotide. |
| P(III) Purity | ≥ 98.0% | ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Confirms the integrity of the trivalent phosphorus moiety, which is critical for the coupling reaction. Detects oxidized P(V) species and other phosphorus-containing impurities.[3][4] |
| Identity Confirmation | Conforms to expected mass | Liquid Chromatography-Mass Spectrometry (LC-MS), ¹H NMR, ³¹P NMR | Verifies the chemical structure of the phosphoramidite. |
| Individual Impurities | Typically ≤ 0.5% | RP-HPLC, LC-MS | Controls specific impurities that could be incorporated into the oligonucleotide chain and be difficult to remove, potentially affecting the final product's biological activity or safety.[5] |
| Water Content | ≤ 0.2% | Karl Fischer Titration | Moisture can lead to the hydrolysis of the phosphoramidite, reducing its reactivity and leading to the formation of H-phosphonate impurities. |
| Appearance | White to off-white powder/solid | Visual Inspection | A simple but important initial check for degradation or gross contamination. |
Note: These specifications are general guidelines. For therapeutic applications, it is crucial to obtain the Certificate of Analysis (CoA) from the supplier for specific batch data.
The Analytical Toolkit: Experimental Protocols for Purity Determination
A multi-pronged analytical approach is necessary to fully characterize the purity and impurity profile of this compound. The following are detailed methodologies for the key experiments.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for determining the purity of phosphoramidites. The method separates the two diastereomers of the phosphoramidite from impurities based on their hydrophobicity.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH ~7.0).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to elute the phosphoramidite and separate impurities. A typical gradient might run from 50% to 100% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Samples are typically dissolved in anhydrous acetonitrile at a concentration of approximately 1 mg/mL immediately before analysis to prevent degradation.[3][6]
-
Data Analysis: Purity is calculated based on the total area of the two diastereomer peaks relative to the total area of all peaks in the chromatogram.[3]
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful technique for specifically probing the phosphorus center of the phosphoramidite, providing information on its purity and the presence of phosphorus-containing impurities, particularly the oxidized P(V) species.[3][4]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) containing a small amount of a non-nucleophilic base like triethylamine to prevent degradation.
-
Acquisition Parameters:
-
Proton decoupling is used to simplify the spectrum.
-
A sufficient number of scans (e.g., 128 or more) are acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The phosphoramidite diastereomers typically appear as two distinct peaks in the region of 148-152 ppm.[7] Oxidized P(V) impurities resonate at a significantly different chemical shift, typically between -10 and 20 ppm. Purity is assessed by integrating the respective peak areas.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities and confirming the mass of the desired product.
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy).
-
LC Conditions: Similar to the RP-HPLC method described above. However, volatile mobile phase buffers like ammonium acetate are often preferred over non-volatile salts like TEAA.[8]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Mass Range: A scan range appropriate for the molecular weight of the phosphoramidite and potential impurities (e.g., m/z 150-2000).[3]
-
-
Sample Preparation: Similar to RP-HPLC, samples are prepared fresh in anhydrous acetonitrile.
-
Data Analysis: The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds. This allows for the confirmation of the phosphoramidite's molecular weight and the tentative identification of impurities based on their mass.
Visualizing the Quality Control Workflow and the Impact of Impurities
The following diagrams, generated using Graphviz, illustrate the logical flow of the quality control process and the potential consequences of using impure phosphoramidites in oligonucleotide synthesis.
Caption: Quality Control Workflow for Phosphoramidite Release.
Caption: Impact of Phosphoramidite Purity on Synthesis.
Conclusion
The quality of this compound is a critical determinant in the successful synthesis of TNA oligonucleotides. A thorough understanding and implementation of rigorous analytical methods such as HPLC, ³¹P NMR, and LC-MS are essential for ensuring that the phosphoramidite meets the high-purity standards required for research and therapeutic applications. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can mitigate risks associated with impure starting materials, leading to more reliable and reproducible synthesis outcomes.
References
- 1. atdbio.com [atdbio.com]
- 2. biotage.com [biotage.com]
- 3. usp.org [usp.org]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 8. lcms.cz [lcms.cz]
Navigating the Solubility Landscape of DMTr-TNA-5MeU-amidite: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate world of oligonucleotide synthesis, the solubility and solvent compatibility of phosphoramidites are critical parameters that directly impact reaction efficiency and the purity of the final product. This technical guide provides an in-depth analysis of the solubility profile of DMTr-TNA-5MeU-amidite, a key building block in the synthesis of modified nucleic acids. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of solubility data, solvent compatibility, and detailed experimental protocols.
This compound, a threose nucleic acid (TNA) phosphoramidite, is instrumental in the development of novel therapeutic and diagnostic oligonucleotides. Its unique structural characteristics, however, necessitate a thorough understanding of its behavior in various solvent systems to ensure optimal performance in automated synthesis platforms.
Quantitative Solubility and Solvent Compatibility
The solubility of this compound has been determined in a range of organic solvents commonly employed in oligonucleotide synthesis. The following table summarizes the quantitative solubility data, providing a clear reference for solvent selection.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility at 20-25°C | Remarks |
| Acetonitrile | C₂H₃N | 41.05 | ≥ 0.1 M | The most common solvent for phosphoramidite chemistry. Anhydrous conditions (<30 ppm water) are crucial. |
| Dichloromethane | CH₂Cl₂ | 84.93 | Soluble | A suitable alternative for more lipophilic phosphoramidites. Must be anhydrous. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥10 mg/mL[1] | High solubility, but its hygroscopic nature requires stringent anhydrous conditions. |
| Ethanol | C₂H₅OH | 46.07 | 1-10 mg/mL (Sparingly Soluble)[1] | Limited utility for stock solutions due to lower solubility. |
It is imperative to note that for oligonucleotide synthesis, all solvents must be of high purity and anhydrous, typically containing less than 30 ppm of water. The presence of moisture can lead to the hydrolysis of the phosphoramidite, reducing coupling efficiency and leading to the accumulation of impurities.
Best Practices for Dissolution
To ensure the stability and reactivity of this compound, the following dissolution procedure is recommended:
-
Inert Atmosphere: All manipulations should be conducted under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.
-
Anhydrous Solvents: Utilize high-purity, anhydrous solvents. It is advisable to use solvents from freshly opened bottles or those that have been appropriately dried using molecular sieves.
-
Purging: The solvent of choice should be purged with an inert gas prior to use to remove dissolved oxygen.[1]
-
Dissolution: A stock solution can be prepared by dissolving the solid this compound in the chosen anhydrous solvent.[1] Gentle agitation or vortexing can be used to facilitate dissolution.
-
Storage: The dissolved phosphoramidite solution should be stored under an inert atmosphere at -20°C for long-term stability.[1]
Experimental Protocol: Solubility Determination
The following is a generalized protocol for determining the solubility of phosphoramidites, adapted from standard pharmaceutical industry practices.
Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Anhydrous solvent of interest (e.g., acetonitrile, dichloromethane)
-
Small, sealable glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is necessary to ensure that a saturated solution is formed.
-
Record the initial mass of the amidite.
-
Add a known volume of the anhydrous solvent to the vial.
-
Seal the vial tightly under an inert atmosphere.
-
Place the vial on a magnetic stirrer and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.2 µm PTFE) to remove any undissolved particles.
-
Immediately dilute the filtered sample with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentrations to quantify the analyte.
-
-
Calculation:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or M).
-
Visualizations
To further elucidate the processes involved, the following diagrams have been generated.
Caption: Experimental workflow for determining phosphoramidite solubility.
References
Methodological & Application
Application Note: Solid-Phase Synthesis of α-L-Threose Nucleic Acid (TNA) Oligonucleotides
Introduction
Threose Nucleic Acid (TNA) is an artificial genetic polymer (XNA) with a four-carbon threose sugar backbone, differing from the five-carbon ribose or deoxyribose sugars found in RNA and DNA. This structural alteration imparts TNA with remarkable resistance to nuclease degradation and the ability to form stable duplexes with itself, DNA, and RNA. These properties make TNA a promising candidate for various therapeutic and diagnostic applications. The synthesis of TNA oligonucleotides is achieved using automated solid-phase phosphoramidite chemistry, a method adapted from standard DNA and RNA synthesis.[1][2][3] This document provides a detailed protocol for the solid-phase synthesis of TNA oligonucleotides, targeting researchers and professionals in drug development.
Core Principle: The Phosphoramidite Synthesis Cycle
Solid-phase TNA synthesis follows a cyclic four-step process, analogous to DNA synthesis, occurring on a solid support, typically Controlled-Pore Glass (CPG).[3][4] The synthesis proceeds in the 3' to 5' direction.[3][5] Each cycle adds a single TNA nucleotide monomer to the growing chain. The key components are the TNA phosphoramidite building blocks, which are α-L-threofuranosyl nucleosides protected with a 5'-dimethoxytrityl (DMT) group, base-protecting groups, and a 3'-phosphoramidite moiety.[1][2]
Experimental Protocols
Preparation of TNA Phosphoramidite Monomers
The synthesis of TNA phosphoramidite monomers is a prerequisite for oligonucleotide synthesis. This process begins with a commercially available starting material, such as L-ascorbic acid, to produce the protected threofuranosyl sugar.[1][2] This is followed by a Vorbrüggen-Hilbert-Johnson glycosylation to attach the nucleobases (A, C, G, T).[1][2] Subsequent steps involve protecting the 5'-hydroxyl group with DMT and phosphitylating the 3'-hydroxyl group to yield the final phosphoramidite monomer.[1][2] Special considerations are needed for guanosine, where bulky protecting groups like diphenylcarbamoyl (DPC) may be used to ensure correct regioselectivity, although less bulky groups can lead to higher coupling efficiencies.[6][7][8]
Automated Solid-Phase TNA Oligonucleotide Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer. The cycle consists of four main steps: Detritylation, Coupling, Capping, and Oxidation.
a) Step 1: Detritylation (DMT Removal)
-
Objective: To deprotect the 5'-hydroxyl group of the support-bound nucleoside to make it available for reaction with the incoming phosphoramidite.
-
Reagent: Anhydrous acid, typically 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The TCA solution is passed through the synthesis column to remove the acid-labile DMT group. The column is then washed extensively with an anhydrous solvent like acetonitrile (ACN) to remove the acid and the liberated DMT cation.[5]
b) Step 2: Coupling
-
Objective: To form a phosphite triester linkage between the 5'-hydroxyl of the support-bound nucleoside and the 3'-phosphoramidite of the incoming TNA monomer.
-
Reagents:
-
Procedure: The TNA phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group.[5]
-
Critical Parameter: Coupling times for TNA monomers are often extended compared to standard DNA synthesis to ensure high efficiency. A typical coupling time is 5-15 minutes.[7][8][9]
c) Step 3: Capping
-
Objective: To permanently block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, preventing the formation of deletion mutants (n-1 sequences).
-
Reagents:
-
Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine or Lutidine.
-
Cap B: N-Methylimidazole (NMI) in THF.
-
-
Procedure: The two capping solutions are delivered to the column to acetylate the unreacted 5'-hydroxyls.[5]
d) Step 4: Oxidation
-
Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester into a more stable pentavalent phosphate triester.
-
Reagent: A solution of Iodine (I₂) in a mixture of THF, pyridine, and water.[10]
-
Procedure: The iodine solution is passed through the column. This completes one cycle of nucleotide addition. The entire cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
-
Objective: To cleave the synthesized TNA oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and phosphate backbone.
-
Reagents: Concentrated aqueous ammonium hydroxide (NH₄OH) or a mixture of ammonium hydroxide and methylamine (AMA).
-
Procedure:
-
The solid support is transferred from the column to a sealed vial.
-
The deprotection reagent is added to the support.
-
The vial is heated (e.g., 55°C) for an extended period (e.g., 12-18 hours) to ensure complete cleavage and deprotection.[7][8] For sequences containing sensitive modifications, milder conditions may be necessary.
-
Purification and Analysis
-
Objective: To isolate the full-length TNA oligonucleotide from truncated sequences and other impurities.
-
Methods:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution for purifying oligonucleotides, capable of separating sequences that differ by a single nucleotide.[11]
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange (AEX) or reverse-phase (RP) HPLC are commonly used. AEX-HPLC separates oligonucleotides based on charge (length), while RP-HPLC separates based on hydrophobicity, often performed with the final 5'-DMT group left on ("DMT-on") to enhance separation.[7][10]
-
-
Analysis: The purity and identity of the final TNA product are confirmed using techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS) and HPLC.
Data Presentation
Table 1: Typical Reagent Concentrations and Reaction Times for Solid-Phase TNA Synthesis
| Step | Reagent/Parameter | Typical Concentration/Setting | Purpose |
| Detritylation | Trichloroacetic Acid (TCA) in DCM | 3% (v/v) | Removes 5'-DMT protecting group |
| Coupling | TNA Phosphoramidite | 50 - 100 mM | Monomer building block |
| Activator (e.g., ETT) | 0.25 - 0.5 M | Activates phosphoramidite | |
| Coupling Time | 5 - 15 minutes | Drives reaction to completion | |
| Capping | Cap A (Acetic Anhydride) | 5-10% in THF/Pyridine | Acetylates unreacted 5'-OH groups |
| Cap B (N-Methylimidazole) | 10-16% in THF | Catalyzes acetylation | |
| Oxidation | Iodine (I₂) | 0.02 - 0.1 M in THF/Pyridine/H₂O | Stabilizes phosphate linkage |
| Cleavage & Deprotection | Conc. Ammonium Hydroxide (NH₄OH) | ~30% aqueous solution | Cleaves from support & removes protecting groups |
| Incubation Time/Temp | 12 - 18 hours at 55°C | Ensures complete deprotection |
Table 2: Impact of Monomer Protecting Group on Coupling Efficiency
Recent studies have shown that the choice of protecting group on the TNA monomer, particularly for guanosine (tG), can impact coupling efficiency.
| TNA-G Monomer | Protecting Group | Relative Coupling Efficiency | Rationale |
| Ac-DPC-tG | Acetyl + Diphenylcarbamoyl (DPC) | Lower | The bulky DPC group can cause steric hindrance during the coupling reaction.[8] |
| Ac-tG | Acetyl only | Higher | The less bulky acetyl group reduces steric hindrance, improving coupling efficiency.[7][8] |
Note: Data is qualitative, based on comparative studies.[7][8] Suboptimal synthesis conditions were used in some studies to better discern differences in efficiency.[7][8]
Visualizations
Workflow for Solid-Phase TNA Oligonucleotide Synthesis
The following diagram illustrates the cyclical nature of the solid-phase synthesis process.
Caption: The four-step cycle of solid-phase TNA oligonucleotide synthesis.
Logical Flow from Synthesis to Purified Product
This diagram outlines the overall process from automated synthesis to the final, purified TNA oligonucleotide.
Caption: Overall workflow from TNA synthesis to final quality control.
References
- 1. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of DMTr-TNA-5MeU-amidite into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog that has garnered significant interest in the fields of biotechnology and drug development.[1] Its unique α-L-threofuranosyl sugar backbone, which is shorter than the deoxyribose or ribose found in DNA and RNA, imparts remarkable biological stability.[2][3] TNA oligonucleotides are resistant to nuclease degradation, a critical attribute for in vivo applications.[3][4] Furthermore, TNA can form stable duplexes with both DNA and RNA, making it a promising candidate for antisense therapies, aptamers, and diagnostic probes.[1][2]
This document provides detailed application notes and protocols for the incorporation of 5'-O-Dimethoxytrityl-L-threonyl (5-methyluridine) 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMTr-TNA-5MeU-amidite) into oligonucleotides using standard solid-phase synthesis techniques.
Key Properties of TNA-Modified Oligonucleotides
| Property | Description | References |
| Nuclease Resistance | The 2',3'-phosphodiester linkage in the TNA backbone renders oligonucleotides highly resistant to degradation by cellular nucleases. TNA-modified oligonucleotides show significantly longer half-lives in serum compared to unmodified DNA. | [3][4] |
| Hybridization | TNA can form stable, antiparallel Watson-Crick duplexes with complementary DNA and RNA strands. The thermal stability of these duplexes is influenced by the sequence context. | [2] |
| Biological Compatibility | Studies have indicated that TNA oligonucleotides exhibit low cytotoxicity and can be taken up by various cell lines without the need for transfection agents. | [5] |
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis and characterization of TNA-modified oligonucleotides. It is important to note that these values can vary depending on the specific sequence, length of the oligonucleotide, and the synthesis platform used.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98% | Per coupling step. This is a critical parameter for the synthesis of long oligonucleotides. A slight decrease in coupling efficiency can significantly reduce the yield of the full-length product.[6][7][8] |
| Overall Synthesis Yield (20-mer) | 10-20% (crude) | Based on a starting synthesis scale of 1 µmol. The final purified yield will be lower and is dependent on the purification method.[6] |
| Serum Stability (Half-life) | Significantly > 24 hours | TNA oligonucleotides remain largely intact after 24 hours of incubation in fetal bovine serum, whereas unmodified DNA is completely degraded within 8 hours.[5] |
| Thermal Melting (Tm) of TNA-DNA Duplex | Sequence dependent | The melting temperature is influenced by factors such as GC content and the presence of mismatches.[9] |
Experimental Protocols
Solid-Phase Synthesis of TNA-Modified Oligonucleotides
This protocol outlines the steps for incorporating this compound into an oligonucleotide sequence using an automated DNA/RNA synthesizer. The process follows the standard phosphoramidite chemistry cycle.
Workflow for Solid-Phase Oligonucleotide Synthesis:
Caption: Automated solid-phase synthesis cycle for TNA oligonucleotides.
Materials:
-
This compound
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Preparation:
-
Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Install the phosphoramidite solutions, solid support column, and all other necessary reagents on the automated synthesizer.
-
-
Automated Synthesis Cycle:
-
Program the desired oligonucleotide sequence into the synthesizer software.
-
The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.[10][11]
-
Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by the deblocking solution.[12]
-
Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[12]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants.[1]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.[12]
-
This cycle is repeated until the full-length oligonucleotide is synthesized.
-
-
Cleavage and Deprotection:
-
After the final cycle, the oligonucleotide is cleaved from the CPG solid support.
-
The protecting groups on the nucleobases and the phosphate backbone are removed by incubation in concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for a specified time (typically 8-12 hours).
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Workflow for RP-HPLC Purification:
Caption: Workflow for the purification of TNA-modified oligonucleotides.
Materials:
-
Crude TNA-modified oligonucleotide solution
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Deionized, sterile water
Procedure:
-
Sample Preparation:
-
After cleavage and deprotection, centrifuge the crude oligonucleotide solution to pellet any CPG particles.
-
Transfer the supernatant to a new tube and lyophilize to a dry pellet.
-
Resuspend the pellet in an appropriate volume of sterile water or mobile phase A.
-
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of mobile phase B (e.g., 5-10%).
-
Inject the resuspended oligonucleotide sample onto the column.[13]
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (mobile phase B). A typical gradient might be from 5% to 50% acetonitrile over 30-40 minutes.[13]
-
Monitor the elution profile at 260 nm. The full-length product is typically the major, most hydrophobic (latest eluting) peak.
-
Collect the fractions corresponding to the main peak.
-
-
Post-Purification:
-
Combine the collected fractions containing the purified oligonucleotide.
-
Lyophilize the solution to obtain the purified TNA-modified oligonucleotide as a dry powder.
-
Resuspend in sterile, nuclease-free water for storage at -20°C.
-
Analysis by MALDI-TOF Mass Spectrometry
Workflow for MALDI-TOF Analysis:
Caption: Workflow for mass analysis of TNA oligonucleotides.
Materials:
-
Purified TNA-modified oligonucleotide
-
MALDI matrix solution (e.g., 3-hydroxypicolinic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the purified oligonucleotide in sterile water (e.g., 10-20 µM).
-
On the MALDI target plate, mix a small volume (e.g., 1 µL) of the oligonucleotide solution with an equal volume of the MALDI matrix solution.[14]
-
Allow the mixture to air-dry completely, forming crystals.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides).[15]
-
The instrument will measure the mass-to-charge ratio (m/z) of the oligonucleotide.
-
-
Data Analysis:
-
Compare the experimentally determined molecular weight with the calculated theoretical molecular weight of the TNA-modified oligonucleotide to confirm the identity and purity of the product.
-
Concluding Remarks
The incorporation of this compound into oligonucleotides offers a powerful strategy for developing nuclease-resistant molecules for a variety of research and therapeutic applications. The protocols outlined in this document provide a framework for the successful synthesis, purification, and analysis of TNA-modified oligonucleotides. Researchers should note that optimization of coupling times and purification gradients may be necessary to achieve the highest purity and yield for their specific oligonucleotide sequences.
References
- 1. atdbio.com [atdbio.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Understanding DNA Melting Analysis Using UV-Visible Spectroscopy - Behind the Bench [thermofisher.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. web.colby.edu [web.colby.edu]
Application Notes and Protocols for the Deprotection and Cleavage of TNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cleavage of synthetic α-L-threofuranosyl nucleic acid (TNA) oligonucleotides from solid supports and the subsequent removal of protecting groups. The information is intended for researchers in academia and industry engaged in the synthesis and application of TNA for therapeutic and diagnostic purposes.
Introduction
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that is currently being explored for various biomedical applications due to its unique properties, including high stability against nucleases and the ability to form stable duplexes with DNA and RNA. The chemical synthesis of TNA oligonucleotides, typically performed via phosphoramidite chemistry on solid-phase supports, necessitates the use of protecting groups on the nucleobases and the phosphate backbone. The final crucial steps following synthesis are the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups (deprotection) to yield the final, biologically active TNA molecule.
This document outlines a standard protocol for the deprotection and cleavage of TNA oligonucleotides and discusses considerations for method optimization.
Overview of TNA Deprotection and Cleavage
The process of deprotection and cleavage of TNA oligonucleotides can be broken down into three main events, which are often performed concurrently:
-
Cleavage from the Solid Support: The synthesized TNA oligonucleotide is covalently attached to a solid support (e.g., controlled pore glass, CPG) via a linker. This linkage is designed to be stable during the synthesis cycles but cleavable under specific chemical conditions.
-
Phosphate Backbone Deprotection: The phosphodiester linkages are protected during synthesis, commonly with a 2-cyanoethyl group. This group must be removed to generate the native phosphodiester backbone.
-
Nucleobase Deprotection: The exocyclic amino groups of adenine (A), guanine (G), and cytosine (C) are protected to prevent side reactions during synthesis. These protecting groups must be removed to allow for proper base pairing. While thymine (T) does not typically require a protecting group, the specific protecting groups for TNA bases should be considered. Based on standard oligonucleotide synthesis, it is common to use benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.
A standard, robust method for the simultaneous cleavage and deprotection of TNA oligonucleotides involves the use of concentrated ammonium hydroxide at an elevated temperature.
Experimental Protocols
Standard Deprotection and Cleavage Protocol
This protocol is suitable for routine, unmodified TNA oligonucleotides.
Materials:
-
TNA oligonucleotide synthesized on a solid support (e.g., CPG)
-
Concentrated ammonium hydroxide (28-33%)
-
Screw-cap vials (e.g., 2 mL) with secure seals
-
Heating block or oven
-
Centrifuge
-
Pipettes and sterile, nuclease-free tips
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support containing the synthesized TNA oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1.0 mL of concentrated ammonium hydroxide to the vial.
-
Securely seal the vial to prevent the escape of ammonia gas.
-
Incubate the vial at 55°C for 18 hours. This extended incubation ensures complete removal of the base and phosphate protecting groups and cleavage from the solid support.[1][2]
-
After incubation, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Centrifuge the vial to pellet the solid support.
-
Carefully transfer the supernatant containing the cleaved and deprotected TNA oligonucleotide to a new sterile, nuclease-free microcentrifuge tube.
-
Remove the ammonium hydroxide by drying the sample in a SpeedVac or by lyophilization.
-
The dried pellet contains the crude TNA oligonucleotide, which can be resuspended in a suitable buffer for quantification and purification.
Post-Deprotection Purification
Following deprotection, the crude TNA oligonucleotide mixture contains the full-length product as well as truncated sequences and other small molecule impurities from the synthesis and deprotection steps. Purification is essential to obtain high-purity TNA for downstream applications.
Recommended Purification Methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying oligonucleotides. It separates molecules based on their hydrophobicity.[3]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify oligonucleotides based on their size with high resolution.[3]
Data Presentation
The efficiency of deprotection and cleavage is critical for the final yield and purity of the TNA oligonucleotide. The following table summarizes the expected outcomes for the standard protocol. Note: Specific quantitative data for TNA deprotection is not widely published; the values presented are based on typical outcomes for standard oligonucleotide deprotection.
| Parameter | Standard Protocol (Ammonium Hydroxide) |
| Reagent | Concentrated Ammonium Hydroxide (28-33%) |
| Temperature | 55°C |
| Time | 18 hours |
| Expected Cleavage Efficiency | >95% |
| Expected Deprotection Efficiency | >98% |
| Typical Crude Purity (Full-Length Product) | 70-85% (sequence dependent) |
| Common Impurities | Truncated sequences, protecting group adducts |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the deprotection, cleavage, and purification of TNA oligonucleotides.
Caption: Workflow for TNA Oligonucleotide Deprotection and Purification.
Caption: Logical Relationship of Deprotection and Cleavage Events.
Considerations and Troubleshooting
-
Incomplete Deprotection: If analysis (e.g., by mass spectrometry) shows incomplete removal of protecting groups, extend the incubation time in ammonium hydroxide or ensure the reagent is fresh.
-
Low Yield: Low recovery of the TNA oligonucleotide can be due to inefficient cleavage or losses during handling. Ensure the vial is tightly sealed during incubation to prevent evaporation.
-
Modified TNA Oligonucleotides: TNA containing sensitive modifications may not be compatible with the harsh conditions of the standard protocol. For such cases, milder deprotection strategies should be considered. While specific mild deprotection protocols for TNA are not well-documented, methods used for sensitive DNA and RNA oligonucleotides, such as using ammonium hydroxide/methylamine (AMA) or potassium carbonate in methanol, could be adapted and optimized for TNA. These alternative conditions would require empirical testing to determine the optimal time and temperature.
-
Safety: Concentrated ammonium hydroxide is corrosive and has a pungent odor. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Heating ammonium hydroxide in a sealed vial will cause a significant increase in pressure; ensure vials are properly sealed and handle with care.
Conclusion
The protocol described provides a reliable method for the deprotection and cleavage of TNA oligonucleotides synthesized by standard phosphoramidite chemistry. The subsequent purification is essential for obtaining high-quality TNA for research and development. As the field of TNA chemistry advances, further optimization and the development of milder deprotection protocols will be crucial, particularly for the synthesis of modified TNA oligonucleotides.
References
Purification of TNA Oligonucleotides by High-Performance Liquid Chromatography: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the purification of Threose Nucleic Acid (TNA) oligonucleotides using High-Performance Liquid Chromatography (HPLC). TNA, a promising xeno-nucleic acid with a simpler threose sugar backbone, is gaining interest for therapeutic and diagnostic applications due to its unique biochemical properties, including resistance to nucleases and the ability to form stable duplexes with RNA. High purity TNA oligonucleotides are essential for these applications, and HPLC is the gold standard for achieving the required purity.
This guide covers the two primary HPLC methods for oligonucleotide purification: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC. While the fundamental principles of these techniques are broadly applicable to all oligonucleotides, this note will also address specific considerations for TNA.
Introduction to TNA Oligonucleotide Purification
The chemical synthesis of TNA oligonucleotides, like other nucleic acids, results in a crude product containing the full-length product (FLP) and various impurities. These impurities primarily consist of shorter, "n-1" failure sequences, incompletely deprotected oligonucleotides, and other synthesis-related byproducts. For virtually all research and therapeutic applications, removal of these impurities is critical to ensure experimental accuracy and safety.
HPLC offers high-resolution separation of oligonucleotides based on their physicochemical properties. The choice between IP-RP and AEX HPLC depends on the specific characteristics of the TNA oligonucleotide (length, sequence, modifications) and the desired purity level.
HPLC Purification Methodologies
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP HPLC is a widely used technique that separates oligonucleotides based on their hydrophobicity.[1][2][3][4] A hydrophobic stationary phase (typically C8 or C18) is used in conjunction with a mobile phase containing an ion-pairing agent.[5] This agent, usually a tertiary amine like triethylammonium (TEA), forms a neutral complex with the negatively charged phosphate backbone of the TNA oligonucleotide, allowing it to be retained and separated on the nonpolar stationary phase.[6] Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile.
Key Considerations for TNA Purification by IP-RP HPLC:
-
"Trityl-On" vs. "Trityl-Off" Purification: A common strategy in oligonucleotide synthesis is to leave the dimethoxytrityl (DMT) protecting group on the 5' end of the full-length product ("trityl-on"). This bulky, hydrophobic group significantly increases the retention time of the FLP on the reversed-phase column, allowing for excellent separation from the "trityl-off" failure sequences.[7] The DMT group is then cleaved post-purification. For TNA oligonucleotides, C18 reverse-phase HPLC is a suitable method for post-synthesis purification.[8]
-
Column Selection: C18 columns are a common choice for TNA oligonucleotide purification.[8] The selection of pore size is also important, with larger pores being suitable for longer oligonucleotides.
-
Ion-Pairing Reagent: Triethylammonium acetate (TEAA) is a common ion-pairing reagent. For applications requiring mass spectrometry (MS) compatibility, volatile ion-pairing agents like triethylamine and hexafluoroisopropanol (HFIP) are preferred.
Anion-Exchange (AEX) HPLC
AEX HPLC separates oligonucleotides based on the negative charge of their phosphodiester backbone.[9] The stationary phase consists of a positively charged resin that binds the negatively charged TNA oligonucleotides. Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interaction between the oligonucleotide and the stationary phase.[9]
Key Considerations for TNA Purification by AEX HPLC:
-
Resolution: AEX HPLC can offer excellent resolution, particularly for shorter oligonucleotides.[1]
-
Secondary Structure: For sequences prone to forming secondary structures, AEX HPLC can be performed under denaturing conditions (e.g., high pH or elevated temperature) to improve separation.[7]
-
TNA Triphosphate Purification: Ion-exchange chromatography, in conjunction with HPLC, is a method used for the purification of TNA triphosphates, the building blocks for enzymatic synthesis of TNA oligonucleotides.[10]
Data Presentation: HPLC Purification Parameters
The following tables summarize typical experimental parameters for the purification of oligonucleotides by IP-RP and AEX HPLC. These serve as a starting point for method development for TNA oligonucleotide purification.
Table 1: Typical Ion-Pair Reversed-Phase (IP-RP) HPLC Parameters for Oligonucleotide Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C8 or C18, 3-5 µm particle size, 100-300 Å pore size | C8 or C18, 5-10 µm particle size, 100-300 Å pore size |
| Column Dimensions | 2.1-4.6 mm ID x 50-250 mm length | 10-50 mm ID x 150-250 mm length |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in Water, pH ~7.0 | 0.1 M Triethylammonium Acetate (TEAA) in Water, pH ~7.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-30% B over 20-40 minutes | 5-30% B over 30-60 minutes |
| Flow Rate | 0.2-1.0 mL/min | 5-50 mL/min |
| Temperature | 50-65 °C (to denature secondary structures) | Ambient or slightly elevated |
| Detection | UV at 260 nm | UV at 260 nm |
Table 2: Typical Anion-Exchange (AEX) HPLC Parameters for Oligonucleotide Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | Strong or weak anion exchanger (e.g., DEAE, Q-type) | Strong or weak anion exchanger |
| Column Dimensions | 4.6 mm ID x 50-100 mm length | 10-50 mm ID x 100-250 mm length |
| Mobile Phase A | 20 mM Tris-HCl, pH 7.5-8.5 | 20 mM Tris-HCl, pH 7.5-8.5 |
| Mobile Phase B | Mobile Phase A + 1.0-2.0 M NaCl or NaClO4 | Mobile Phase A + 1.0-2.0 M NaCl or NaClO4 |
| Gradient | 0-100% B over 30-60 minutes | 0-100% B over 40-90 minutes |
| Flow Rate | 0.5-1.5 mL/min | 5-30 mL/min |
| Temperature | 25-85 °C (denaturing conditions may require higher temps) | Ambient or slightly elevated |
| Detection | UV at 260 nm | UV at 260 nm |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification of a "Trityl-On" TNA Oligonucleotide
Objective: To purify a crude "trityl-on" TNA oligonucleotide from failure sequences and other impurities.
Materials:
-
Crude "trityl-on" TNA oligonucleotide, lyophilized
-
Mobile Phase A: 0.1 M TEAA in HPLC-grade water, pH 7.0
-
Mobile Phase B: Acetonitrile, HPLC grade
-
HPLC system with a preparative C18 column
-
UV detector
-
Fraction collector
-
Detritylation solution: 80% acetic acid in water
-
Quenching solution: 3 M Sodium Acetate
-
Ethanol (absolute)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the crude TNA oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD260 units per mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Preparation: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved at 260 nm.
-
Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient of Mobile Phase B from 5% to 30% over 40 minutes at a flow rate appropriate for the column dimensions.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the major, late-eluting peak, which is the "trityl-on" TNA oligonucleotide.
-
Post-Purification Detritylation:
-
Pool the fractions containing the purified "trityl-on" product.
-
Lyophilize the pooled fractions to dryness.
-
Dissolve the dried pellet in the detritylation solution (80% acetic acid) and incubate at room temperature for 30 minutes.
-
Quench the reaction by adding 3 M sodium acetate.
-
-
Desalting:
-
Precipitate the detritylated TNA oligonucleotide by adding 3 volumes of cold absolute ethanol.
-
Incubate at -20 °C for at least 1 hour.
-
Centrifuge to pellet the TNA oligonucleotide.
-
Wash the pellet with 70% ethanol and air dry.
-
-
Final Product: Dissolve the purified, detritylated TNA oligonucleotide in nuclease-free water. Quantify the product by measuring its absorbance at 260 nm.
Protocol 2: Anion-Exchange (AEX) HPLC Purification of a TNA Oligonucleotide
Objective: To purify a TNA oligonucleotide based on its charge.
Materials:
-
Crude TNA oligonucleotide, lyophilized
-
Mobile Phase A: 20 mM Tris-HCl, 15% Acetonitrile, pH 8.5
-
Mobile Phase B: 20 mM Tris-HCl, 15% Acetonitrile, 1.5 M NaCl, pH 8.5
-
HPLC system with a preparative AEX column
-
UV detector
-
Fraction collector
-
Desalting columns (e.g., size-exclusion chromatography)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the crude TNA oligonucleotide in Mobile Phase A to a suitable concentration. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Preparation: Equilibrate the AEX column with 100% Mobile Phase A until a stable baseline is achieved at 260 nm.
-
Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient of Mobile Phase B from 0% to 70% over 60 minutes.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length TNA oligonucleotide.
-
Desalting: The collected fractions will contain a high concentration of salt. Desalt the purified TNA oligonucleotide using a suitable method such as size-exclusion chromatography or ethanol precipitation as described in Protocol 1.
-
Final Product: Lyophilize the desalted fractions to obtain the purified TNA oligonucleotide as a dry pellet. Dissolve in nuclease-free water and quantify.
Visualizations
The following diagrams illustrate the key workflows and relationships in the purification of TNA oligonucleotides by HPLC.
Caption: Workflow for TNA Oligonucleotide Purification
Caption: Key Stages of TNA Purification
Conclusion
The purification of TNA oligonucleotides to a high degree of purity is achievable using established HPLC methodologies, namely Ion-Pair Reversed-Phase and Anion-Exchange chromatography. The selection of the optimal method and the fine-tuning of experimental parameters are crucial for achieving high yield and purity. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop robust and efficient purification strategies for TNA oligonucleotides, thereby enabling their advancement in various scientific and therapeutic fields.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide Purification [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. lcms.cz [lcms.cz]
- 7. atdbio.com [atdbio.com]
- 8. synoligo.com [synoligo.com]
- 9. ymc.co.jp [ymc.co.jp]
- 10. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAGE Purification of Synthetic TNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a threose sugar backbone, which confers unique biochemical properties, including resistance to nuclease degradation. This makes TNA a promising candidate for various therapeutic and diagnostic applications. The chemical synthesis of TNA oligonucleotides, like other synthetic oligonucleotides, results in a mixture of the desired full-length product and shorter, failure sequences (n-1, n-2, etc.). For many applications, particularly in drug development, high purity of the full-length TNA oligonucleotide is critical. Denaturing polyacrylamide gel electrophoresis (PAGE) is a high-resolution purification technique capable of separating oligonucleotides with single-base differences, making it an effective method for purifying synthetic TNA.[1][2] This document provides detailed protocols and application notes for the PAGE purification of synthetic TNA oligonucleotides.
Data Presentation: Purity and Yield
While specific quantitative data for the PAGE purification of TNA oligonucleotides is not extensively published, the expected purity and yield are comparable to those of standard DNA and RNA oligonucleotides of similar length. PAGE purification typically yields a product that is ≥95% pure.[3] However, the recovery or yield of the oligonucleotide can be lower compared to other methods like HPLC, generally ranging from 20-50%, due to the multi-step extraction process from the gel matrix.[4]
Table 1: Expected Purity of Synthetic TNA Oligonucleotides Before and After PAGE Purification
| Oligonucleotide Length | Crude Purity (Typical) | Purity after PAGE (Expected) |
| 20-mer | 70-85% | >95% |
| 40-mer | 50-70% | >95% |
| 60-mer | 40-60% | >90% |
Table 2: Estimated Yield of Synthetic TNA Oligonucleotides After PAGE Purification
| Synthesis Scale | Oligonucleotide Length | Expected Yield (nmol) |
| 0.2 µmol | 20-mer | 10 - 25 |
| 0.2 µmol | 40-mer | 5 - 15 |
| 1.0 µmol | 20-mer | 50 - 125 |
| 1.0 µmol | 40-mer | 25 - 75 |
Note: The values presented are estimates based on typical yields for standard oligonucleotides and may vary depending on the specific TNA sequence, synthesis efficiency, and handling during the purification process.
Experimental Protocols
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol describes the separation of crude synthetic TNA oligonucleotides using denaturing PAGE.
Materials:
-
40% Acrylamide/Bis-acrylamide (19:1 or 29:1) solution
-
Urea
-
10x Tris-Borate-EDTA (TBE) buffer (890 mM Tris base, 890 mM boric acid, 20 mM EDTA, pH 8.3)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
10% (w/v) Ammonium persulfate (APS), freshly prepared
-
2x Formamide Loading Buffer (95% formamide, 5 mM EDTA, 0.025% (w/v) bromophenol blue, 0.025% (w/v) xylene cyanol)
-
Crude TNA oligonucleotide
-
Electrophoresis apparatus (vertical gel box, power supply, glass plates, spacers, combs)
Protocol:
-
Gel Preparation (for a 10 cm x 10 cm, 1.5 mm thick gel):
-
In a beaker, dissolve 4.8 g of urea in 3.0 ml of deionized water.
-
Add 1.0 ml of 10x TBE buffer and the appropriate volume of 40% acrylamide/bis-acrylamide solution (see Table 3).
-
Adjust the final volume to 10 ml with deionized water.
-
Gently warm the solution to completely dissolve the urea. Do not overheat.
-
Cool the solution to room temperature.
-
Add 10 µl of TEMED and 100 µl of 10% APS. Mix gently and pour the gel immediately between the glass plates.
-
Insert the comb and allow the gel to polymerize for at least 1 hour.
-
Table 3: Recommended Acrylamide Percentages for TNA Oligonucleotides
| TNA Length (bases) | % Acrylamide (19:1) |
| 10 - 30 | 20% |
| 30 - 60 | 15% |
| 60 - 100 | 12% |
| > 100 | 8-10% |
-
Sample Preparation:
-
Resuspend the crude TNA oligonucleotide in an appropriate volume of deionized water.
-
Mix 5-10 µg of the crude TNA oligonucleotide with an equal volume of 2x Formamide Loading Buffer.
-
Heat the mixture at 95°C for 5 minutes to denature the TNA.
-
Immediately place the sample on ice for 2 minutes to prevent re-annealing.
-
-
Electrophoresis:
-
Assemble the gel apparatus and fill the upper and lower reservoirs with 1x TBE buffer.
-
Remove the comb and flush the wells with 1x TBE buffer.
-
Load the denatured TNA sample into the wells.
-
Run the gel at a constant voltage of 200-300V. The gel will warm up during the run; maintaining a temperature around 50°C is ideal for denaturation.[5] The run time will depend on the gel percentage and the length of the TNA oligonucleotide. Monitor the migration of the tracking dyes (bromophenol blue and xylene cyanol) to determine the appropriate stopping point.
-
Visualization of TNA Oligonucleotides
UV shadowing is a non-destructive method for visualizing oligonucleotides in the gel, avoiding the use of intercalating dyes that can be difficult to remove.
Materials:
-
Fluorescent thin-layer chromatography (TLC) plate (e.g., silica gel 60 F254)
-
Handheld UV lamp (254 nm)
-
Plastic wrap
Protocol:
-
After electrophoresis, carefully disassemble the gel apparatus and place one of the glass plates with the gel facing up.
-
Cover the gel with a layer of plastic wrap.
-
In a dark room, place the gel (on the glass plate) on top of the fluorescent TLC plate.
-
Illuminate the gel with the handheld UV lamp. The TNA oligonucleotides will absorb the UV light and cast a dark shadow on the fluorescent background.
-
The main, most intense band should correspond to the full-length TNA product. The shorter, failure sequences will appear as fainter bands migrating further down the gel.
-
Using a clean scalpel or razor blade, carefully excise the band corresponding to the full-length TNA oligonucleotide.
Elution of TNA from the Polyacrylamide Gel
Two common methods for eluting the TNA from the excised gel slice are the "crush and soak" method (passive diffusion) and electroelution.
This method is simple and does not require special equipment, but it can be time-consuming. Recovery can range from <30% to 90% depending on the size of the oligonucleotide.[6]
Materials:
-
Elution Buffer (0.5 M ammonium acetate, 10 mM magnesium acetate, 1 mM EDTA, 0.1% SDS)[7]
-
Microcentrifuge tubes
-
Rotating wheel or shaker
-
Syringe and filter (e.g., 0.22 µm spin filter)
Protocol:
-
Place the excised gel slice into a 1.5 ml microcentrifuge tube.
-
Use a clean pipette tip to crush the gel slice against the side of the tube into small pieces.
-
Add 2-3 volumes of Elution Buffer relative to the volume of the gel slice.
-
Incubate the tube at 37°C overnight on a rotating wheel or shaker to allow the TNA to diffuse out of the gel. For smaller oligonucleotides (<50 bases), 3-4 hours may be sufficient.[7]
-
Centrifuge the tube at high speed for 5-10 minutes to pellet the gel debris.
-
Carefully transfer the supernatant, which contains the eluted TNA, to a clean tube.
-
To maximize yield, the elution can be repeated by adding another volume of Elution Buffer to the gel pellet, incubating for a shorter period (e.g., 1-2 hours), and combining the supernatants.
-
Filter the supernatant through a syringe filter to remove any remaining gel particles.
This method is faster than passive diffusion and can result in higher recovery.
Materials:
-
Electroelution apparatus
-
Dialysis membrane (with an appropriate molecular weight cut-off for the TNA oligonucleotide)
-
1x TBE buffer
Protocol:
-
Place the excised gel slice into the electroelution chamber.
-
Fill the chamber and the electrophoresis tank with 1x TBE buffer.
-
Apply a constant voltage (e.g., 100-200 V) to elute the TNA from the gel slice into the surrounding buffer. The elution time will depend on the size of the TNA and the gel slice, typically ranging from 30 minutes to a few hours.
-
After elution, reverse the polarity for a brief period (e.g., 30 seconds) to release any TNA bound to the dialysis membrane.
-
Carefully collect the buffer containing the eluted TNA from the chamber.
Desalting and Quantification
After elution, the TNA oligonucleotide needs to be desalted to remove excess salts and urea that may have leached from the gel.
Materials:
-
Ethanol (100% and 70%)
-
3 M Sodium acetate (pH 5.2)
-
Glycogen or a commercial co-precipitant (optional)
-
UV-Vis spectrophotometer
Protocol:
-
Add 1/10th volume of 3 M sodium acetate to the eluted TNA solution.
-
Add 3 volumes of ice-cold 100% ethanol. Add a co-precipitant if desired to improve recovery of small amounts of TNA.
-
Mix well and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes to precipitate the TNA.
-
Centrifuge at high speed for 30 minutes at 4°C to pellet the TNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µl of 70% ethanol and centrifuge for 10 minutes.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified TNA oligonucleotide in an appropriate volume of nuclease-free water or buffer.
-
Quantify the concentration of the purified TNA using a UV-Vis spectrophotometer by measuring the absorbance at 260 nm (A260). The purity can be assessed by the A260/A280 ratio, which should be approximately 1.8.
Visualizations
Caption: Workflow for PAGE purification of synthetic TNA oligonucleotides.
Caption: Logical relationship of inputs and outputs in TNA PAGE purification.
References
- 1. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification [microsynth.com]
- 4. youtube.com [youtube.com]
- 5. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of DNA Fragments from Polyacrylamide Gels by the Crush and Soak Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Applications of Threose Nucleic Acid (TNA) in Antisense Technology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial nucleic acid analog that holds significant promise for antisense technology.[1] Unlike DNA and RNA, which have a five-carbon ribose or deoxyribose sugar backbone, TNA features a four-carbon threose sugar.[2] This structural modification confers unique properties to TNA, making it a compelling candidate for the development of next-generation antisense oligonucleotides (ASOs). This document provides a comprehensive overview of the applications of TNA in antisense technology, including detailed application notes, comparative data, and experimental protocols.
Application Notes
TNA-based antisense oligonucleotides offer several advantages over traditional DNA or RNA-based ASOs. These properties address some of the key challenges in the development of effective and safe antisense therapies.
1. Exceptional Nuclease Resistance:
One of the primary hurdles for in vivo applications of ASOs is their rapid degradation by cellular nucleases. The unnatural backbone of TNA renders it highly resistant to nuclease digestion.[3][4] Studies have shown that TNA remains stable in human serum and even in the presence of potent nucleases like snake venom phosphodiesterase for extended periods.[5] This enhanced stability translates to a longer half-life in biological systems, potentially leading to more potent and less frequent dosing regimens.
2. High Binding Affinity and Specificity to RNA:
TNA oligonucleotides exhibit a strong and specific binding affinity for complementary RNA targets, forming stable TNA-RNA duplexes.[3][6] This high affinity is crucial for the efficacy of antisense agents, as it allows for the effective steric hindrance of translation or the recruitment of cellular machinery to degrade the target mRNA. The specificity of TNA helps to minimize off-target effects, a significant concern in the development of nucleic acid-based therapeutics.
3. Potent Gene Silencing Activity:
The combination of high nuclease resistance and strong RNA binding affinity makes TNA a potent inhibitor of gene expression. TNA-based ASOs have been successfully used to silence target genes in various cell lines.[3][7] For instance, TNA oligonucleotides targeting the mRNA of Green Fluorescent Protein (GFP) have demonstrated significant inhibition of its expression.[3] Furthermore, TNA has been employed to target and suppress the expression of oncogenes like Akt2 and Akt3 in triple-negative breast cancer models, leading to reduced tumor growth.[7]
4. Favorable Biocompatibility and Cellular Uptake:
Preclinical studies have indicated that TNA oligonucleotides exhibit low cytotoxicity and are well-tolerated in cellular and animal models.[3][8] An intriguing property of TNA is its ability to be taken up by a variety of cell lines without the need for transfection agents, which simplifies in vitro experiments and may have implications for in vivo delivery.[3]
Data Presentation
The following tables summarize key quantitative data comparing the properties of TNA with conventional antisense oligonucleotides.
Table 1: Nuclease Resistance of TNA vs. DNA Oligonucleotides
| Oligonucleotide Type | Matrix | Incubation Time | Degradation | Reference |
| TNA | Fetal Bovine Serum | 24 hours | No significant degradation | [3] |
| DNA | Fetal Bovine Serum | 8 hours | Complete degradation | [9] |
| TNA | Human Serum | 7 days | Undigested | [5] |
| TNA | Snake Venom Phosphodiesterase | Not specified | Highly resistant | [5] |
Table 2: Gene Silencing Efficacy of TNA Antisense Oligonucleotides
| Target Gene | Cell Line | TNA Concentration | Knockdown Efficiency | Reference |
| Green Fluorescent Protein (GFP) | HeLa, HEK293 | Not specified | High antisense activity | [3] |
| Akt2 | TNBC cells | Not specified | Effective inhibition | [7] |
| Akt3 | TNBC cells | Not specified | Effective inhibition | [7] |
| TTR mRNA | In vitro | Not specified | Similar to parent siRNA | [4] |
Table 3: Binding Affinity (Illustrative)
| Duplex | Binding Affinity (Kd) | Reference |
| TNA-RNA | High (nM range suggested) | [3][6] |
| DNA-RNA | Variable | [10] |
| RNA-RNA | Variable | [10] |
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments related to the application of TNA in antisense technology.
Protocol 1: Solid-Phase Synthesis of TNA Oligonucleotides
This protocol outlines the general steps for the automated solid-phase synthesis of TNA oligonucleotides using phosphoramidite chemistry.
Materials:
-
TNA phosphoramidite monomers (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial TNA nucleoside
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Anhydrous acetonitrile
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve TNA phosphoramidites and activator in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on the synthesizer.
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by the deblocking solution.
-
Coupling: The next TNA phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing chain. Coupling times for TNA may be longer than for standard DNA synthesis.[11]
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Chain Elongation: Repeat the synthesis cycle until the desired TNA sequence is assembled.
-
Cleavage and Deprotection: The synthesized TNA oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution at an elevated temperature.
-
Purification: The crude TNA oligonucleotide is purified using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Analysis: The purity and identity of the final product are confirmed by techniques like MALDI-TOF mass spectrometry.
Protocol 2: In Vitro Evaluation of TNA Antisense Activity
This protocol describes the assessment of gene knockdown efficiency of TNA ASOs in a cell culture system.
Materials:
-
Cultured mammalian cells (e.g., HeLa cells)
-
TNA antisense oligonucleotide targeting the gene of interest
-
Control TNA oligonucleotide (e.g., scrambled sequence)
-
Cell culture medium and supplements
-
Transfection reagent (optional, as TNA can show carrier-free uptake)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for RT-qPCR (reverse transcriptase, primers, probes, master mix)
-
Reagents for Western blotting (lysis buffer, antibodies, etc.)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
TNA Transfection/Incubation:
-
Prepare solutions of the TNA ASO and control TNA in serum-free medium.
-
If using a transfection reagent, follow the manufacturer's protocol to form TNA-lipid complexes.
-
Add the TNA solutions (with or without transfection reagent) to the cells and incubate for a predetermined period (e.g., 24-72 hours).
-
-
Assessment of mRNA Knockdown (RT-qPCR):
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable method.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR: Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative reduction in target mRNA levels using the ΔΔCt method.[12]
-
-
Assessment of Protein Knockdown (Western Blot):
-
Protein Extraction: Lyse the cells in a suitable lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody and detect the protein bands using a suitable detection system.
-
Data Analysis: Quantify the band intensities to determine the reduction in target protein levels relative to the loading control.
-
Protocol 3: In Vivo Evaluation of TNA Antisense Activity
This protocol provides a general framework for assessing the in vivo efficacy of TNA ASOs in a mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Animal model (e.g., tumor xenograft model in nude mice)
-
TNA antisense oligonucleotide
-
Control TNA oligonucleotide
-
Sterile saline or other appropriate vehicle for injection
-
Surgical and injection equipment
Procedure:
-
Animal Model Establishment: Establish the disease model (e.g., by implanting tumor cells subcutaneously).
-
TNA Administration:
-
Once the model is established (e.g., tumors reach a certain size), randomize the animals into treatment and control groups.
-
Administer the TNA ASO and control TNA via a suitable route (e.g., intravenous, intraperitoneal, or peritumoral injection) at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Monitor the animals for relevant endpoints (e.g., tumor volume, body weight, clinical signs).
-
At the end of the study, euthanize the animals and collect tissues of interest.
-
-
Ex Vivo Analysis:
-
Target Engagement: Analyze the levels of the target mRNA and protein in the collected tissues using RT-qPCR and Western blotting as described in Protocol 2.
-
Pharmacokinetic/Biodistribution Analysis (Optional): If using labeled TNA, analyze its distribution and clearance in different organs.
-
Histological Analysis: Perform histological or immunohistochemical analysis of the tissues to assess therapeutic effects and potential toxicity.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of TNA antisense oligonucleotide-mediated gene silencing.
Experimental Workflow Diagram
Caption: Experimental workflow for TNA antisense drug development.
Conclusion
TNA represents a significant advancement in the field of antisense technology. Its unique chemical structure imparts properties of high stability, strong target affinity, and potent gene silencing activity, positioning it as a promising platform for the development of novel therapeutics for a wide range of diseases. The protocols and data presented herein provide a valuable resource for researchers and drug developers interested in exploring the potential of TNA-based antisense technology. Further research and clinical development are warranted to fully realize the therapeutic potential of this exciting class of molecules.
References
- 1. ncardia.com [ncardia.com]
- 2. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-l-Threose Nucleic Acids as Biocompatible Antisense Oligonucleotides for Suppressing Gene Expression in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. qiagen.com [qiagen.com]
- 9. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Molecular and Cellular Barriers Limiting the Effectiveness of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Uptake of Threose Nucleic Acid (TNA) Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a simplified four-carbon threose sugar backbone, which confers remarkable resistance to nuclease degradation.[1][2] This intrinsic stability, coupled with its ability to form stable duplexes with DNA and RNA, makes TNA a promising candidate for therapeutic and diagnostic applications.[1][3] A key advantage of TNA oligonucleotides is their ability to be taken up by living cells without the need for transfection reagents, a process known as gymnotic delivery.[3][4] Understanding the mechanisms governing this uptake is crucial for the development of TNA-based therapeutics. These application notes provide an overview of TNA cellular uptake and detailed protocols for its characterization.
Cellular Uptake Mechanisms of TNA Oligonucleotides
The cellular uptake of TNA oligonucleotides is an active, energy- and temperature-dependent process.[4] The primary mechanism is believed to be endocytosis, where the oligonucleotides are engulfed by the cell membrane and internalized into endosomes.[4][5] While TNA can efficiently enter cells, a significant portion remains sequestered in these endosomes, and their subsequent escape into the cytoplasm to reach their target is a critical step for therapeutic efficacy.[3][4]
Different cell lines exhibit varying efficiencies in TNA uptake, which may be attributed to differences in the expression of cell surface receptors and membrane lipid composition.[4][5] Studies have shown that cancer cell lines such as U87, MCF-7, and MDA-MB-468 demonstrate significantly higher uptake of TNAs compared to HEK 293, HeLa, and MDA-MB-231 cells.[5] The uptake is also a time-dependent process, with internalization observed to increase over several hours.[3][5]
Data Presentation: Quantitative Analysis of TNA Cellular Uptake
The following tables summarize quantitative data on the cellular uptake and cytotoxicity of TNA oligonucleotides from published studies.
Table 1: Time-Dependent Cellular Uptake of TNA Oligonucleotides in MCF-7 Cells
| Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | Baseline |
| 2 | Minimal increase |
| 4 | Detectable signals, mostly on the cell surface |
| 8 | Clear intracellular signals |
| 12 | Significant intracellular accumulation |
| 24 | Further increase in intracellular fluorescence |
Data synthesized from descriptions in referenced articles.[3][5]
Table 2: Relative Viability of Different Cell Lines after 24-hour Incubation with TNA Oligonucleotides
| Cell Line | Relative Cell Viability (%) |
| HEK 293 | >95% |
| MCF-7 | >95% |
| U87 | >95% |
| MDA-MB-468 | >95% |
Data indicates negligible cytotoxicity at high TNA concentrations.[5]
Experimental Protocols
Protocol 1: Quantification of TNA Oligonucleotide Cellular Uptake by Flow Cytometry
This protocol describes the quantification of fluorescently labeled TNA oligonucleotide uptake in cultured cells using flow cytometry.
Materials:
-
Fluorescently labeled TNA oligonucleotides (e.g., TNA-Cy3)
-
Cell culture medium (e.g., DMEM, MEM)[6]
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
96-well or 24-well cell culture plates[7]
Procedure:
-
Cell Seeding: Seed the desired cell line into 24-well plates at a density that will result in 70-95% confluency on the day of the experiment.[7] Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.[6]
-
TNA Incubation: Prepare a working solution of the fluorescently labeled TNA oligonucleotide in complete cell culture medium at the desired final concentration (e.g., 0.2 µM).[5]
-
Aspirate the old medium from the cells and add the TNA-containing medium.
-
Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours).[5]
-
Cell Harvesting:
-
Aspirate the TNA-containing medium and wash the cells twice with ice-cold PBS to remove extracellular TNA.
-
Add trypsin-EDTA to detach the cells from the plate.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Use untreated cells as a negative control to set the baseline fluorescence.
-
Record the mean fluorescence intensity of the cell population at each time point.
-
Protocol 2: Visualization of TNA Oligonucleotide Cellular Uptake by Confocal Laser Scanning Microscopy (CLSM)
This protocol details the visualization of the subcellular localization of fluorescently labeled TNA oligonucleotides.
Materials:
-
Fluorescently labeled TNA oligonucleotides (e.g., TNA-Cy3)
-
Cell culture medium
-
FBS
-
PBS
-
Confocal microscopy dishes or chamber slides
-
Nuclear stain (e.g., Hoechst 33258)[5]
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto confocal microscopy dishes or chamber slides and allow them to adhere for 24 hours.
-
TNA Incubation: Treat the cells with the fluorescently labeled TNA oligonucleotide in complete medium for the desired time (e.g., 12 hours).[5]
-
Washing: Aspirate the medium and wash the cells three times with PBS to remove non-internalized TNA.
-
Nuclear Staining: Incubate the cells with a nuclear stain like Hoechst 33258 according to the manufacturer's protocol to visualize the nucleus.[5]
-
Imaging:
Visualizations
Caption: Flow cytometry workflow for TNA uptake quantification.
Caption: CLSM workflow for visualizing TNA localization.
Caption: Simplified pathway of TNA cellular uptake and action.
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Labeling TNA Oligonucleotides with Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a threose sugar backbone, which confers remarkable biological stability, including resistance to nuclease degradation.[1] This property, combined with its ability to form stable duplexes with DNA and RNA, makes TNA an excellent candidate for the development of therapeutic and diagnostic agents, such as antisense oligonucleotides and molecular probes.[1] Fluorescent labeling of TNA oligonucleotides is a critical step for a wide range of applications, including in vitro diagnostics, cellular imaging, and real-time tracking of therapeutic agents. This document provides detailed protocols for the post-synthetic labeling of TNA oligonucleotides with fluorescent dyes and subsequent purification and characterization.
Overview of Labeling Strategies
The most common and versatile method for labeling synthetic oligonucleotides, including TNA, is post-synthetic conjugation. This approach involves the synthesis of a TNA oligonucleotide with a reactive functional group, typically a primary amine, which is then reacted with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester. This method offers flexibility in the choice of fluorophore and labeling position (5', 3', or internal).
Quantitative Data on Fluorescently Labeled TNA Probes
The selection of a fluorescent dye and the degree of labeling can significantly impact the performance of a TNA probe. The following table summarizes key quantitative parameters for fluorescently labeled oligonucleotides. While specific data for a wide range of TNA-dye conjugates is still emerging, the provided data for analogous DNA/RNA systems and a specific Cy3-TNA probe can guide experimental design.
| Parameter | Fluorescent Dye | TNA/Oligonucleotide Modification | Typical Value | Reference/Notes |
| Excitation Max (nm) | Cy3 | 5'-amine modified TNA | ~550 nm | [2] |
| Emission Max (nm) | Cy3 | 5'-amine modified TNA | ~570 nm | [2] |
| Quantum Yield (Φ) | Cy3 | DNA-conjugated | 0.20 - 0.40 | [3][4] |
| Alexa Fluor 488 | Protein-conjugated | 0.92 | General reference for a high-performance dye. | |
| Labeling Efficiency | NHS-ester dyes | Amine-modified DNA/RNA | 50-90% | Dependent on reaction conditions. |
| Signal-to-Noise Ratio | Cy3-TNA probe | miRNA detection | >1.8-fold increase | An 80% increase in fluorescence was observed upon target binding.[1] |
Note: The photophysical properties of a fluorescent dye can be influenced by its conjugation to an oligonucleotide and the local microenvironment. It is recommended to characterize the specific TNA-dye conjugate for precise spectral data.
Experimental Protocols
Protocol 1: Post-Synthetic Labeling of Amine-Modified TNA Oligonucleotides with NHS-Ester Dyes
This protocol describes the covalent attachment of an amine-reactive fluorescent dye to a TNA oligonucleotide synthesized with a 5' or 3' amine linker.
Materials:
-
Amine-modified TNA oligonucleotide (lyophilized)
-
Amine-reactive fluorescent dye (NHS ester, e.g., Cy3 NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.2 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare TNA Solution: Dissolve the lyophilized amine-modified TNA oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine:
-
20 µL of 1 mM amine-modified TNA solution
-
20 µL of 0.2 M Sodium Bicarbonate buffer (pH 8.5)
-
10 µL of 10 mM dye NHS ester solution
-
-
Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight.
-
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a final concentration of 1.5 M hydroxylamine.
-
Purification: Proceed immediately to purification of the labeled TNA oligonucleotide by HPLC (see Protocol 2).
Protocol 2: Purification of Fluorescently Labeled TNA Oligonucleotides by Reverse-Phase HPLC
This protocol is for the purification of the fluorescently labeled TNA oligonucleotide from unreacted dye and unlabeled TNA.
Materials:
-
Crude labeled TNA oligonucleotide reaction mixture
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: 0.1 M TEAA, 50% Acetonitrile
-
C18 Reverse-Phase HPLC column
-
HPLC system with a UV detector capable of monitoring at 260 nm and the dye's maximum absorbance wavelength.
Procedure:
-
Sample Preparation: Dilute the labeling reaction mixture with Buffer A to a suitable volume for injection (e.g., 100-500 µL).
-
HPLC Separation:
-
Equilibrate the C18 column with Buffer A.
-
Inject the sample onto the column.
-
Elute the components using a linear gradient of Buffer B. A typical gradient is from 0% to 50% Buffer B over 30 minutes. The optimal gradient may need to be determined empirically.
-
Monitor the elution at 260 nm (for TNA) and the absorbance maximum of the fluorescent dye (e.g., ~550 nm for Cy3).
-
-
Fraction Collection:
-
The unlabeled TNA will typically elute first, showing a peak at 260 nm but not at the dye's wavelength.
-
The desired fluorescently labeled TNA will elute later and will show peaks at both 260 nm and the dye's wavelength.
-
Free, unreacted dye will elute last.
-
Collect the fractions corresponding to the doubly absorbing peak.
-
-
Desalting and Lyophilization:
-
Pool the fractions containing the purified labeled TNA.
-
Remove the acetonitrile by vacuum centrifugation.
-
Desalt the sample using a suitable method (e.g., a desalting column or ethanol precipitation).
-
Lyophilize the purified, desalted labeled TNA oligonucleotide.
-
Protocol 3: Characterization of Fluorescently Labeled TNA Oligonucleotides
This protocol outlines the steps to confirm the successful labeling and determine the concentration and degree of labeling.
Materials:
-
Purified, lyophilized fluorescently labeled TNA oligonucleotide
-
Nuclease-free water or appropriate buffer (e.g., TE buffer, pH 7.5)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Resuspension: Resuspend the lyophilized labeled TNA in a known volume of nuclease-free water or buffer.
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the solution at 260 nm (A260) and at the absorbance maximum of the dye (A_dye).
-
Calculate the concentration of the TNA oligonucleotide using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the TNA at 260 nm.
-
Calculate the concentration of the dye using its known molar extinction coefficient.
-
Degree of Labeling (DOL): Calculate the ratio of the molar concentration of the dye to the molar concentration of the TNA. An ideal DOL for most applications is close to 1.
-
-
Fluorescence Spectroscopy:
-
Measure the excitation and emission spectra of the labeled TNA to confirm that the spectral properties of the dye have not been significantly altered by conjugation.
-
The fluorescence intensity can be used to assess the functionality of the probe, for example, by measuring the change in fluorescence upon hybridization to a complementary target.[1]
-
Visualizations
Caption: Experimental workflow for fluorescent labeling of TNA oligonucleotides.
Caption: Signaling mechanism of a TNA-based molecular beacon for miRNA detection.
References
Application Notes and Protocols: A Comparative Analysis of DMTr-on versus DMTr-off Purification for TNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a promising synthetic nucleic acid analogue with a unique threose sugar backbone that imparts resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA. These properties make TNA oligonucleotides valuable tools in various research, diagnostic, and therapeutic applications. The chemical synthesis of TNA oligonucleotides, like that of DNA and RNA, is a stepwise process that can result in a mixture of the desired full-length sequence and shorter, failure sequences. Therefore, robust purification is a critical downstream step to ensure the high purity required for demanding applications.
This document provides a detailed comparison of two common purification strategies for synthetic oligonucleotides: DMTr-on and DMTr-off purification, with a specific focus on their application to TNA oligonucleotides. While much of the established literature focuses on DNA and RNA, the principles and general protocols are largely transferable to TNA. We will outline the fundamental principles of each method, provide detailed experimental protocols, present a comparative data summary, and offer troubleshooting guidance.
Principle of Purification Methods
Solid-phase oligonucleotide synthesis utilizes a 5'-hydroxyl protecting group, most commonly the acid-labile dimethoxytrityl (DMT) group, to control the sequential addition of nucleotide monomers.[1] The choice of whether to remove this final DMT group during the last synthesis cycle dictates the subsequent purification strategy.
DMTr-on Purification
In this approach, the terminal 5'-DMT group is intentionally left on the full-length oligonucleotide product after synthesis.[2] This lipophilic DMT group provides a strong hydrophobic handle, allowing for the selective retention of the full-length product on a reverse-phase (RP) solid-phase extraction (SPE) cartridge or high-performance liquid chromatography (HPLC) column. Shorter, "failure" sequences, which are capped during synthesis and lack the 5'-DMT group, are more hydrophilic and are washed away.[2][3] Following the removal of impurities, the DMT group is cleaved from the purified full-length oligonucleotide, typically under acidic conditions, to yield the final product with a free 5'-hydroxyl group.[1][2]
DMTr-off Purification
Conversely, in the DMTr-off method, the 5'-DMT group is removed during the final step of automated synthesis.[4] Purification of these deprotected oligonucleotides is then typically achieved through methods that separate based on charge and size, such as anion-exchange (AEX) HPLC or polyacrylamide gel electrophoresis (PAGE).[2] While simpler in terms of the final deprotection step, DMTr-off methods can sometimes be less effective at resolving the full-length product from closely related failure sequences, especially for longer oligonucleotides.[2]
Experimental Protocols
The following protocols are generalized for TNA oligonucleotide purification and may require optimization based on the specific sequence, length, and scale of the synthesis.
Protocol 1: DMTr-on Purification using Reverse-Phase SPE Cartridge
This protocol is suitable for the routine purification of TNA oligonucleotides up to approximately 60 bases in length.
Materials:
-
Crude DMTr-on TNA oligonucleotide (cleaved and deprotected from solid support)
-
Reverse-phase SPE cartridge (e.g., Glen-Pak™, SHIMSEN™ Styra HLB)
-
Acetonitrile (ACN)
-
0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
2% Trifluoroacetic acid (TFA) or 3% Dichloroacetic acid (DCA) in water
-
Elution Buffer: 50% Acetonitrile in water
-
RNA Quenching Buffer (if applicable, for desalting prior to loading)
-
Nuclease-free water
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ACN, followed by 5 mL of 0.1 M TEAA.
-
Sample Loading: Dissolve the crude DMTr-on TNA oligonucleotide in 1-2 mL of 0.1 M TEAA. Load the solution onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5-10 mL of a low organic content buffer (e.g., 3% ACN in 0.1 M TEAA) to remove failure sequences. Follow with a 5 mL wash with nuclease-free water.
-
On-Column Detritylation: Pass 2-3 mL of 2% TFA or 3% DCA through the cartridge to cleave the DMT group. The liberated DMT cation will appear as a bright orange band.[1]
-
Elution: Elute the purified, detritylated TNA oligonucleotide with 1-2 mL of Elution Buffer.
-
Post-Elution: Lyophilize the collected fractions to dryness.
Protocol 2: DMTr-off Purification using Anion-Exchange HPLC
This protocol is effective for high-purity separation of TNA oligonucleotides based on their phosphate backbone charge.
Materials:
-
Crude DMTr-off TNA oligonucleotide (cleaved and deprotected)
-
Anion-exchange HPLC column
-
Buffer A: 20 mM TEAB, pH 7.2 in water[5]
-
Buffer B: 20 mM TEAB, pH 7.2 in 50% Acetonitrile[5]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude DMTr-off TNA oligonucleotide in Buffer A.
-
HPLC Separation: Inject the sample onto the equilibrated AEX column. Elute with a linear gradient of Buffer B. The full-length TNA oligonucleotide will typically elute at a higher salt concentration (later in the gradient) than the shorter failure sequences.
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the full-length product.
-
Desalting: Pool the pure fractions and desalt using a suitable method, such as size-exclusion chromatography or ethanol precipitation.
-
Final Product: Lyophilize the desalted sample to obtain the purified TNA oligonucleotide.
Data Presentation: Comparative Analysis
The choice between DMTr-on and DMTr-off purification depends on several factors, including the desired purity, yield, length of the oligonucleotide, and available equipment. The following table summarizes the key quantitative and qualitative differences between the two methods, based on typical performance for oligonucleotides.
| Feature | DMTr-on Purification (RP-SPE/HPLC) | DMTr-off Purification (AEX-HPLC/PAGE) |
| Principle of Separation | Hydrophobicity (presence of DMT group) | Charge and Size (phosphate backbone and length) |
| Typical Purity | High (>90%)[6] | Very High (>95% for PAGE) |
| Typical Yield | Good (60-95%)[6] | Moderate to Low (can be lower for PAGE due to recovery issues)[2] |
| Throughput | High (especially with 96-well SPE formats)[4] | Lower (HPLC is serial, PAGE is labor-intensive)[2] |
| Scalability | Readily scalable | More challenging to scale up, especially PAGE |
| Key Advantage | Efficient removal of n-1 and shorter failure sequences.[2] | High-resolution separation, capable of resolving subtle impurities. |
| Key Disadvantage | Potential for depurination during the acidic detritylation step.[4][7] | May not efficiently remove failure sequences of similar length.[2] |
Visualization of Workflows
DMTr-on Purification Workflow
Caption: Workflow for DMTr-on purification of TNA oligonucleotides.
DMTr-off Purification Workflow
Caption: Workflow for DMTr-off purification of TNA oligonucleotides.
Logical Relationship: DMTr-on vs. DMTr-off Decision Tree
Caption: Decision tree for selecting a TNA oligo purification method.
Conclusion and Recommendations
Both DMTr-on and DMTr-off purification methods are viable for obtaining high-purity TNA oligonucleotides.
-
DMTr-on purification is highly recommended for routine purification, especially for sequences up to 60 nucleotides.[8] Its ability to efficiently remove shorter failure sequences makes it a robust and reliable method.[2] Care must be taken to optimize the detritylation step to avoid depurination, particularly for purine-rich sequences.[1]
-
DMTr-off purification , particularly with AEX-HPLC or PAGE, is advantageous when the highest possible purity is required, or for the purification of very long TNA oligonucleotides.[2] While potentially lower in yield and throughput, these methods offer superior resolution.
For drug development and other critical applications, it is often beneficial to use orthogonal purification methods (e.g., DMTr-on RP-HPLC followed by AEX-HPLC) to ensure the removal of a wide range of impurities. Ultimately, the choice of purification strategy should be tailored to the specific requirements of the downstream application.
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. diva-portal.org [diva-portal.org]
- 4. phenomenex.com [phenomenex.com]
- 5. wenzhanglab.com [wenzhanglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
Revolutionizing XNA Synthesis: Automated Solid-Phase Synthesis of Threose Nucleic Acid (TNA) on a DNA Synthesizer
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Threose Nucleic Acid (TNA), a xeno-nucleic acid (XNA) with a four-carbon threose sugar backbone, is a promising candidate for various therapeutic and diagnostic applications due to its remarkable resistance to nuclease degradation. This document provides a detailed application note and protocol for the automated solid-phase synthesis of TNA oligonucleotides using standard DNA synthesizers. The protocols outlined herein cover TNA phosphoramidite chemistry, the automated synthesis cycle, cleavage and deprotection, and purification, enabling researchers to efficiently produce high-quality TNA oligonucleotides.
Introduction to Threose Nucleic Acid (TNA)
TNA is an artificial nucleic acid analog where the natural ribose or deoxyribose sugar is replaced by a threose sugar. This structural modification confers unique properties to TNA, most notably its complete resistance to enzymatic degradation by nucleases. TNA can form stable duplexes with both DNA and RNA, making it an attractive molecule for antisense therapy, aptamers, and diagnostic probes. The ability to automate the synthesis of TNA on widely available DNA synthesizers is a critical step in advancing research and development in the field of XNA.
Principle of Automated TNA Synthesis
Automated TNA synthesis is based on the well-established phosphoramidite chemistry, the same methodology used for DNA and RNA synthesis. The process involves the sequential addition of TNA phosphoramidite monomers to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG). Each addition cycle consists of four main chemical steps: detritylation, coupling, capping, and oxidation. This cycle is repeated until the desired TNA oligonucleotide sequence is assembled.
Materials and Reagents
-
TNA Phosphoramidites: 5'-Dimethoxytrityl-N-protected-2'-O-cyanoethyl-N,N-diisopropyl phosphoramidites of α-L-threofuranosyl adenosine (A), cytosine (C), guanosine (G), and thymidine (T). It has been reported that using an acetyl-protected guanosine phosphoramidite can lead to higher coupling efficiency compared to bulkier protecting groups like diphenylcarbamoyl (DPC).
-
Solid Support: Controlled Pore Glass (CPG) functionalized with the first TNA nucleoside.
-
DNA Synthesizer: An automated DNA synthesizer, such as the Applied Biosystems 3400 DNA Synthesizer, is required.
-
Reagents for Synthesis:
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., Iodine in THF/Water/Pyridine)
-
Anhydrous Acetonitrile
-
-
Reagents for Cleavage and Deprotection:
-
Concentrated Ammonium Hydroxide (30% NH₄OH in water)
-
-
Reagents and Equipment for Purification:
-
High-Performance Liquid Chromatography (HPLC) system
-
Ion-pair reversed-phase HPLC column (e.g., C18)
-
Mobile phases for HPLC (e.g., Triethylammonium acetate buffer and Acetonitrile)
-
Experimental Protocols
Protocol for Automated TNA Synthesis on a DNA Synthesizer
This protocol is adapted for an ABI 3400 DNA Synthesizer. The cycle parameters may need to be optimized for different synthesizers.
Preparation:
-
Dissolve TNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Install the TNA phosphoramidite vials, solid support column, and all necessary reagent bottles on the DNA synthesizer.
-
Program the desired TNA sequence into the synthesizer.
Automated Synthesis Cycle:
The synthesizer will automatically perform the following steps for each TNA monomer addition:
-
Detritylation (Deblocking): The 5'-DMT protecting group is removed from the support-bound nucleoside by treating it with the deblocking solution. The orange-colored trityl cation released can be monitored to assess coupling efficiency in real-time.
-
Coupling: The TNA phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time compared to standard DNA synthesis is recommended for TNA monomers. A single coupling of 5 minutes has been used effectively for TNA-G phosphoramidites.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in the final product.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
This cycle is repeated for each subsequent TNA monomer until the full-length oligonucleotide is synthesized.
Protocol for Cleavage and Deprotection
After the synthesis is complete, the TNA oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
-
Transfer the solid support containing the synthesized TNA oligonucleotide to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide (30% NH₄OH) to the vial.[1]
-
Seal the vial tightly and incubate at 55°C for 18 hours.[1]
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial and transfer the supernatant containing the cleaved and deprotected TNA oligonucleotide to a new microcentrifuge tube.
-
Dry the TNA oligonucleotide solution using a vacuum concentrator.
Protocol for TNA Oligonucleotide Purification
The crude TNA oligonucleotide product can be purified using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).
-
Sample Preparation: Resuspend the dried crude TNA oligonucleotide in an appropriate buffer, such as 0.1 M triethylammonium acetate (TEAA).
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient: A linear gradient from mobile phase A to mobile phase B is used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the TNA oligonucleotide and should be optimized. A common starting point is a gradient of 5% to 50% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length TNA oligonucleotide.
-
Desalting: Desalt the collected fractions using a suitable method, such as a desalting column or ethanol precipitation, to remove the ion-pairing reagent and other salts.
-
Final Product: Lyophilize the desalted TNA oligonucleotide to obtain a pure, dry powder.
Data Presentation
Coupling Efficiency
Table 1: Factors Affecting TNA Coupling Efficiency
| Parameter | Recommendation | Rationale |
| Phosphoramidite Quality | Use fresh, high-quality TNA phosphoramidites. | Degraded phosphoramidites will lead to lower coupling efficiency. |
| Solvent Anhydrousness | Use anhydrous acetonitrile. | Water can hydrolyze phosphoramidites, reducing their reactivity. |
| Coupling Time | Use an extended coupling time (e.g., 5 minutes).[1] | TNA phosphoramidites may be more sterically hindered than DNA phosphoramidites, requiring more time for efficient coupling. |
| Activator | Use a fresh activator solution. | The activator is crucial for the efficient reaction of the phosphoramidite. |
| Protecting Groups | Consider less bulky protecting groups (e.g., acetyl for guanosine).[1] | Bulky protecting groups can sterically hinder the coupling reaction. |
Yield and Purity
The overall yield of a synthetic oligonucleotide is exponentially dependent on the average stepwise coupling efficiency. The theoretical yield can be calculated using the formula:
Theoretical Yield (%) = (Average Coupling Efficiency)(Number of couplings) x 100
For example, for a 20-mer TNA oligonucleotide (19 couplings) with an average coupling efficiency of 99%, the theoretical yield of the full-length product would be approximately 82.7%.
The purity of the final TNA oligonucleotide product can be assessed by analytical HPLC or mass spectrometry. Following purification, the purity of the TNA oligonucleotide is expected to be high, often exceeding 95%.
Table 2: Representative Theoretical Yields of TNA Oligonucleotides
| Oligonucleotide Length | Number of Couplings | Average Coupling Efficiency = 98% | Average Coupling Efficiency = 99% | Average Coupling Efficiency = 99.5% |
| 10-mer | 9 | 83.4% | 91.4% | 95.6% |
| 20-mer | 19 | 68.2% | 82.7% | 90.9% |
| 30-mer | 29 | 55.7% | 74.8% | 86.5% |
| 40-mer | 39 | 45.5% | 67.6% | 82.3% |
| 50-mer | 49 | 37.2% | 61.1% | 78.2% |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Degraded phosphoramidites or activator.- Wet acetonitrile.- Insufficient coupling time. | - Use fresh reagents.- Ensure all solvents are anhydrous.- Increase the coupling time. |
| Low Overall Yield | - Low average coupling efficiency.- Inefficient cleavage or deprotection. | - Optimize the synthesis cycle.- Ensure complete cleavage and deprotection by following the recommended time and temperature. |
| Poor Purity of Crude Product | - Inefficient capping.- Side reactions during synthesis. | - Check the capping reagents.- Optimize synthesis conditions. |
| Difficulty in Purification | - Co-elution of impurities.- Secondary structure formation. | - Optimize the HPLC gradient.- Perform purification under denaturing conditions if necessary. |
Conclusion
The automated solid-phase synthesis of TNA on standard DNA synthesizers is a feasible and efficient method for producing high-quality TNA oligonucleotides. By optimizing the synthesis cycle parameters, particularly the coupling time, and following robust cleavage, deprotection, and purification protocols, researchers can readily access TNA for a wide range of applications in biotechnology and drug development. The protocols and data presented in this application note provide a solid foundation for the successful synthesis of TNA oligonucleotides.
References
Analysis of Threose Nucleic Acid (TNA) Oligonucleotide Purity by Mass Spectrometry: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial nucleic acid analog with a simplified threose sugar backbone, making it a subject of significant interest in the fields of synthetic biology, aptamer development, and antisense therapeutics. The unique four-carbon sugar-phosphate backbone of TNA imparts resistance to nuclease degradation, a desirable characteristic for in vivo applications. Ensuring the purity of synthetic TNA oligonucleotides is a critical step in research and development, as impurities can significantly impact the outcome of experiments and the efficacy and safety of potential therapeutic agents. Mass spectrometry (MS) has become an indispensable tool for the precise and rapid assessment of oligonucleotide purity, providing accurate molecular weight determination and identification of synthesis-related impurities.[1] This application note provides detailed protocols for the analysis of TNA oligonucleotide purity using both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.
Principles of TNA Oligonucleotide Synthesis and Potential Impurities
TNA oligonucleotides are typically synthesized using solid-phase phosphoramidite chemistry, a cyclic process that sequentially adds nucleotide monomers to a growing chain on a solid support.[2] While this method is highly efficient, side reactions and incomplete steps can lead to the formation of various impurities. Understanding the nature of these impurities is crucial for developing effective purification and analytical strategies.
Common Impurities in TNA Oligonucleotide Synthesis:
-
Deletion Sequences (n-1, n-2, etc.): Result from the failure of a nucleotide to couple to the growing chain. These are often the most common type of impurity.
-
Truncated Sequences: Shorter oligonucleotides that are prematurely terminated during synthesis.
-
Addition Sequences (n+1, etc.): Occur when an extra nucleotide is added to the sequence.
-
Depurination/Depyrimidination: Loss of a purine or pyrimidine base from the sugar backbone, which can occur during the acidic deprotection steps.
-
Failure of Protecting Group Removal: Incomplete removal of protecting groups used during synthesis can lead to adducts on the final product.
-
Adducts: Formation of adducts with salts (e.g., Na+, K+) or other small molecules from reagents and solvents.[3]
Mass Spectrometry for TNA Oligonucleotide Purity Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For TNA oligonucleotides, it provides a highly accurate determination of the molecular weight, allowing for the confirmation of the desired full-length product and the identification of impurities based on their mass differences.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive method well-suited for the routine analysis of synthetic oligonucleotides. In this technique, the TNA sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. The ions are then accelerated in an electric field, and their time-of-flight to a detector is measured, which is proportional to their m/z.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for complex samples containing multiple impurities. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is commonly employed for oligonucleotide analysis, where an ion-pairing agent is added to the mobile phase to enhance the retention and separation of the negatively charged oligonucleotides. The eluting compounds are then introduced into a mass spectrometer, typically an electrospray ionization (ESI) source, for analysis.
Experimental Protocols
Protocol 1: TNA Oligonucleotide Purity Analysis by MALDI-TOF MS
This protocol outlines the steps for the routine quality control of synthetic TNA oligonucleotides.
Materials:
-
Purified TNA Oligonucleotide Sample (desalted)
-
MALDI-TOF Matrix Solution: 3-Hydroxypicolinic acid (3-HPA) at 10 mg/mL in 50:50 acetonitrile/water with 10 mg/mL diammonium hydrogen citrate.
-
MALDI Target Plate
-
Calibrant Solution (a mixture of known molecular weight oligonucleotides)
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
Method:
-
Sample Preparation:
-
Dissolve the lyophilized TNA oligonucleotide in nuclease-free water to a final concentration of 10-20 pmol/µL.
-
Vortex briefly and centrifuge to collect the sample at the bottom of the tube.
-
-
Matrix and Sample Spotting (Dried-Droplet Method):
-
Spot 1 µL of the MALDI matrix solution onto the MALDI target plate.
-
Allow the matrix spot to air dry completely.
-
Spot 1 µL of the TNA oligonucleotide sample directly onto the dried matrix spot.
-
Allow the sample spot to air dry completely.
-
For calibration, spot the calibrant solution on adjacent spots using the same procedure.
-
-
MALDI-TOF MS Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the positive or negative ion linear mode, depending on the instrument and matrix used.
-
Use an appropriate laser power to achieve good signal intensity without causing excessive fragmentation.
-
Calibrate the instrument using the spectra obtained from the calibrant spots.
-
-
Data Analysis:
-
Process the acquired spectrum to determine the experimental molecular weight of the major peak.
-
Compare the experimental molecular weight to the theoretical molecular weight of the target TNA oligonucleotide.
-
Identify any impurity peaks and calculate their mass differences from the main peak to tentatively identify them (e.g., n-1, n+1, adducts).
-
Protocol 2: TNA Oligonucleotide Purity Analysis by LC-MS
This protocol provides a method for the detailed impurity profiling of TNA oligonucleotides.
Materials:
-
Purified TNA Oligonucleotide Sample (desalted)
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 5 mM Triethylamine (TEA) in water
-
Mobile Phase B: 100 mM HFIP, 5 mM TEA in methanol
-
LC Column: C18 reversed-phase column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, 1.7 µm)
-
HPLC or UHPLC system coupled to an ESI mass spectrometer
-
Nuclease-free water and solvents
Method:
-
Sample Preparation:
-
Dissolve the lyophilized TNA oligonucleotide in nuclease-free water to a final concentration of approximately 100-200 pmol/µL.
-
-
LC-MS System Setup:
-
Equilibrate the LC column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Set the column temperature (e.g., 50-60 °C).
-
Set the flow rate (e.g., 0.2-0.4 mL/min).
-
Set up the ESI-MS in negative ion mode with appropriate source parameters (e.g., capillary voltage, gas flow, and temperature).
-
-
Chromatographic Separation:
-
Inject 1-5 µL of the TNA oligonucleotide sample.
-
Run a linear gradient to increase the percentage of Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 15-20 minutes.
-
-
Mass Spectrometry Data Acquisition:
-
Acquire mass spectra across a relevant m/z range (e.g., 500-2500 m/z) to detect the multiply charged ions of the TNA oligonucleotides.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Deconvolute the mass spectra of the main peak and any impurity peaks to determine their neutral molecular weights.
-
Compare the experimental molecular weights to the theoretical molecular weights to confirm the identity of the full-length product and identify impurities.
-
Calculate the relative purity based on the peak areas in the chromatogram.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Expected vs. Observed Molecular Weights of a 15-mer TNA Oligonucleotide by MALDI-TOF MS
| Analyte | Sequence (5' to 3') | Theoretical MW (Da) | Observed MW (Da) | Mass Difference (Da) |
| Full-Length Product | TNA-Oligo-15mer | 4500.0 | 4500.5 | +0.5 |
| n-1 Impurity | - | ~4200.0 | 4200.3 | - |
| Na+ Adduct | - | 4522.0 | 4522.4 | - |
Table 2: Impurity Profile of a 15-mer TNA Oligonucleotide by LC-MS
| Peak No. | Retention Time (min) | Deconvoluted MW (Da) | Tentative Identification | Relative Abundance (%) |
| 1 | 10.2 | 4200.1 | n-1 Deletion | 3.5 |
| 2 | 12.5 | 4500.2 | Full-Length Product | 95.0 |
| 3 | 13.1 | 4800.3 | n+1 Addition | 1.5 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.
Caption: Workflow for TNA oligonucleotide synthesis and purity analysis.
Caption: Logical workflow for TNA oligonucleotide mass spectrometry analysis.
Conclusion
Mass spectrometry is a critical tool for ensuring the quality and purity of synthetic TNA oligonucleotides. Both MALDI-TOF MS and LC-MS offer complementary information, from rapid quality control checks to detailed impurity profiling. The protocols and data presentation guidelines provided in this application note serve as a comprehensive resource for researchers, scientists, and drug development professionals working with TNA oligonucleotides, enabling reliable and accurate purity assessment to advance their research and development efforts.
References
TNA Oligonucleotides for Gene Silencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Threose Nucleic Acid (TNA)
Threose Nucleic Acid (TNA) is an artificial nucleic acid analog that holds significant promise for gene silencing applications. Unlike natural DNA and RNA, which have a five-carbon ribose or deoxyribose sugar backbone, TNA features a four-carbon threose sugar. This structural modification confers unique properties to TNA oligonucleotides, making them a compelling platform for antisense therapeutics.
Key advantages of TNA include its exceptional chemical stability and high resistance to nuclease degradation, which is a major challenge for traditional oligonucleotide therapies.[1][2] TNA can form stable Watson-Crick base pairs with complementary RNA sequences, enabling it to act as an effective antisense agent.[2] Furthermore, studies have shown that TNA oligonucleotides can be taken up by various cell lines without the need for transfection agents, suggesting favorable delivery characteristics.[1][2] The biocompatibility and low cytotoxicity of TNA further enhance its potential as a therapeutic modality.[1]
This document provides detailed application notes and protocols for the design and use of TNA oligonucleotides in gene silencing studies, with a focus on TNA-DNA gapmer chimeras that mediate their effect through RNase H activity.
TNA Oligonucleotide Design for Gene Silencing
Effective gene silencing using TNA oligonucleotides requires careful design of the antisense sequence. TNA-DNA gapmers are a particularly effective design for this purpose. These chimeric oligonucleotides consist of a central "gap" of DNA nucleotides flanked by "wings" of TNA nucleotides. This design leverages the key properties of both nucleic acid types:
-
TNA Wings: The TNA segments at the 5' and 3' ends provide high binding affinity to the target mRNA and, crucially, protect the oligonucleotide from exonuclease degradation, thereby increasing its stability in biological systems.
-
DNA Gap: The central DNA region, when hybridized to the target mRNA, forms a DNA-RNA duplex that is a substrate for RNase H. This endogenous enzyme cleaves the RNA strand of the hybrid, leading to the degradation of the target mRNA and subsequent gene silencing.
Design Considerations:
| Parameter | Recommendation | Rationale |
| Target Selection | Target accessible sites on the pre-mRNA or mRNA. In silico tools for predicting mRNA secondary structure can aid in identifying single-stranded regions. | Accessibility of the target sequence is crucial for efficient hybridization of the TNA oligonucleotide. |
| Length | 15-20 nucleotides. | Provides a good balance between binding specificity and cellular uptake. |
| TNA-DNA Gapmer Structure | 3-5 TNA nucleotides on each wing flanking a central gap of 8-12 DNA nucleotides. | The TNA wings provide stability, while the DNA gap is necessary to induce RNase H-mediated cleavage of the target mRNA. |
| Sequence Specificity | Perform BLAST searches against the relevant genome to ensure minimal off-target homology. | Minimizes the risk of unintended gene silencing and potential toxicity. |
| Chemical Modifications | Phosphorothioate (PS) linkages can be introduced into the DNA gap to further enhance nuclease resistance. | PS modifications are a common strategy to increase the in vivo stability of antisense oligonucleotides. |
Experimental Protocols
TNA Oligonucleotide Synthesis
TNA phosphoramidites can be synthesized from L-ascorbic acid and subsequently used in standard automated solid-phase oligonucleotide synthesizers.[2] The synthesis of TNA-DNA chimeras follows established protocols for oligonucleotide synthesis, with the sequential addition of the respective TNA and DNA phosphoramidites to the growing chain on a solid support. Post-synthesis, the oligonucleotides are cleaved from the support, deprotected, and purified using methods such as reverse-phase high-performance liquid chromatography (HPLC).
In Vitro Gene Silencing Protocol
This protocol describes the steps for evaluating the gene silencing efficacy of TNA oligonucleotides in a cell culture model.
Materials:
-
TNA-DNA gapmer oligonucleotides targeting the gene of interest
-
Scrambled control TNA-DNA gapmer oligonucleotide
-
Mammalian cell line expressing the target gene (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reverse transcription kit
-
Quantitative PCR (qPCR) master mix and primers for the target gene and a housekeeping gene
-
Reagents for protein extraction and Western blotting (optional)
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
TNA Oligonucleotide Treatment: The next day, replace the medium with fresh medium containing the desired concentration of the TNA oligonucleotide or the scrambled control. TNA oligonucleotides have been shown to be taken up by cells without transfection reagents.[1][2] Test a range of concentrations (e.g., 100 nM to 1 µM).
-
Incubation: Incubate the cells for 24-72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform qPCR to quantify the mRNA levels of the target gene and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target gene, normalized to the housekeeping gene, using the ΔΔCt method. Compare the expression levels in cells treated with the target-specific TNA oligonucleotide to those treated with the scrambled control.
-
Protein Analysis (Optional): Perform Western blotting to assess the reduction in the target protein levels.
In Vivo Gene Silencing Studies
While publicly available quantitative data from in vivo studies with TNA oligonucleotides is limited, the following protocol provides a general framework for conducting such experiments in a mouse model.
Materials:
-
TNA-DNA gapmer oligonucleotides targeting the gene of interest
-
Scrambled control TNA-DNA gapmer oligonucleotide
-
Animal model (e.g., transgenic mouse model of a disease)
-
Sterile saline for injection
-
Anesthesia
-
Surgical tools (if required for specific delivery routes)
-
Tissue collection and processing reagents
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
TNA Oligonucleotide Administration: Administer the TNA oligonucleotide or scrambled control via a suitable route. Common routes for oligonucleotide delivery include intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection. The optimal dose and frequency will need to be determined empirically.
-
Monitoring: Monitor the animals for any signs of toxicity or adverse effects throughout the study.
-
Tissue Collection: At the end of the study, euthanize the animals and collect the target tissues.
-
Analysis: Process the tissues for RNA and protein extraction to determine the extent of target gene knockdown using qPCR and Western blotting, respectively. Histological analysis of the tissues can also be performed to assess any pathological changes.
Data Presentation
In Vitro Gene Silencing Efficiency
| TNA Oligonucleotide | Target Gene | Cell Line | Concentration | Incubation Time | mRNA Knockdown (%) | Protein Knockdown (%) |
| Anti-GFP TNA | GFP | HeLa | 500 nM | 48h | ~60% | ~55% |
| Anti-GFP TNA | GFP | HEK293 | 500 nM | 48h | ~50% | ~45% |
| TNA-siRNA Chimera | TTR | (in vitro) | N/A | N/A | Comparable to parent siRNA | N/A |
Note: The data for the TNA-siRNA chimera is based on a study that reported comparable in vitro knockdown to the corresponding parent siRNA, but did not provide specific percentage values.[3]
In Vivo Biodistribution and Pharmacokinetics
| TNA Oligonucleotide | Animal Model | Administration Route | Dose | Time Point | Major Accumulation Tissues | Blood Half-life |
| Cy5-labeled TNA | Balb/c mice | Intravenous | 10 mg/kg | 2h, 24h, 168h | Kidneys, Liver | ~1.5 hours |
Note: This data is based on a study investigating the biodistribution of a fluorescently labeled TNA oligonucleotide and does not represent gene silencing efficacy.[1]
Visualizations
TNA-DNA Gapmer Antisense Mechanism
Caption: Mechanism of TNA-DNA gapmer-mediated gene silencing via RNase H.
Experimental Workflow for In Vitro TNA Gene Silencing
Caption: Workflow for in vitro evaluation of TNA-mediated gene silencing.
Conclusion
TNA oligonucleotides, particularly in a TNA-DNA gapmer design, represent a promising new frontier in gene silencing therapies. Their inherent stability, biocompatibility, and ability to effectively mediate the degradation of target mRNA make them a valuable tool for researchers and drug developers. While further in vivo studies are needed to fully elucidate their therapeutic potential and establish detailed quantitative efficacy, the foundational data and protocols presented here provide a strong starting point for the exploration of TNA-based gene silencing in a variety of research and therapeutic contexts.
References
- 1. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-l-Threose Nucleic Acids as Biocompatible Antisense Oligonucleotides for Suppressing Gene Expression in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of Threose Nucleic Acid (TNA)-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo delivery of Threose Nucleic Acid (TNA)-based therapeutics. TNA, a xeno-nucleic acid, offers significant potential for therapeutic applications due to its high biological stability and strong binding affinity to complementary RNA targets. This document outlines strategies for the formulation, delivery, and evaluation of TNA-based therapies in preclinical animal models.
Introduction to TNA-Based Therapeutics
Threose Nucleic Acid (TNA) is an artificial nucleic acid analog with a four-carbon threose sugar backbone. This structural difference from natural DNA and RNA confers remarkable resistance to nuclease degradation, a critical attribute for in vivo applications. TNA can be synthesized to be complementary to specific mRNA targets, enabling the silencing of disease-causing genes through an antisense mechanism. Recent studies have demonstrated the potential of TNA in cancer therapy by targeting key anti-apoptotic proteins like Bcl-2 and Akt.[1][2] The intrinsic biocompatibility and low toxicity of TNA make it a promising candidate for the development of novel therapeutics.[1]
In Vivo Delivery Strategies
The successful in vivo delivery of TNA-based therapeutics hinges on protecting them from clearance, ensuring they reach the target tissue, and facilitating their uptake by target cells. While some studies have shown that TNA can be used in a carrier-free condition for target gene suppression, formulation with delivery vehicles is often employed to enhance efficacy.[3]
1. Lipid Nanoparticles (LNPs): LNPs are a clinically validated platform for the delivery of nucleic acid therapeutics. They encapsulate the negatively charged TNA, protecting it from degradation and facilitating its transport across cell membranes. The composition of LNPs can be tailored to optimize delivery to specific tissues.[2]
2. Polymeric Carriers: Amphiphilic polymers can be conjugated with TNA oligonucleotides to form self-assembling nanostructures. These polymeric carriers can improve the stability and cellular uptake of TNA. Living/controlled polymerization techniques allow for the synthesis of well-defined polymer-TNA conjugates with various architectures.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters from preclinical studies involving TNA-based therapeutics and representative data from studies on other modified oligonucleotides.
Table 1: Physicochemical Properties of TNA-Loaded Nanoparticles
| Nanoparticle Type | TNA Target | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lipid Nanoparticles | Anti-Akt2/3 | 100-150 | Near-neutral | >90% (representative) | [2] |
| Gold Nanoparticles (DNA-modified) | N/A | 42 ± 1 to 76 ± 3 | -21 ± 4 to -13 ± 1 | N/A | [6][7] |
| Polymeric Micelles (siRNA) | c-raf | ~100 | Cationic | High (not specified) | [8] |
Table 2: In Vivo Efficacy of TNA-Based Antisense Therapeutics
| TNA Target | Cancer Model | Administration Route | Dosage | Outcome | Reference |
| Bcl-2 | Carcinoma Xenograft | Not Specified | Not Specified | Significant tumor growth suppression and induction of cell death. | [1] |
| Akt2/3 | Triple-Negative Breast Cancer | Intravenous | Not Specified | Reduced tumor size, decreased target protein expression, and suppressed tumor cell proliferation. | [2] |
Table 3: Biodistribution of Nanoparticle-Delivered Oligonucleotides in Mice (% Injected Dose per Gram of Tissue)
| Delivery Vehicle | Liver | Spleen | Kidneys | Lungs | Heart | Brain | Tumor | Reference |
| Lipid Nanoparticles | High | High | Moderate | Low | Low | Very Low | Variable | Representative data |
| Polymeric Nanoparticles | Variable | Variable | Variable | Variable | Variable | Variable | Variable | Representative data |
| PEGylated TMV Rods (96h) | ~10 | ~5 | <1 | <1 | <1 | <1 | N/A | [9] |
| PEGylated TMV Spheres (96h) | ~5 | ~2 | <1 | <1 | <1 | <1 | N/A | [9] |
Experimental Protocols
The following are detailed protocols for the formulation, characterization, and in vivo administration of TNA-based therapeutics, adapted from established methods for oligonucleotide delivery.
Protocol 1: Formulation of TNA-Loaded Lipid Nanoparticles (LNPs)
This protocol describes the preparation of LNPs encapsulating TNA using a microfluidic mixing method.
Materials:
-
TNA antisense oligonucleotide solution in citrate buffer (pH 3.0)
-
Ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and PEG-lipid dissolved in ethanol
-
Microfluidic mixing device
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the lipid mixture in ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[10]
-
Prepare the TNA solution in a low pH aqueous buffer (e.g., 10 mM citrate buffer, pH 3.0).
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the TNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of LNPs with encapsulated TNA.
-
Collect the resulting nanoparticle suspension.
-
Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and raise the pH.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the TNA-LNP formulation at 4°C until use.
Protocol 2: Characterization of TNA-Loaded Nanoparticles
This protocol outlines the methods for characterizing the physicochemical properties of the formulated TNA-LNPs.
Materials:
-
TNA-LNP formulation from Protocol 1
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Ribogreen assay or equivalent for nucleic acid quantification
-
Triton X-100 solution
Procedure:
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the TNA-LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument. Aim for a particle size of < 200 nm and a PDI of < 0.3 for in vivo applications.[11]
-
-
Zeta Potential Measurement:
-
Dilute the TNA-LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge of the nanoparticles using a zeta potential analyzer. A near-neutral zeta potential is generally desired for in vivo use to minimize non-specific interactions.[11]
-
-
Encapsulation Efficiency Measurement:
-
Use a nucleic acid quantification assay (e.g., RiboGreen).
-
Measure the fluorescence of the intact TNA-LNP sample (F_before).
-
Add Triton X-100 to disrupt the LNPs and release the encapsulated TNA.
-
Measure the fluorescence of the lysed sample (F_after).
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (F_after - F_before) / F_after * 100.
-
Protocol 3: In Vivo Administration of TNA-LNPs in a Mouse Tumor Model
This protocol provides a general procedure for the intravenous administration of TNA-LNPs to tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts)
-
Sterile TNA-LNP formulation
-
Insulin syringes with 27-30G needles
-
Mouse restrainer
-
Heat lamp
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
On the day of injection, warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Draw the desired dose of the TNA-LNP solution into an insulin syringe. The injection volume for a mouse is typically 100-200 µL.
-
Disinfect the injection site on the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins and slowly inject the TNA-LNP suspension.
-
Monitor the animal for any adverse reactions post-injection.
-
Repeat the administration as required by the experimental design (e.g., twice weekly).
Protocol 4: Assessment of Biodistribution and Therapeutic Efficacy
This protocol describes how to evaluate the distribution of TNA-LNPs and their therapeutic effect in vivo.
Materials:
-
Treated and control mice from Protocol 3
-
Fluorescently labeled TNA (for biodistribution)
-
In vivo imaging system (for fluorescent imaging)
-
Reagents for tissue homogenization and RNA/protein extraction
-
qPCR and Western blotting reagents and equipment
Procedure:
-
Biodistribution Analysis (using fluorescently labeled TNA):
-
At predetermined time points post-injection, euthanize the mice.
-
Perfuse the circulatory system with PBS to remove blood from the organs.
-
Harvest major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.
-
Measure the fluorescence intensity in each organ using an in vivo imaging system or by homogenizing the tissues and measuring fluorescence with a plate reader.[9]
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Therapeutic Efficacy Assessment (Target Gene Knockdown):
-
At the end of the treatment period, harvest the tumors.
-
Homogenize the tumor tissue and extract total RNA and protein.
-
mRNA Level: Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene (e.g., Bcl-2 or Akt) relative to a housekeeping gene. Compare the expression levels between the TNA-LNP treated group and the control groups (e.g., saline or scrambled TNA-LNP).
-
Protein Level: Perform Western blotting to measure the protein levels of the target gene. Compare the protein expression between the treated and control groups.
-
-
Antitumor Activity Assessment:
-
Measure the tumor volume throughout the study using calipers.
-
At the end of the study, excise and weigh the tumors.
-
Compare the tumor growth curves and final tumor weights between the different treatment groups.
-
Visualizations
Caption: Experimental workflow for TNA-based therapeutic development.
Caption: Logical relationships of TNA delivery strategies.
Caption: TNA antisense mechanism of action signaling pathway.
References
- 1. Synthetic α-l-Threose Nucleic Acids Targeting BcL-2 Show Gene Silencing and in Vivo Antitumor Activity for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNA‐Mediated Antisense Strategy to Knockdown Akt Genes for Triple‐Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Oligonucleotide Loading Determines Cellular Uptake of DNA-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 11. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
Troubleshooting & Optimization
Low coupling efficiency in TNA phosphoramidite synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low coupling efficiency during Threose Nucleic Acid (TNA) phosphoramidite synthesis.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common issue in TNA phosphoramidite synthesis that can significantly impact the yield and purity of the final oligonucleotide product. This guide provides a systematic approach to identify and resolve the root causes of this problem.
Problem: Low overall yield of the full-length TNA product, as indicated by HPLC, gel electrophoresis, or trityl monitoring.
Step 1: Verify Reagent and Solvent Quality
The quality and handling of all reagents and solvents are critical for successful TNA synthesis.
Question: Could the quality of my reagents be the cause of low coupling efficiency?
Answer: Yes, the purity and stability of phosphoramidites, activators, and solvents are paramount.
-
TNA Phosphoramidites:
-
Issue: Degradation due to moisture or improper storage. Impurities from the synthesis of the phosphoramidite can also inhibit the coupling reaction.[1][2]
-
Solution:
-
Use fresh, high-purity TNA phosphoramidites. High-quality phosphoramidites should appear as a white, free-flowing powder.[2]
-
Store phosphoramidites as a dry powder at -20°C under an inert atmosphere (e.g., argon).
-
Dissolve phosphoramidites in anhydrous acetonitrile immediately before use. Solutions of phosphoramidites in acetonitrile are typically stable for only 2-3 days.[3]
-
-
-
Activator:
-
Issue: An old, improperly prepared, or weak activator solution can lead to poor activation of the phosphoramidite and consequently, low coupling efficiency.[1][4]
-
Solution:
-
Prepare fresh activator solution.
-
For TNA synthesis, which can be subject to steric hindrance, consider using a more potent activator than those typically used for standard DNA synthesis.[4]
-
-
-
Solvents (Acetonitrile - ACN):
Step 2: Review Synthesis Protocol Parameters
Suboptimal parameters in your synthesis protocol can significantly reduce coupling efficiency.
Question: Can the synthesis protocol itself lead to low coupling efficiency?
Answer: Yes, parameters such as coupling time and reagent concentration are critical.
-
Coupling Time:
-
Issue: Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered TNA phosphoramidites.[1]
-
Solution: Optimize the coupling time. For TNA synthesis, which often involves bulkier protecting groups than DNA synthesis, longer coupling times may be necessary.[4] A typical starting point for TNA synthesis can be a 5-minute coupling time, which can be extended if low efficiency is observed.[4]
-
-
Reagent Concentration:
-
Issue: Incorrect or suboptimal concentrations of the TNA phosphoramidite or the activator can reduce the reaction rate and efficiency.[1]
-
Solution:
-
Verify that the concentrations of your phosphoramidite and activator solutions are at the recommended levels for your synthesizer and the specific TNA monomers being used.
-
For particularly difficult couplings, increasing the concentration of the phosphoramidite and/or activator may improve efficiency.
-
-
Step 3: Evaluate Phosphoramidite-Specific Issues
The structure of the TNA phosphoramidite itself, particularly the protecting groups, can influence coupling efficiency.
Question: Could the specific TNA phosphoramidite I'm using be the problem?
Answer: Yes, steric hindrance from bulky protecting groups is a known cause of reduced coupling efficiency.
-
Steric Hindrance:
-
Issue: Large protecting groups on the threose sugar or the nucleobase can physically obstruct the coupling reaction. For example, the use of a bulky diphenylcarbamoyl (DPC) group on guanosine has been shown to lower coupling efficiency in TNA synthesis compared to a smaller acetyl protecting group.[4]
-
Solution:
-
If available, opt for TNA phosphoramidites with smaller protecting groups, as this has been demonstrated to improve coupling efficiency.[4]
-
When using phosphoramidites with bulky protecting groups, extend the coupling time and consider using a more potent activator to overcome the steric hindrance.
-
-
Step 4: Inspect the DNA Synthesizer
Mechanical issues with the DNA synthesizer can mimic chemistry-related problems.
Question: Could my DNA synthesizer be causing the low coupling efficiency?
Answer: Yes, problems with the fluidics and reagent delivery systems are common sources of synthesis failure.
-
Leaks and Blockages:
-
Issue: Leaks in the reagent lines can cause a loss of pressure, leading to incomplete delivery of phosphoramidites or activator to the synthesis column. Clogged lines or valves can also prevent the correct amount of reagents from reaching the column.[1]
-
Solution:
-
Perform a thorough visual inspection of the synthesizer for any leaks.
-
Ensure all lines and valves are clean and free of blockages.
-
Run the synthesizer's diagnostic routines to check for any pressure failures.
-
-
-
Reagent Delivery:
-
Issue: The synthesizer may not be delivering the correct volume of reagents due to calibration issues.
-
Solution: Calibrate the reagent delivery system according to the manufacturer's instructions to ensure accurate volumes are being dispensed.
-
Data Presentation
Table 1: Impact of Guanosine Protecting Group on TNA Coupling Efficiency
This table summarizes the results from a study comparing the coupling efficiency of two different guanosine TNA phosphoramidites in the synthesis of a chimeric oligonucleotide. The synthesis was performed under suboptimal conditions (single 5-minute coupling with 50 mM phosphoramidite) to highlight differences in reactivity.
| Guanosine Phosphoramidite Protecting Group | Crude Yield of Full-Length Product (%) | Coupling Efficiency of tG (%) |
| DPC-protected tG | 35 | 58 |
| Acetyl-protected tG | 55 | 81 |
Data adapted from a study on improved guanosine TNA phosphoramidite synthesis.[4]
Experimental Protocols
Protocol 1: Ensuring Anhydrous Conditions for TNA Synthesis
Maintaining a strictly anhydrous environment is crucial for achieving high coupling efficiency.
Materials:
-
Anhydrous acetonitrile (ACN), <10 ppm water
-
Septum-sealed solvent bottles
-
Syringes and needles (oven-dried)
-
Inert gas (Argon or Helium) with an in-line drying filter
-
TNA phosphoramidites (stored in a desiccator)
-
Activator
-
Molecular sieves (activated)
Procedure:
-
Synthesizer Preparation:
-
Solvent Handling:
-
Use a fresh, septum-sealed bottle of anhydrous ACN for preparing phosphoramidite and activator solutions.[5]
-
Add activated molecular sieves to the main ACN bottle on the synthesizer to maintain dryness.
-
-
Phosphoramidite Dissolution:
-
Before opening a new bottle of phosphoramidite, allow it to warm to room temperature inside a desiccator to prevent condensation.
-
Use an oven-dried syringe and needle.
-
Purge the syringe with dry argon gas.
-
Pierce the septum of the anhydrous ACN bottle and draw the required volume of solvent.
-
Carefully inject the ACN into the phosphoramidite vial, which should also be under an inert atmosphere.
-
Gently swirl the vial to dissolve the phosphoramidite completely.
-
Protocol 2: Optimization of Coupling Time for a Specific TNA Phosphoramidite
This protocol helps determine the optimal coupling time for a TNA phosphoramidite that may be exhibiting low coupling efficiency.
Materials:
-
DNA synthesizer
-
TNA phosphoramidite
-
Standard synthesis reagents (activator, capping reagents, etc.)
-
Solid support (e.g., CPG)
-
Cleavage and deprotection reagents
-
HPLC system for analysis
Procedure:
-
Synthesize a Short Test Sequence:
-
Design a short, simple sequence, for example, a 5-mer containing the TNA nucleotide of interest.
-
Set up three parallel syntheses of this sequence.
-
-
Vary Coupling Time:
-
For each synthesis, use a different coupling time for the TNA phosphoramidite being tested. For example:
-
Synthesis 1: 5 minutes (standard)
-
Synthesis 2: 10 minutes
-
Synthesis 3: 15 minutes
-
-
Keep all other synthesis parameters constant across the three runs.
-
-
Cleavage and Deprotection:
-
After synthesis is complete, cleave the oligonucleotides from the solid support and perform the deprotection protocol appropriate for the protecting groups used.
-
-
Analysis:
-
Analyze the crude product from each synthesis by HPLC.
-
Compare the chromatograms to determine which coupling time resulted in the highest percentage of the full-length product and the lowest percentage of n-1 shortmers. The optimal coupling time is the one that provides the best yield of the desired product.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low coupling efficiency in TNA synthesis.
Caption: The four main steps of the phosphoramidite synthesis cycle for TNA.
Frequently Asked Questions (FAQs)
Q1: What is a typical coupling efficiency for TNA phosphoramidites?
While DNA synthesis often achieves coupling efficiencies of over 99%, the synthesis of modified nucleic acids like TNA can sometimes have slightly lower efficiencies. An ideal coupling efficiency for TNA synthesis should still be above 98%. Even a small decrease in stepwise efficiency can significantly lower the yield of the full-length product, especially for longer oligonucleotides.
Q2: How does steric hindrance from the TNA sugar backbone affect coupling?
The threose sugar in TNA has a different conformation compared to the deoxyribose in DNA. This, combined with the protecting groups on the sugar and base, can create a more sterically crowded environment around the 5'-hydroxyl group. This steric hindrance can make it more difficult for the incoming phosphoramidite to react, potentially requiring longer coupling times or more potent activators to achieve high efficiency.
Q3: Can I use the same activators for TNA synthesis as I do for DNA synthesis?
While standard DNA synthesis activators like 1H-Tetrazole can be used, they may not be optimal for TNA synthesis, especially if the phosphoramidites are sterically hindered. More potent activators, such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT), are often recommended to achieve higher coupling efficiencies in shorter timeframes.
Q4: How do I know if my low yield is due to poor coupling or problems during deprotection?
Low yield can be a result of issues at multiple stages. To distinguish between poor coupling and deprotection problems, you can analyze the crude product by HPLC or mass spectrometry.
-
Poor Coupling: A high proportion of "n-1" or other shortmer sequences in the crude product is a strong indicator of low coupling efficiency during one or more synthesis cycles. Trityl monitoring during synthesis can also provide real-time feedback on coupling efficiency; a significant drop in the trityl signal indicates a failed coupling step.
-
Deprotection Issues: If the crude product shows a significant amount of species with masses corresponding to incompletely deprotected oligonucleotides (e.g., still containing base-protecting groups), then the deprotection protocol needs to be optimized.
Q5: Is it possible that a particular sequence of TNA is harder to synthesize?
Yes, certain sequences can be more challenging to synthesize. For example, sequences with repeating G-nucleotides can sometimes lead to lower coupling efficiencies or polymerase stalling in enzymatic synthesis.[7] While this is more pronounced in enzymatic methods, sequence-dependent secondary structures in the growing oligonucleotide on the solid support can also potentially hinder coupling reactions in chemical synthesis. If you consistently experience problems with a specific sequence, consider optimizing the synthesis conditions specifically for that oligonucleotide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Synthesis and polymerase activity of a fluorescent cytidine TNA triphosphate analogue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Automated Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during automated oligonucleotide synthesis. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Troubleshooting Guides
Issue: Low Yield of Full-Length Oligonucleotide
A common problem in oligonucleotide synthesis is a lower-than-expected yield of the final product. This can be attributed to several factors throughout the synthesis cycle.
Symptoms:
-
Low final quantity of the purified oligonucleotide.
-
Trityl monitoring shows a significant drop in coupling efficiency at a specific cycle or a gradual decrease throughout the synthesis.
-
Analysis of the crude product by HPLC or mass spectrometry shows a high proportion of shorter sequences (n-1, n-2, etc.).
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Poor Reagent Quality | Use fresh, anhydrous phosphoramidites, activator, and solvents. Ensure proper storage conditions. | Moisture and degradation of reagents are primary causes of reduced coupling efficiency.[1] |
| Inefficient Coupling | Increase the coupling time for the problematic monomer. Consider using a higher concentration of the phosphoramidite solution (e.g., 0.15 M instead of 0.1 M).[1] A stronger activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), can also be used.[1] | Steric hindrance or lower reactivity of specific phosphoramidites may require more forcing conditions to achieve complete coupling.[1] |
| Suboptimal Synthesizer Performance | Check the synthesizer's reagent delivery system for blockages and ensure accurate dispensing of all reagents. | Inconsistent reagent delivery will lead to incomplete reactions and lower yields. |
| Incomplete Detritylation | Increase the deblocking time or use a stronger deblocking agent like Dichloroacetic acid (DCA). | Failure to completely remove the 5'-DMT protecting group will prevent the subsequent coupling reaction, leading to n-1 sequences. |
Frequently Asked Questions (FAQs)
Depurination
Q1: What is depurination and why is it a problem in oligonucleotide synthesis?
A1: Depurination is a side reaction where the glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar is cleaved, resulting in an abasic site.[2] This typically occurs during the acidic deblocking step. The abasic site is unstable and can lead to chain cleavage during the final basic deprotection, reducing the yield of the full-length oligonucleotide.[2]
Q2: How can I minimize depurination during synthesis?
A2: To minimize depurination, consider the following strategies:
-
Use a milder deblocking agent: Dichloroacetic acid (DCA) is less acidic than Trichloroacetic acid (TCA) and significantly reduces the rate of depurination.[2][3][4][5]
-
Optimize deblocking time: Use the shortest possible deblocking time that still allows for complete removal of the DMT group.
-
Use modified purine phosphoramidites: Phosphoramidites with protecting groups that shield the purine from acid-catalyzed degradation can be used.
Quantitative Comparison of Deblocking Agents:
The choice of deblocking acid has a significant impact on the rate of depurination.
| Deblocking Agent | Concentration | Relative Depurination Half-Time |
| 3% Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Longest |
| 15% Dichloroacetic Acid (DCA) | 15% in Dichloromethane | Intermediate |
| 3% Trichloroacetic Acid (TCA) | 3% in Dichloromethane | Shortest |
Table 1: Comparison of depurination half-times with different deblocking agents. Data suggests that 3% DCA is the most effective at minimizing depurination.[3][4]
Capping Failures and N-1 Impurities
Q3: What are n-1 impurities and how are they formed?
A3: N-1 impurities are deletion mutations, meaning they are oligonucleotides that are one nucleotide shorter than the desired full-length product. They arise from incomplete coupling during a synthesis cycle, followed by an inefficient capping step. If the unreacted 5'-hydroxyl group is not capped, it can participate in the next coupling cycle, leading to the formation of an n-1 sequence.
Q4: How can I improve capping efficiency to reduce n-1 impurities?
A4: Improving capping efficiency is crucial for minimizing n-1 impurities. Here are some recommendations:
-
Use fresh capping reagents: Acetic anhydride (Cap A) and N-methylimidazole (Cap B) can degrade over time.
-
Optimize capping time and reagent delivery: Ensure sufficient time and volume of capping reagents are delivered to the synthesis column.
-
Consider alternative capping reagents: For particularly difficult sequences, more effective capping reagents can be used.
Quantitative Comparison of Capping Reagents:
Different capping reagents exhibit varying efficiencies in blocking unreacted 5'-hydroxyl groups.
| Capping Reagent (Cap B) | Concentration | Capping Efficiency |
| 10% N-Methylimidazole (MeIm) | 10% in THF | ~90% |
| 16% N-Methylimidazole (MeIm) | 16% in THF | ~97% |
| UniCap™ Phosphoramidite | - | ~99% |
Table 2: Comparison of capping efficiencies of different capping reagents. UniCap™ Phosphoramidite shows significantly higher capping efficiency compared to standard N-methylimidazole solutions.[6]
N+1 Impurities
Q5: What are n+1 impurities and what causes them?
A5: N+1 impurities are oligonucleotides that are one nucleotide longer than the desired sequence. A common cause is the premature detritylation of the incoming phosphoramidite by the acidic activator in the coupling solution. This can lead to the formation of a phosphoramidite dimer that then couples to the growing oligonucleotide chain.[7] This issue is more prevalent with dG phosphoramidites.[7]
Q6: How can I prevent the formation of n+1 impurities?
A6: To minimize the formation of n+1 impurities, you can:
-
Use a less acidic activator: Activators with a higher pKa are less likely to cause premature detritylation.
-
Minimize pre-activation time: Reduce the time that the phosphoramidite and activator are mixed before being delivered to the synthesis column.[7]
-
Ensure high-quality phosphoramidites: Use freshly prepared or high-purity phosphoramidites to minimize the presence of already detritylated monomers.
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Oligonucleotide Analysis
This protocol outlines a general procedure for the analysis of synthetic oligonucleotides using RP-HPLC.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotide separation (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)[8][9]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0[10]
-
Mobile Phase B: Acetonitrile[10]
-
Crude or purified oligonucleotide sample
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of approximately 0.5-1.0 OD/100 µL.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Gradient Elution: Elute the oligonucleotides using a linear gradient of increasing Mobile Phase B. A typical gradient is from 5% to 50% Mobile Phase B over 30 minutes.[8]
-
Detection: Monitor the elution profile at 260 nm.
-
Data Analysis: The full-length product will typically be the major and latest-eluting peak. Earlier eluting peaks correspond to shorter failure sequences (n-1, n-2, etc.).
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligonucleotide Characterization
This protocol provides a general guideline for the characterization of oligonucleotides by ESI-MS.
Materials:
-
LC-MS system with an electrospray ionization source
-
Reversed-phase column suitable for LC-MS analysis of oligonucleotides
-
Mobile Phase A: Ion-pairing reagent (e.g., 100 mM 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) with triethylamine (TEA) to pH 7.0) in water[11]
-
Mobile Phase B: Methanol or Acetonitrile[11]
-
Desalted oligonucleotide sample
Procedure:
-
Sample Preparation: It is crucial to desalt the oligonucleotide sample prior to ESI-MS analysis to remove sodium and potassium adducts that can complicate the mass spectrum. This can be achieved by ethanol precipitation or using a desalting column. Dissolve the desalted sample in Mobile Phase A.
-
LC Separation: Inject the sample onto the LC-MS system and perform a chromatographic separation using a gradient of increasing Mobile Phase B.
-
MS Analysis: Operate the mass spectrometer in negative ion mode.[7] Acquire full scan data over a mass range appropriate for the expected molecular weight of the oligonucleotide.
-
Data Deconvolution: The raw ESI-MS data will show a series of multiply charged ions. Use deconvolution software to process the raw data and determine the intact molecular weight of the oligonucleotide and any impurities present.
Visualizations
Caption: Chemical pathway of depurination side reaction.
Caption: Formation of n-1 impurities due to capping failure.
Caption: General troubleshooting workflow for side reactions.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. glenresearch.com [glenresearch.com]
- 3. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. mz-at.de [mz-at.de]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. users.ox.ac.uk [users.ox.ac.uk]
Technical Support Center: TNA Oligonucleotide Synthesis
Welcome to the technical support center for Threose Nucleic Acid (TNA) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the chemical synthesis of TNA. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: My final TNA yield is significantly lower than expected. What are the most likely causes?
Low yield is one of the most common issues in oligonucleotide synthesis. For TNA, the primary causes often relate to suboptimal coupling efficiency of the TNA phosphoramidites. Key factors include:
-
Reduced Coupling Efficiency: The unique α-L-threofuranosyl sugar in TNA can present steric challenges compared to standard DNA synthesis, potentially slowing down the kinetics of the coupling reaction.[1]
-
Reagent Quality: The quality of the TNA phosphoramidite is critical. Degradation of the amidite or the presence of moisture in reagents, especially in the acetonitrile (ACN) solvent and the activator, can lead to hydrolysis of the phosphoramidite, reducing the amount of active reagent available for coupling.[1]
-
Suboptimal Protocol: Standard DNA synthesis protocols may not be optimized for TNA. Adjustments to coupling time, activator concentration, or phosphoramidite concentration are often necessary.[1]
-
Inefficient Deprotection or Cleavage: Harsh or incomplete deprotection and cleavage steps can lead to degradation of the TNA backbone or loss of product.[2]
Q2: How can I analyze the purity of my crude TNA oligonucleotide?
The primary methods for assessing the purity of synthetic TNA are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3]
-
HPLC: Ion-pair reversed-phase (IP-RP) or anion-exchange (AEX) chromatography can effectively separate the full-length TNA product from shorter failure sequences (like n-1mers) and other impurities.[3] The full-length product is typically the major, latest-eluting peak.[3]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry confirms the exact molecular weight of the synthesized TNA, verifying its identity and revealing the presence of any unexpected adducts, modifications, or truncated sequences.[3]
Q3: What are the common impurities I might see in my analysis?
Common impurities are similar to those in standard DNA/RNA synthesis:
-
n-1 and n-2 sequences: These are oligonucleotides missing one or two nucleotides, respectively. They arise from incomplete coupling during a synthesis cycle.[3] A failed coupling step followed by a successful capping step results in a truncated chain.[4][5]
-
Deprotection-Related Impurities: Incomplete removal of protecting groups during the final deprotection step can lead to adducts or heterogeneous products.[3] For certain protecting groups, specific reagents or conditions are necessary to avoid side reactions, such as the formation of EDA (ethylenediamine) adducts with N4-benzoyl cytidine during deprotection of some modified oligos.[6]
-
Phosphodiester Backbone Degradation: TNA, like other nucleic acids, can be sensitive to harsh deprotection conditions. For example, some modified backbones are highly sensitive to base and will degrade under standard ammonium hydroxide treatment.[6]
Detailed Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Low coupling efficiency is the most frequent cause of low yield and the generation of failure sequences (n-1).
Symptoms:
-
Low overall yield of the final TNA product.
-
HPLC analysis of the crude product shows significant peaks corresponding to n-1 and other shorter sequences.[3]
-
Mass spectrometry data reveals a complex mixture of shorter oligonucleotides instead of a single major product.[3]
-
A significant drop in the trityl cation signal after the addition of a TNA monomer indicates a problem with its specific coupling efficiency.[1]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low coupling efficiency in TNA synthesis.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Degraded TNA Phosphoramidite | Use fresh phosphoramidites. Store them under inert gas (Argon) at the recommended temperature. If in doubt, test the amidite's purity via ³¹P NMR. |
| Moisture in Reagents | Use high-quality, anhydrous-grade acetonitrile (ACN) and other reagents. Ensure molecular sieves in solvent bottles are active. The presence of water hydrolyzes the phosphoramidite, rendering it inactive.[1][6] |
| Insufficient Coupling Time | Due to potential steric hindrance from the threose sugar, TNA monomers may require longer coupling times than standard DNA monomers.[1] Increase the coupling time for TNA bases and evaluate the result with a small test synthesis. |
| Suboptimal Activator | Ensure the activator (e.g., ETT, DCI) is fresh, anhydrous, and at the correct concentration. An under-active solution will lead to poor coupling. |
| Inefficient Synthesizer Fluidics | Check the synthesizer for proper reagent delivery. Clogged lines or faulty valves can prevent the correct volume of phosphoramidite or activator from reaching the synthesis column.[5] |
Issue 2: Incorrect Mass Detected by Mass Spectrometry
An incorrect molecular weight indicates a failure in the synthesis or deprotection process.
Symptoms:
-
The primary peak in the mass spectrum does not correspond to the expected mass of the full-length TNA oligonucleotide.
-
Multiple peaks are observed, indicating a heterogeneous mixture.
Troubleshooting Workflow Diagram
Caption: Logic for diagnosing incorrect mass spectrometry results.
Possible Causes & Solutions
| Observed Mass | Possible Cause | Recommended Solution |
| Mass > Expected | Incomplete Deprotection: Failure to remove all protecting groups (e.g., acyl groups on bases, cyanoethyl on phosphates).[7] | Review the deprotection protocol. Ensure the correct reagents, temperature, and time are used. Some protecting groups require specific or multi-step deprotection procedures.[8] |
| Mass > Expected | Adduct Formation: The oligonucleotide has reacted with other chemicals, such as scavengers or byproducts from the deprotection step (e.g., EDA adducts).[6] | Use alternative deprotection strategies or protecting groups that are less prone to side reactions. Ensure proper cleavage from the solid support before deprotection.[7] |
| Mass < Expected | Truncated Sequence (n-x): The synthesis was terminated prematurely due to a failed coupling step.[3] | This is an efficiency problem. Refer to the "Low Coupling Efficiency" section to optimize the synthesis cycle. |
| Mass < Expected | Internal Deletion: A coupling step failed, but the subsequent capping step also failed. This allows the unreacted 5'-OH group to participate in a later coupling cycle, leading to a sequence missing an internal base.[5] | Troubleshoot both the coupling and capping steps. Ensure capping reagents (e.g., acetic anhydride) are fresh and delivered correctly.[5] |
Experimental Protocols
Protocol 1: Analysis of Crude TNA Oligonucleotide
This protocol outlines the basic steps to analyze the success of a synthesis run before proceeding to large-scale purification.
1. Cleavage and Deprotection of a Test Sample:
-
Take a small, measured amount of the CPG solid support from the synthesis column.
-
Treat the support with the appropriate cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a specialized gas-phase/mild deprotection reagent). Follow the recommended time and temperature for the specific protecting groups used in your TNA monomers.[7]
-
After the reaction, expel the solution from the support and dry the oligonucleotide pellet, typically via vacuum centrifugation.
2. Sample Preparation for Analysis:
-
Resuspend the dried crude TNA in an appropriate sterile, nuclease-free buffer or water.
-
For mass spectrometry, the sample must be desalted. This can be achieved by ethanol precipitation or using a commercial desalting column.[3]
3. HPLC Analysis:
-
System: Use an HPLC system equipped with a UV detector and an appropriate column (ion-pair reversed-phase is common).
-
Method: Run a gradient of an ion-pairing agent (e.g., TEAA) in acetonitrile.
-
Analysis: Analyze the resulting chromatogram. The main peak should be the latest-eluting oligonucleotide peak, representing the full-length product. The area of this peak relative to the total area of all oligo-related peaks gives a semi-quantitative measure of purity.[3] Earlier eluting peaks typically correspond to shorter failure sequences.[3]
4. Mass Spectrometry (MS) Analysis:
-
System: Use an ESI-MS instrument.
-
Method: Infuse the desalted sample into the mass spectrometer.
-
Analysis: The instrument provides a mass-to-charge (m/z) ratio. Deconvolute the resulting spectrum to determine the molecular weights of the species present in your sample. Compare the observed mass of the main peak to the calculated theoretical mass of your target TNA sequence.[3]
TNA Solid-Phase Synthesis Cycle Diagram
Caption: The four key steps of the solid-phase TNA synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Deprotection of TNA Oligonucleotides: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful synthesis of Threose Nucleic Acid (TNA) oligonucleotides hinges on effective and complete deprotection. This crucial final step ensures the biological activity and purity of the synthetic oligos. This technical support center provides troubleshooting guidance and frequently asked questions to navigate common challenges encountered during the deprotection of TNA oligonucleotides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of TNA oligos, offering potential causes and actionable solutions.
Problem 1: Low Yield of Final TNA Oligonucleotide Product
| Potential Cause | Recommended Solution |
| Incomplete Cleavage from Solid Support | Extend the cleavage time with the deprotection reagent. Ensure the entire solid support is in complete contact with the reagent. Gentle agitation during cleavage can improve efficiency. |
| Degradation of TNA Backbone | While the threofuranosyl backbone is generally stable, prolonged exposure to harsh basic conditions at elevated temperatures can lead to degradation. Consider using milder deprotection conditions (e.g., lower temperature for a longer duration or alternative reagents like AMA) if degradation is suspected. A study on TNA stability under acidic conditions suggests the backbone is relatively robust, but basic conditions can present different challenges.[1] |
| Precipitation Loss | If precipitating the oligonucleotide after deprotection, ensure optimal conditions (e.g., appropriate salt concentration and ethanol volume) to maximize recovery. Chill the solution sufficiently to encourage precipitation. |
| Adsorption to Labware | Use low-retention polypropylene tubes and pipette tips to minimize loss of the oligonucleotide. |
Problem 2: Poor Purity of TNA Oligonucleotide Observed by HPLC
| Potential Cause | Recommended Solution |
| Incomplete Removal of Protecting Groups | This is a common issue and can manifest as broader or additional peaks in the HPLC chromatogram, often eluting later than the fully deprotected product. Extend the deprotection time or increase the temperature according to the standard protocol. If using ammonium hydroxide, ensure it is fresh, as its concentration can decrease over time.[2] For stubborn protecting groups, consider switching to a stronger deprotection reagent like AMA (Ammonium Hydroxide/Methylamine).[3][4][5] |
| Formation of Side Products | Side reactions can occur during synthesis or deprotection. For instance, acrylonitrile, a byproduct of cyanoethyl phosphate protecting group removal, can modify thymidine bases. Using AMA can help scavenge acrylonitrile.[3] |
| Co-elution of Failure Sequences (n-1, n-2) | Optimize HPLC purification conditions (e.g., gradient, temperature, ion-pairing reagent) to improve the resolution between the full-length TNA oligo and shorter failure sequences. |
Problem 3: Unexpected Masses Detected by Mass Spectrometry
| Potential Cause | Recommended Solution |
| Incomplete Deprotection | The mass spectrum will show peaks corresponding to the expected mass plus the mass of the remaining protecting group(s). Refer to the troubleshooting steps for incomplete deprotection. |
| Adduct Formation | Oligonucleotides can readily form adducts with cations like sodium (+22 Da) or potassium (+38 Da).[6][7][8][9] Use high-purity water and reagents to minimize salt contamination. Including a desalting step before mass spectrometry analysis is recommended. |
| Modification During Deprotection | As mentioned, side reactions can lead to modifications with specific mass additions (e.g., +53 Da for cyanoethylation of thymidine).[1] Using appropriate scavengers like those in AMA can mitigate this.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for deprotecting TNA oligonucleotides?
A standard and widely used protocol for the cleavage and deprotection of TNA oligonucleotides synthesized via phosphoramidite chemistry is treatment with 33% ammonium hydroxide at 55°C for 18 hours.
Q2: How can I visually identify incomplete deprotection on an HPLC chromatogram?
Incompletely deprotected oligonucleotides are more hydrophobic than their fully deprotected counterparts. Therefore, in a reverse-phase HPLC analysis, they will typically elute as one or more peaks after the main product peak.[2] These peaks may also appear broader than the sharp peak of the pure, fully deprotected TNA oligo.
Q3: Are there alternative deprotection reagents I can use for TNA oligos?
While the standard ammonium hydroxide protocol is effective, other reagents used for DNA and RNA deprotection can be considered, especially for TNA oligos with sensitive modifications.
-
AMA (Ammonium Hydroxide/Methylamine): This reagent is significantly faster than ammonium hydroxide alone, often completing deprotection in a much shorter time at a slightly higher temperature (e.g., 10 minutes at 65°C for standard DNA oligos).[3][4][5] It is also effective at scavenging acrylonitrile.[3]
-
Milder Reagents: For particularly labile modifications, milder deprotection conditions such as potassium carbonate in methanol at room temperature can be employed, though this typically requires the use of base-labile protecting groups during synthesis.[2][5][10]
The optimal choice of reagent and conditions should be empirically determined for your specific TNA sequence and any modifications.
Q4: How does temperature affect TNA deprotection?
Generally, increasing the temperature accelerates the rate of deprotection.[4] However, excessively high temperatures can risk degradation of the TNA oligonucleotide. The standard 55°C is a good starting point that balances efficiency and stability. If incomplete deprotection is observed, a modest increase in temperature or a longer incubation time can be tested.
Q5: What are the key protecting groups in TNA synthesis that need to be removed?
Similar to DNA and RNA synthesis, TNA synthesis utilizes several protecting groups that must be removed:
-
Base Protecting Groups: Acyl groups (e.g., benzoyl, isobutyryl, acetyl) on the exocyclic amines of adenine, guanine, and cytosine to prevent side reactions during synthesis.[10]
-
Phosphate Protecting Groups: Typically a 2-cyanoethyl group on the phosphotriester linkage, which is removed by β-elimination under basic conditions.[10]
-
5'-Terminal Protecting Group: A dimethoxytrityl (DMT) group is used to protect the 5'-hydroxyl during synthesis. This is typically removed in the final synthesis cycle ("DMT-off") or can be left on for purification ("DMT-on").[11]
Experimental Protocols
Standard TNA Oligonucleotide Deprotection and Cleavage
-
Preparation: After solid-phase synthesis, ensure the column containing the CPG-bound TNA oligonucleotide is dry.
-
Reagent Addition: Transfer the CPG support to a screw-cap vial. Add a sufficient volume of fresh, concentrated (33%) ammonium hydroxide to completely submerge the support.
-
Incubation: Securely cap the vial and place it in a heating block or oven set to 55°C for 18 hours.
-
Cooling and Transfer: After incubation, allow the vial to cool to room temperature. Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected TNA oligonucleotide to a new microcentrifuge tube.
-
Rinsing: Wash the CPG support with nuclease-free water and combine the wash with the solution from the previous step to maximize yield.
-
Drying: Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Reconstitution: Resuspend the dried TNA oligonucleotide pellet in an appropriate buffer or nuclease-free water for quantification and analysis.
Analysis of Deprotection Efficiency by HPLC
-
Sample Preparation: Reconstitute the deprotected TNA oligonucleotide in a suitable mobile phase compatible buffer.
-
Chromatography:
-
Column: Use a reverse-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phases: A typical system uses an ion-pairing reagent like triethylammonium acetate (TEAA) or hexylammonium acetate (HAA) in an acetonitrile/water gradient.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides.
-
Detection: Monitor absorbance at 260 nm.
-
-
Data Analysis: The primary peak should correspond to the full-length, fully deprotected TNA oligonucleotide. The presence of significant later-eluting peaks may indicate incomplete deprotection. Purity is typically assessed by the relative area of the main peak.
Visualizing Experimental Workflows
DOT Script for TNA Deprotection and Analysis Workflow
References
- 1. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. casss.org [casss.org]
- 7. lcms.cz [lcms.cz]
- 8. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Threose Nucleic Acid (TNA) Purification
This guide provides troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to help researchers prevent degradation and ensure high-yield, high-purity Threose Nucleic Acid (TNA) for downstream applications.
Troubleshooting Guide: TNA Purification Issues
While TNA is exceptionally stable compared to DNA and RNA, challenges during purification can still arise. This section addresses common problems, their potential causes, and recommended solutions.
Q: I'm experiencing low yield or purity with my purified TNA. What should I do?
A: Low yield or purity can stem from several factors related to the purification workflow rather than TNA degradation itself. Use the following decision tree and table to diagnose the issue.
Caption: Troubleshooting decision tree for TNA purification.
| Problem | Potential Cause | Recommended Solution |
| Low TNA Yield | Incomplete Elution: The TNA is not efficiently released from the purification matrix (e.g., silica column, magnetic beads). | • Increase the incubation time of the elution buffer on the column to 5-10 minutes before centrifugation.[1]• Perform a second elution with a fresh volume of elution buffer.[1]• Ensure the elution buffer is at an appropriate pH (typically 8.0-8.5). |
| Column Overloading: The amount of starting material exceeds the binding capacity of the column. | • Reduce the amount of crude TNA sample loaded onto the column. Refer to the manufacturer's specifications for binding capacity.[1] | |
| Sample Loss During Washing: The TNA is prematurely washed away due to incorrect buffer composition. | • Ensure the ethanol concentration in wash buffers is correct (typically 70-85%) to keep the TNA precipitated on the matrix.[2] | |
| Low Purity (Contamination) | Salt Carryover: Residual salts from lysis or wash buffers remain in the final product, inhibiting downstream enzymatic reactions. | • Perform an additional wash step.[1]• After the final wash, centrifuge the empty column for 1-2 minutes to completely remove any residual ethanol before adding the elution buffer.[1] |
| Synthesis Byproducts: Shorter, "failure" sequences from the chemical synthesis process co-purify with the full-length product. | • For applications requiring the highest purity, use denaturing polyacrylamide gel electrophoresis (PAGE) followed by crush-and-soak elution to isolate the full-length TNA strand. | |
| RNA/DNA Contamination | Cross-contamination: While TNA is nuclease-resistant, contaminating DNA or RNA from other experiments can be introduced. | • Use dedicated, nuclease-free pipettes, tubes, and reagents for all TNA purification steps.[3] |
Frequently Asked Questions (FAQs)
Q1: Is TNA susceptible to degradation by common nucleases like DNases and RNases?
A: No. One of the most significant advantages of TNA is its remarkable stability and resistance to nuclease digestion.[4][5] Its unnatural α-L-threofuranosyl sugar and 2',3'-phosphodiester backbone are not recognized by nucleases that degrade DNA and RNA.[6][7] Studies have shown that TNA remains intact even after extended incubation with human serum and 3' exonucleases.[7][8]
Q2: What are the primary chemical degradation risks for TNA during purification?
A: TNA is primarily susceptible to acid-mediated degradation, although it is significantly more resistant than DNA and RNA under the same conditions.[6] This process involves slow depurination (removal of A or G bases) at low pH, followed by strand cleavage.[9] Standard purification buffers are typically neutral to slightly basic (pH 7.0-8.5), conditions under which TNA is highly stable. Avoid exposing TNA to strongly acidic conditions for prolonged periods, especially at elevated temperatures.
Comparative Stability of TNA
The following table summarizes the stability of TNA compared to natural nucleic acids under different conditions.
| Condition | TNA Stability | DNA Stability | RNA Stability | Reference |
| Incubation in 10% Fetal Bovine Serum (24h, 37°C) | No significant degradation observed. | Completely degraded within 8 hours. | Rapidly degraded. | [8] |
| Acidic Conditions (pH 3.3, 90°C) | Significantly more resistant to degradation. | Degrades more rapidly than TNA. | Degrades most rapidly of the three. | [6][9] |
Q3: Can I use standard DNA/RNA purification kits (e.g., spin columns, magnetic beads) for TNA?
A: Yes. The principles of solid-phase extraction, where nucleic acids bind to silica in the presence of chaotropic salts and are eluted in a low-salt buffer, apply to TNA.[2][10] You can generally adapt protocols from commercial kits for DNA/RNA purification. However, always use certified nuclease-free water, buffers, and consumables as a matter of good laboratory practice to prevent cross-contamination of other samples in the lab.[3]
Experimental Protocols & Workflows
Standard TNA Purification Workflow
The general workflow for purifying chemically synthesized TNA involves cleavage, deprotection, and purification to remove synthesis byproducts.
Caption: General workflow for TNA purification post-synthesis.
Protocol 1: General Nuclease Decontamination of Lab Surfaces and Equipment
Even though TNA is nuclease-resistant, maintaining a nuclease-free environment is critical for any molecular biology lab to protect other experiments.
-
Preparation: Wear gloves at all times. Designate a specific area for nucleic acid work.
-
Cleaning Solution: Use a commercially available RNase decontamination solution (e.g., RNaseZap™) or prepare a 0.1% solution of sodium dodecyl sulfate (SDS), followed by a 3% hydrogen peroxide solution.
-
Application: Thoroughly wipe down all surfaces, including benchtops, pipettors, centrifuges, and racks.
-
Incubation: Allow the solution to sit for 1-2 minutes.
-
Removal: Wipe away the cleaning solution with nuclease-free water to remove any residual chemicals that could interfere with downstream reactions.
-
Autoclaving: Autoclave glassware and compatible metal equipment. For solutions, treat with 0.1% diethylpyrocarbonate (DEPC) overnight and then autoclave to inactivate the DEPC.
Protocol 2: TNA Ethanol Precipitation for Desalting and Concentration
This protocol is effective for removing residual salts from purification and concentrating the TNA sample.
-
Initial Measurement: Measure the volume of your purified TNA solution.
-
Add Salt: Add 1/10th volume of a salt solution (e.g., 3 M sodium acetate, pH 5.2). Mix gently by vortexing.
-
Add Ethanol: Add 2.5 to 3 volumes of cold 100% ethanol. Mix by inverting the tube several times until the solution appears homogenous.
-
Incubation: Incubate the mixture at -20°C for at least 30 minutes to precipitate the TNA. For very small amounts of TNA, incubate overnight.
-
Centrifugation: Centrifuge the sample at maximum speed (>12,000 x g) in a microcentrifuge at 4°C for 15-30 minutes. A small white pellet of TNA should be visible at the bottom of the tube.
-
Remove Supernatant: Carefully aspirate and discard the supernatant without disturbing the pellet.
-
Wash Pellet: Add 500 µL of cold 70% ethanol to wash the pellet.[3] This removes residual salt. Centrifuge at maximum speed for 5 minutes at 4°C.
-
Dry Pellet: Carefully aspirate the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the TNA difficult to resuspend.
-
Resuspend: Resuspend the TNA pellet in a desired volume of nuclease-free water or buffer (e.g., TE buffer). Pipette up and down gently to ensure the TNA is fully dissolved.
References
- 1. neb.com [neb.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]
- 4. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis and polymerase activity of a fluorescent cytidine TNA triphosphate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluating TNA stability under simulated physiological conditions [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RNA isolation: Methods, challenges, and applications | QIAGEN [qiagen.com]
Technical Support Center: Phosphoramidite Handling & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the moisture sensitivity of phosphoramidites. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the success of your oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phosphoramidite degradation?
A1: The primary cause of phosphoramidite degradation is hydrolysis.[1] Phosphoramidites are highly reactive chemical compounds that are extremely sensitive to moisture.[1][2] Exposure to even trace amounts of water can cause the phosphoramidite group to hydrolyze, rendering the molecule unable to participate in the coupling reaction during oligonucleotide synthesis.[1] This leads to significantly lower yields and an increase in truncated sequences.[1]
Q2: How does moisture impact coupling efficiency during oligonucleotide synthesis?
A2: Moisture negatively affects coupling efficiency in two main ways:
-
Reaction with the activated phosphoramidite: Water can react with the activated phosphoramidite intermediate, making it incapable of coupling to the 5'-hydroxyl group of the growing oligonucleotide chain.[3]
-
Hydrolysis of the phosphoramidite: Water can directly hydrolyze the phosphoramidite to its H-phosphonate derivative, which reduces the concentration of the active monomer available for the coupling reaction.[3]
Q3: What are the ideal storage conditions for phosphoramidites?
A3: For long-term storage, phosphoramidites should be stored as a dry solid (powder or oil) in a freezer at or below -20°C.[1] The vial must be tightly sealed, and the internal atmosphere should be inert, such as with argon or dry nitrogen, to prevent exposure to moisture and oxygen.[1]
Q4: What is the acceptable water content in solvents used for oligonucleotide synthesis?
A4: It is crucial to use anhydrous solvents with very low water content. The recommended water content in acetonitrile (ACN), the most common solvent, should be less than 30 ppm, and preferably 10 ppm or less.[3][4][5]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
If you are experiencing low coupling efficiency, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Moisture in Reagents | Use fresh, anhydrous grade acetonitrile for all reagent preparations and washes.[5] Consider using molecular sieves in your solvent bottles.[5] Perform all reagent transfers under an inert gas atmosphere (e.g., Argon).[5] |
| Degraded Phosphoramidites | Use fresh, high-quality phosphoramidites. Store them as a dry powder at -20°C and prepare solutions fresh for each synthesis.[3] |
| Suboptimal Activator | Ensure you are using the appropriate activator for your specific phosphoramidite and that it has not degraded. For sterically hindered phosphoramidites, a more potent activator may be required.[5] |
| Instrument Contamination | If your synthesizer has been idle, it may have absorbed moisture.[6] Perform several priming cycles with anhydrous acetonitrile to dry the lines before starting a synthesis. |
Issue 2: Precipitate Formation in dG Phosphoramidite Solution
The formation of a precipitate in deoxyguanosine (dG) phosphoramidite solutions is a known issue. While not directly harmful to the oligonucleotide, the precipitate can block delivery lines on the synthesizer.[7]
| Potential Cause | Recommended Solution |
| Hydrolysis | The precipitate is a result of a double hydrolysis reaction that can be initiated by trace amounts of water.[7] |
| High Humidity | Hot and humid weather increases the likelihood of precipitation.[7] |
| Prolonged Storage | Storing phosphoramidite solutions on the instrument for extended periods can contribute to precipitate formation.[7] |
| Prevention | To minimize precipitation, ensure all handling of dG phosphoramidite powder and solutions is done under strictly anhydrous conditions. Use fresh, anhydrous acetonitrile for dissolution and consider purchasing smaller package sizes to increase turnover.[7] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to phosphoramidite handling and oligonucleotide synthesis.
Table 1: Recommended Water Content in Acetonitrile (ACN)
| Water Content | Recommendation Level | Reference |
| < 10 ppm | Ideal | [3][4][5] |
| < 30 ppm | Acceptable | [3][4][5] |
| > 100 ppm | Unacceptable for phosphoramidite diluent | [7] |
Table 2: Impact of Coupling Efficiency on Final Yield of a 30-mer Oligonucleotide
| Average Coupling Efficiency | Theoretical Maximum Yield of Full-Length Product | Reference |
| 99% | 75% | [5][8] |
| 98% | 55% | [5][8] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Maintaining anhydrous conditions is critical for high coupling efficiency.[3]
Methodology:
-
Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content.
-
To further dry the ACN, add activated 3 Å molecular sieves to the ACN bottle on the synthesizer.[4][9] Allow it to stand for at least 24 hours before use.[4]
-
Alternatively, the ACN can be passed through a column of activated molecular sieves just before use on the synthesizer.[3]
-
Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture.[3]
Protocol 2: Dissolving Phosphoramidites Under Anhydrous Conditions
This protocol minimizes the exposure of phosphoramidites to atmospheric moisture during dissolution.
Methodology:
-
Allow the phosphoramidite vial to warm to room temperature before opening to prevent condensation.[1] This typically takes 30-60 minutes.[1]
-
Using a dry, clean syringe, draw the required volume of anhydrous acetonitrile from a septum-sealed bottle.
-
Inject the acetonitrile into the phosphoramidite vial through the septum to avoid moisture exposure.[10]
-
Gently swirl the vial until the phosphoramidite is completely dissolved. For more viscous oils, this may take 5 to 10 minutes.[10]
-
For particularly sensitive or expensive phosphoramidites, a single layer of high-quality molecular sieves (3 Å) can be added to the bottom of the vial after dissolution.[4] The vial should then be sealed and allowed to stand overnight.[4]
Visualizations
Caption: Impact of moisture on the phosphoramidite coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: TNA Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of full-length α-L-threose nucleic acid (TNA) oligonucleotides.
Troubleshooting Guide: Low Yield of Full-Length TNA Product
Low yields of the final TNA oligonucleotide product can arise from issues at various stages of the synthesis, deprotection, and purification process. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Moisture: Reagents (acetonitrile, phosphoramidites, activator) are contaminated with water.[1] 2. Reagent Quality: Phosphoramidite monomers or activator solutions have degraded. 3. Suboptimal Reaction Time: Coupling time is insufficient for TNA monomers, which can be sterically hindered. 4. Incorrect Reagent Concentration: Phosphoramidite or activator concentrations are too low. | 1. Use fresh, anhydrous acetonitrile (≤10-15 ppm water).[1] Store phosphoramidites in a desiccator and dissolve under an inert, dry atmosphere.[1] 2. Use fresh, high-quality phosphoramidites and activator. 3. Increase the coupling time. For TNA synthesis, a longer coupling time (e.g., 5-15 minutes) is often required compared to standard DNA synthesis.[2] 4. Increase phosphoramidite concentration (e.g., to 50 mM) and consider using a more potent activator like DCI or ETT.[1][2] |
| Incomplete Deprotection | 1. Insufficient Deprotection Time/Temperature: The conditions are not sufficient to remove all protecting groups from the nucleobases and phosphate backbone. 2. Incorrect Deprotection Reagent: The chosen reagent (e.g., ammonium hydroxide) is not optimal for the specific protecting groups used, especially for modified bases.[3] 3. Degradation during Deprotection: Harsh conditions (e.g., prolonged high temperature) can lead to degradation of the TNA backbone. | 1. Increase deprotection time or temperature according to the protecting group manufacturer's recommendations. For example, treatment with 30% aqueous ammonium hydroxide for 18 hours at 55°C is a common condition.[2] 2. Ensure the deprotection strategy is compatible with all monomers in the sequence. Some protecting groups may require a multi-step or milder deprotection protocol.[4] 3. Use the mildest conditions effective for deprotection. For base-labile modifications, consider alternative deprotection schemes like t-butylamine/methanol/water.[4] |
| Product Loss During Purification | 1. Suboptimal Purification Method: The chosen method (e.g., desalting, cartridge, HPLC, PAGE) is not suitable for the length and characteristics of the TNA oligo.[5] 2. Poor Resolution in HPLC: Full-length product co-elutes with truncated failure sequences.[6] 3. Secondary Structure Formation: TNA oligos with high GC content or self-complementary regions can form secondary structures that interfere with purification. | 1. For high purity, HPLC or PAGE is recommended.[5] Reversed-phase HPLC (RP-HPLC) is effective for "Trityl-on" purification, while anion-exchange HPLC (AEX-HPLC) separates based on charge.[7][8] 2. Optimize the HPLC gradient, mobile phase, and column chemistry. "Trityl-on" purification significantly increases the hydrophobicity of the full-length product, improving separation.[7] 3. For AEX-HPLC, perform purification at an elevated pH (e.g., pH 12) to denature secondary structures, which is possible with polymer-based columns.[7] |
| Truncated Sequences (n-1, n-2) | 1. Inefficient Capping: Failure sequences (which did not couple) are not effectively blocked by the capping reagent, allowing them to participate in subsequent coupling cycles. 2. Low Coupling Efficiency: As described above, this is the primary cause of failure sequences.[9] | 1. Ensure capping reagents (Cap A and Cap B) are fresh and delivered efficiently. Extend capping time if necessary. 2. Address the root causes of low coupling efficiency as detailed in the first row. Achieving a high average coupling efficiency (>99%) is critical.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is a typical coupling efficiency for TNA phosphoramidites, and how does it impact the final yield?
A1: TNA phosphoramidites can exhibit lower coupling efficiencies than their DNA counterparts due to their structure. While an efficiency of >99% is desirable, it may be lower in practice.[10] The impact on yield is cumulative and significant. The theoretical maximum yield of full-length product is calculated as (Coupling Efficiency)^ (Number of couplings). A small drop in efficiency dramatically reduces the yield of the desired full-length product, especially for longer oligonucleotides.[11][12]
Q2: How can I monitor coupling efficiency during synthesis?
A2: Most automated synthesizers monitor the release of the dimethoxytrityl (DMT) cation after each coupling step. The intensity of the orange color is proportional to the amount of DMT cleaved, providing a quantitative measure of the success of the previous coupling step. Consistent trityl readings are indicative of high-efficiency synthesis.
Q3: Should I use "Trityl-on" or "Trityl-off" synthesis for TNA oligonucleotides?
A3: "Trityl-on" synthesis is highly recommended.[7] In this method, the final 5'-DMT protecting group is left on the oligonucleotide after synthesis. This makes the full-length product significantly more hydrophobic than the truncated "failure" sequences, which lack the DMT group. This large difference in hydrophobicity allows for excellent separation and purification using reversed-phase HPLC (RP-HPLC).[7] The DMT group is then removed chemically after purification.
Q4: What are the best purification methods for full-length TNA oligonucleotides?
A4: For the highest purity, high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) are the preferred methods.[5]
-
Reversed-Phase HPLC (RP-HPLC): Excellent for Trityl-on purification of oligos up to ~50 bases.[6]
-
Anion-Exchange HPLC (AEX-HPLC): Separates based on the number of phosphate groups (i.e., length). It is very effective for shorter oligos (<40 bases) and can be used with denaturing conditions (high pH) to resolve sequences prone to secondary structures.[5][7]
-
PAGE: Provides the highest resolution and is suitable for purifying very long oligonucleotides, but the recovery process can be more involved.[5]
Q5: My TNA sequence contains self-complementary regions. How does this affect synthesis and purification?
A5: Self-complementary sequences can form secondary structures (e.g., hairpins) that may hinder the efficiency of subsequent synthesis cycles by making the 5'-hydroxyl group less accessible. During purification, these structures can cause anomalous migration in gels or elution in chromatography. To mitigate this during purification, use denaturing conditions, such as adding urea to PAGE gels or using a high pH mobile phase for AEX-HPLC.[7]
Quantitative Data on Synthesis Parameters
Optimizing synthesis and deprotection parameters is crucial for maximizing yield. The following tables provide representative data to guide experimentation.
Table 1: Effect of Coupling Time and Activator on TNA Monomer Coupling Efficiency
| TNA Monomer | Activator | Coupling Time (s) | Stepwise Coupling Efficiency (%) |
| tA | 5-Ethylthio-1H-tetrazole (ETT) | 300 | 98.5 |
| tA | ETT | 600 | 99.2 |
| tG | Dichloromethane (DCI) | 300 | 98.1 |
| tG | DCI | 600 | 99.0 |
| tC | ETT | 300 | 98.8 |
| tC | ETT | 600 | 99.4 |
| tT | ETT | 300 | 99.1 |
| tT | ETT | 600 | 99.6 |
Data is illustrative and may vary based on synthesizer, reagents, and specific sequence.
Table 2: Influence of Deprotection Conditions on Full-Length Product Recovery
| Protecting Groups | Deprotection Reagent | Temperature (°C) | Time (h) | Full-Length Product Recovery (%) |
| Ac-dC, iBu-dG, Bz-dA | NH4OH | 55 | 8 | 92 |
| Ac-dC, iBu-dG, Bz-dA | NH4OH | 55 | 18 | 95 |
| Ac-dC, iBu-dG, Bz-dA | NH4OH | 65 | 8 | 94 (minor degradation observed) |
| UltraMILD (Pac-dA, iPr-Pac-dG, Ac-dC) | K2CO3 in Methanol | 25 | 4 | 98 |
Data is illustrative. Always consult the recommendations for your specific phosphoramidites.[4]
Key Experimental Protocols
Protocol 1: Solid-Phase TNA Oligonucleotide Synthesis
This protocol outlines a standard cycle for an automated DNA/RNA synthesizer, adapted for TNA synthesis.
-
Solid Support: Start with the first nucleoside pre-attached to a Controlled Pore Glass (CPG) solid support in a synthesis column.
-
Deblocking (Detritylation): Remove the 5'-DMT protecting group from the support-bound nucleoside using a 3% trichloroacetic acid (TCA) solution in dichloromethane. Monitor the released trityl cation to assess coupling efficiency.
-
Activation and Coupling: Deliver the TNA phosphoramidite monomer (e.g., 0.1 M solution) and an activator (e.g., 0.25 M ETT) simultaneously to the column. Allow the coupling reaction to proceed for an extended time (e.g., 5-10 minutes).
-
Capping: Block any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (Cap A) and N-methylimidazole (Cap B) to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution (e.g., 0.02 M I2 in THF/Water/Pyridine).
-
Loop: Repeat steps 2-5 for each subsequent monomer in the sequence.
-
Final Deblocking: After the final cycle, leave the 5'-DMT group on (Trityl-on) for purification purposes.
Protocol 2: Cleavage and Deprotection
-
Cleavage from Support: After synthesis, push the solid support from the column into a screw-cap vial. Add concentrated ammonium hydroxide (30% aq. solution). Incubate at 55°C for 12-18 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone and nucleobases.
-
Cooling and Transfer: Allow the vial to cool to room temperature. Carefully transfer the supernatant containing the oligonucleotide to a new tube, leaving the CPG support behind.
-
Evaporation: Dry the oligonucleotide solution using a centrifugal vacuum evaporator.
Protocol 3: Trityl-On RP-HPLC Purification
-
Resuspension: Resuspend the dried, crude Trityl-on oligonucleotide pellet in an appropriate aqueous buffer (e.g., 100 mM Triethylammonium acetate (TEAA), pH 7.0).
-
Injection: Inject the sample onto a reversed-phase HPLC column (e.g., C18).
-
Elution: Elute the oligonucleotide using a gradient of acetonitrile in an aqueous buffer (e.g., 100 mM TEAA). The Trityl-on full-length product will be the most retained, late-eluting peak due to the hydrophobicity of the DMT group.
-
Fraction Collection: Collect the peak corresponding to the Trityl-on product.
-
Drying: Evaporate the solvent from the collected fraction.
Protocol 4: Final Detritylation (Post-Purification)
-
Acid Treatment: Resuspend the purified, dried Trityl-on oligonucleotide in 80% aqueous acetic acid.
-
Incubation: Keep the solution at room temperature for 30-60 minutes to cleave the 5'-DMT group.
-
Quenching & Desalting: Quench the reaction by adding a buffer or water and proceed immediately to desalting (e.g., using a desalting column or ethanol precipitation) to remove the acid and cleaved trityl group.
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. tandfonline.com [tandfonline.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. atdbio.com [atdbio.com]
- 8. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idtdna.com [idtdna.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 12. metabion.com [metabion.com]
Technical Support Center: TNA Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Threose Nucleic Acid (TNA) and the subsequent removal of truncated sequences.
Frequently Asked Questions (FAQs)
Q1: What are truncated sequences in TNA synthesis, and why are they problematic?
A1: Truncated sequences, also known as failure sequences, are shorter-than-desired TNA molecules that result from incomplete coupling reactions during solid-phase synthesis.[1] Each nucleotide is added sequentially, and if a coupling step fails, the chain elongation for that particular molecule stops. These truncated sequences are impurities that can interfere with downstream applications by competing with the full-length TNA, leading to inaccurate experimental results and reduced efficacy in therapeutic applications.[2]
Q2: What are the primary causes of truncated sequences during TNA synthesis?
A2: The formation of truncated sequences in TNA synthesis is primarily attributed to three main issues:
-
Incomplete Coupling: The chemical reaction that adds the next nucleotide to the growing TNA chain may not go to completion in every cycle. This can be due to factors such as suboptimal reagent concentration, poor quality of reagents, or steric hindrance, especially with modified nucleotides.
-
Inefficient Capping: After each coupling step, a "capping" step is performed to block the unreacted 5'-hydroxyl groups of the truncated sequences from further elongation in subsequent cycles. If this capping is incomplete, these truncated sequences can be extended in later steps, leading to a complex mixture of deletion mutants.[3]
-
Depurination: The acidic conditions used to remove the dimethoxytrityl (DMT) protecting group from the 5'-end of the growing chain can lead to the cleavage of the glycosidic bond between the purine base (adenine or guanine) and the threose sugar. This results in an abasic site, which is unstable and can lead to chain cleavage during the final deprotection step, generating truncated sequences.[4]
Q3: What are the most common methods for removing truncated TNA sequences?
A3: The two most widely used high-resolution purification methods for removing truncated sequences from synthetic oligonucleotides, including TNA, are Denaturing Polyacrylamide Gel Electrophoresis (PAGE) and High-Performance Liquid Chromatography (HPLC).[2][5] A third, less common but potentially useful method, involves enzymatic degradation of truncated sequences.
Q4: How do I choose the best purification method for my TNA construct?
A4: The choice of purification method depends on several factors, including the length of the TNA oligonucleotide, the required purity level, the scale of the synthesis, and the presence of any modifications.
-
For very high purity requirements and for TNA constructs longer than 60 bases , PAGE is often the preferred method due to its excellent resolution.[6]
-
For shorter TNA constructs (typically <60 bases), modified oligonucleotides, and for larger scale purifications , HPLC is a versatile and efficient option.[2]
-
If you need to specifically remove truncated sequences with a free 3'-hydroxyl group , enzymatic purification with an exonuclease could be a targeted approach.
Troubleshooting Guides
Problem 1: Low yield of full-length TNA after synthesis.
| Possible Cause | Suggested Solution |
| Inefficient Coupling | Optimize coupling time and use fresh, high-quality phosphoramidites and activators. For difficult couplings, consider double coupling. |
| Poor Reagent Quality | Ensure all reagents, especially the amidites and activator, are fresh and properly stored to prevent degradation. |
| Suboptimal Synthesis Cycle | Review and optimize the synthesis cycle parameters, including deblocking, coupling, capping, and oxidation times. |
Problem 2: Persistent truncated sequences after purification.
| Possible Cause | Suggested Solution |
| Co-migration in PAGE | Optimize the polyacrylamide gel percentage to achieve better separation based on the size of your TNA. A higher percentage gel will offer better resolution for smaller oligonucleotides. |
| Co-elution in HPLC | Adjust the gradient of the mobile phase to improve the separation between the full-length product and the truncated sequences. For RP-HPLC, a shallower gradient can enhance resolution. For IE-HPLC, optimizing the salt concentration in the elution buffer is key.[7] |
| Incomplete Resolution | For particularly challenging separations, consider a dual purification strategy, such as combining two different HPLC methods (e.g., ion-exchange followed by reversed-phase) or following HPLC with PAGE.[6] |
Problem 3: Degradation of TNA during purification.
| Possible Cause | Suggested Solution |
| Nuclease Contamination | Use nuclease-free water, buffers, and equipment. Wear gloves and maintain a sterile work environment. |
| Harsh Deprotection Conditions | Optimize the deprotection step by adjusting the time and temperature to minimize depurination and subsequent chain cleavage. |
| Prolonged Exposure to Urea (PAGE) | Minimize the time the TNA is in the gel and during the elution process. Some modifications can be sensitive to the urea and high temperatures used in denaturing PAGE.[3] |
Purification Method Comparison
| Parameter | Denaturing PAGE | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange HPLC (IE-HPLC) |
| Principle of Separation | Size and charge-to-mass ratio | Hydrophobicity | Charge (number of phosphate groups) |
| Typical Purity | >90-95% | >85% | >85% |
| Resolution | Single nucleotide | Good, decreases with length | Good, especially for longer oligos |
| Best Suited For | Long oligos (>60 bases), high purity needs | Short oligos (<60 bases), modified oligos | Longer oligos, sequences with secondary structures |
| Advantages | High resolution | Scalable, good for modified oligos | Can be performed at high pH to denature secondary structures |
| Disadvantages | Lower yield, can be incompatible with some modifications | Lower resolution for long oligos | Not compatible with MS due to high salt buffers |
Experimental Protocols
Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for TNA Purification
This protocol describes the purification of TNA oligonucleotides using a denaturing polyacrylamide gel.
Materials:
-
Crude TNA sample
-
Urea
-
Acrylamide/Bis-acrylamide solution (e.g., 19:1)
-
10X TBE Buffer (Tris-borate-EDTA)
-
Ammonium persulfate (APS), 10% solution
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Gel Loading Buffer (containing formamide and loading dyes like bromophenol blue and xylene cyanol)
-
Elution Buffer (e.g., 0.5 M ammonium acetate)
-
Nuclease-free water
Procedure:
-
Gel Preparation:
-
Assemble the gel casting plates.
-
Prepare the denaturing polyacrylamide gel solution. For a 15% gel, mix urea, 10X TBE, and acrylamide/bis-acrylamide solution, and bring to the final volume with nuclease-free water.
-
Add 10% APS and TEMED to initiate polymerization and immediately pour the gel. Insert the comb and allow the gel to polymerize for at least 1 hour.[8]
-
-
Sample Preparation and Loading:
-
Resuspend the crude TNA pellet in an appropriate volume of gel loading buffer.
-
Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.[8]
-
Pre-run the gel for 10-15 minutes to heat it to approximately 50°C.[8]
-
Load the denatured TNA sample into the wells.
-
-
Electrophoresis:
-
Run the gel at a constant power or voltage until the loading dyes have migrated to the desired position.
-
-
Visualization and Excision:
-
Visualize the TNA bands using UV shadowing. The full-length product should be the most prominent, lowest mobility band.
-
Carefully excise the band corresponding to the full-length TNA using a clean scalpel.
-
-
Elution:
-
Crush the excised gel slice and place it in a tube with elution buffer.
-
Incubate overnight at 4°C with gentle agitation to allow the TNA to diffuse out of the gel matrix.[9]
-
-
Recovery:
-
Separate the eluted TNA from the gel fragments by centrifugation or filtration.
-
Precipitate the TNA from the supernatant using ethanol or isopropanol.
-
Wash the TNA pellet with 70% ethanol and resuspend in nuclease-free water.
-
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for TNA Purification
This protocol provides a general guideline for the purification of TNA oligonucleotides using IP-RP-HPLC.
Materials:
-
Crude TNA sample
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50 v/v)
-
Reversed-phase C18 HPLC column
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and the C18 column with the starting mobile phase composition (typically a low percentage of Mobile Phase B).
-
-
Sample Preparation:
-
Dissolve the crude TNA sample in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatography:
-
Inject the TNA sample onto the column.
-
Elute the TNA using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes. The full-length, DMT-on TNA will be more hydrophobic and thus elute later than the truncated, DMT-off sequences.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the major peak, which represents the full-length TNA.
-
-
Post-Purification Processing:
-
Evaporate the collected fractions to dryness.
-
If the TNA was purified with the DMT group on, it must be removed by treatment with a mild acid (e.g., 80% acetic acid).
-
Desalt the purified TNA using a method like ethanol precipitation or a desalting column.
-
Resuspend the final product in nuclease-free water.
-
Protocol 3: Enzymatic Removal of Truncated Sequences using Exonuclease I
This protocol describes a method to selectively degrade single-stranded, truncated TNA sequences that have a free 3'-hydroxyl group, while leaving the 5'-blocked full-length product intact. This method is most effective if the full-length TNA is protected at the 3'-end.
Materials:
-
Crude TNA synthesis product (containing a 3'-protected full-length product and 3'-OH truncated sequences)
-
Exonuclease I
-
10X Exonuclease I Reaction Buffer
-
Nuclease-free water
-
EDTA solution (for reaction quenching)
Procedure:
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine the crude TNA sample, 10X Exonuclease I Reaction Buffer, and nuclease-free water to the desired reaction volume.
-
Add Exonuclease I to the reaction mixture. The amount of enzyme may need to be optimized based on the amount of truncated sequences present.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
-
Enzyme Inactivation:
-
Inactivate the Exonuclease I by heating the reaction at 80°C for 15 minutes. Alternatively, the reaction can be stopped by adding EDTA to chelate the Mg2+ ions required for enzyme activity.
-
-
Purification of Full-Length TNA:
-
The full-length, 3'-protected TNA can then be further purified from the digested nucleotides and the inactivated enzyme using standard methods such as ethanol precipitation or a size-exclusion spin column.
-
Visualizations
Caption: Workflow of TNA synthesis and purification.
Caption: Decision tree for choosing a TNA purification method.
Caption: Primary causes of truncated TNA sequences.
References
- 1. labcluster.com [labcluster.com]
- 2. genscript.com [genscript.com]
- 3. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Denaturing PAGE for resolving RNA [protocols.io]
- 6. atdbio.com [atdbio.com]
- 7. Gel Purification of miRNA from Total RNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Exonuclease I | Removal of single-stranded primers [qiagen.com]
Technical Support Center: TNA Oligonucleotide Purification Column Regeneration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Threose Nucleic Acid (TNA) oligonucleotide purification. The information is designed to help you address common issues encountered during column regeneration and maintain optimal column performance.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the regeneration of columns used for TNA oligonucleotide purification.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Increased Backpressure | 1. Column Contamination: Accumulation of particulates from the sample or mobile phase on the inlet frit. 2. Precipitation: Oligonucleotides or buffer salts precipitating on the column. 3. Column Bed Collapse: Mechanical instability of the stationary phase, especially with polymeric columns at high temperatures and pressures.[1] | 1. Frit Cleaning/Replacement: Reverse flush the column at a low flow rate. If the pressure does not decrease, the frit may need to be cleaned or replaced according to the manufacturer's instructions. 2. Washing Protocol: Implement a robust washing protocol after each purification run (see Experimental Protocols section). Consider injecting a strong solvent like DMSO to dissolve precipitated material.[2] 3. Review Operating Conditions: Ensure that the operating temperature and pressure are within the manufacturer's recommended limits for the specific column. |
| Poor Peak Shape (Tailing or Broadening) | 1. Column Contamination: Adsorption of impurities from the sample onto the stationary phase. 2. Secondary Interactions: TNA oligonucleotides interacting with active sites on the column hardware or stationary phase.[3][4] 3. Column Degradation: Loss of stationary phase or creation of voids in the column bed.[1] | 1. Implement Regeneration Protocol: Perform the appropriate regeneration protocol to remove strongly bound contaminants (see Experimental Protocols section). 2. Elevated Temperature and pH: Increase the column temperature (e.g., 60-80 °C) and use a mobile phase with a higher pH (within the column's tolerance) to disrupt secondary structures and interactions.[4][5] 3. Column Replacement: If performance does not improve after regeneration, the column may be irreversibly damaged and require replacement. |
| Loss of Resolution | 1. Column Contamination: Buildup of contaminants on the stationary phase, masking active sites. 2. Stationary Phase Degradation: Hydrolysis of the stationary phase, particularly with silica-based columns at high pH.[1][6] 3. Changes in Mobile Phase: Incorrect preparation of the ion-pairing reagent or buffer. | 1. Thorough Column Cleaning: Use a multi-step cleaning protocol with different organic solvents to remove a wide range of contaminants.[2] 2. Use pH-Stable Columns: For methods requiring high pH, utilize columns with robust stationary phases, such as polymeric or hybrid particle columns.[1][7] 3. Prepare Fresh Mobile Phase: Ensure accurate preparation and fresh filtration of all mobile phases and ion-pairing reagents. |
| Reduced Column Lifetime | 1. Harsh Operating Conditions: Continuous use at high temperatures and extreme pH can accelerate column degradation.[1] 2. Inadequate Post-Run Washing: Failure to remove residual salts and oligonucleotides after each run. 3. Improper Storage: Storing the column in an inappropriate solvent. | 1. Optimize Method Parameters: If possible, reduce the temperature and pH to the minimum required for effective separation. 2. Implement a Post-Run Wash: Always wash the column with a high percentage of organic solvent after each analytical run to elute any remaining compounds. 3. Follow Manufacturer's Storage Instructions: Store the column in the recommended solvent (e.g., acetonitrile/water mixture) to prevent phase collapse and microbial growth. |
Column Performance Data
The following tables provide an overview of typical column performance and the impact of regeneration.
Table 1: Impact of Elevated Temperature on Column Lifetime [1]
| Column Type | Operating Temperature (°C) | Number of Gradient Cycles Before >25% Resolution Loss |
| Traditional Silica C18 | 60 | < 200 |
| Thermally Stable Bonded Silica C18 | 60 | ~400 |
| Hybrid Silica-Methylsiloxane C18 | 60 | ~800 |
| Polymeric (PLRP-S) | 80 | > 1600 (no deterioration observed) |
Table 2: Purity and Yield of Oligonucleotide Purification [8]
| Purification Step | Purity (%) | Yield (%) |
| Crude Oligonucleotide | 75 - 90 | - |
| After Anion Exchange Chromatography | ~97 | ~90 |
Experimental Protocols
Protocol 1: General Column Regeneration for Reversed-Phase Columns
This protocol is a general guideline for regenerating reversed-phase columns (e.g., C18) used for TNA oligonucleotide purification. Always consult the manufacturer's specific instructions for your column.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade tetrahydrofuran (THF) (optional, check column compatibility)
-
0.1 M Nitric Acid or 0.1 M Phosphoric Acid (for silica-based columns, use with caution)
-
0.1 M Sodium Hydroxide (for pH-stable columns)
Procedure:
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination.
-
Reverse Flow Direction: Reverse the direction of flow through the column.
-
Stepwise Solvent Wash: Sequentially wash the column with the following solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) for at least 10 column volumes each:
-
High organic mobile phase (e.g., 95% ACN in water) to remove strongly retained hydrophobic compounds.
-
Isopropanol
-
Methanol
-
Water (to remove salts)
-
-
Acid Wash (for silica-based columns, optional and with caution): To remove basic compounds, wash with 0.1 M nitric acid or phosphoric acid for 15-20 column volumes. Warning: Acid can damage some stationary phases. Always check manufacturer recommendations.
-
Water Wash: Thoroughly wash with HPLC-grade water to remove all traces of acid.
-
Base Wash (for pH-stable columns): To remove acidic compounds, wash with 0.1 M sodium hydroxide for 15-20 column volumes.
-
Water Wash: Thoroughly wash with HPLC-grade water to remove all traces of base.
-
Final Solvent Wash: Wash with your initial mobile phase organic solvent (e.g., ACN or MeOH).
-
Equilibration: Re-equilibrate the column in the forward flow direction with your starting mobile phase conditions until the baseline is stable.
Protocol 2: Regeneration of Anion-Exchange Columns
Anion-exchange columns are regenerated by removing strongly bound, highly charged species.
Materials:
-
High-salt buffer (e.g., 1-2 M NaCl in your mobile phase buffer)
-
0.1 - 1.0 M Sodium Hydroxide (check column compatibility)
-
HPLC-grade water
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector.
-
High-Salt Wash: Wash the column with a high-salt buffer (e.g., 1-2 M NaCl) for at least 10-15 column volumes to elute strongly retained oligonucleotides.
-
Caustic Wash (optional, check compatibility): For a more rigorous cleaning, wash with 0.1 - 1.0 M NaOH for several column volumes. This can help to remove precipitated proteins and other contaminants.
-
Water Wash: Thoroughly rinse the column with HPLC-grade water to remove the high salt and/or NaOH.
-
Equilibration: Equilibrate the column with your starting mobile phase buffer until the pH and conductivity are stable.
Frequently Asked Questions (FAQs)
Q1: How often should I regenerate my column?
A1: The frequency of regeneration depends on the complexity of your sample, the number of injections, and the quality of your sample preparation. A good practice is to monitor column performance metrics such as backpressure, peak shape, and resolution. When you observe a significant decline in performance (e.g., a 15-20% increase in backpressure or noticeable peak tailing), it is time to regenerate the column.
Q2: Can I use the same column for different TNA sequences?
A2: Yes, but it is crucial to have a robust cleaning and regeneration protocol in place between different sequences to avoid cross-contamination. A blank injection after regeneration can help to ensure that the column is clean.
Q3: What is the difference between column washing and column regeneration?
A3: Column washing typically refers to the brief, high-organic wash performed at the end of each chromatographic run to remove any remaining sample components from that injection. Column regeneration is a more extensive and rigorous cleaning procedure performed periodically to restore the column to its optimal performance when routine washing is no longer sufficient.
Q4: My column backpressure is still high after regeneration. What should I do?
A4: If backpressure remains high after a thorough regeneration, the inlet frit may be clogged with particulates. You can try back-flushing the column at a low flow rate. If this does not resolve the issue, the frit may need to be replaced. Consult your column's user manual for instructions on frit replacement.
Q5: Can TNA's unique backbone structure affect column lifetime?
A5: TNA's threose backbone is different from the deoxyribose or ribose in DNA and RNA.[9] While there is limited specific data on TNA's long-term effects on column materials, its polyanionic nature is similar to that of DNA and RNA. Therefore, the primary factors affecting column lifetime are likely to be the same: operating at extreme pH and temperature, and the accumulation of impurities.[1] Using pH-stable columns and appropriate regeneration protocols is key.
Visualizing the Workflow
Diagram 1: TNA Oligonucleotide Purification and Column Regeneration Workflow
Caption: Workflow for TNA purification, monitoring, and column regeneration.
References
- 1. agilent.com [agilent.com]
- 2. RP-HPLC of Oligonucleotides: Regeneration - Chromatography Forum [chromforum.org]
- 3. hamiltoncompany.com [hamiltoncompany.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. m.youtube.com [m.youtube.com]
- 9. synoligo.com [synoligo.com]
Technical Support Center: Managing Premature Detritylation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage premature detritylation during solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What is premature detritylation and why is it a concern?
Premature detritylation is the unintended removal of the 5'-hydroxyl protecting group, most commonly the dimethoxytrityl (DMT) group, before the desired coupling step in solid-phase oligonucleotide synthesis. This exposes the 5'-hydroxyl group, making it available for unwanted reactions. If this occurs before the capping step, it can lead to the formation of n-1 deletion mutants, which are difficult to separate from the full-length product.[1][2] If it happens during post-synthesis workup of DMT-on oligonucleotides, it reduces the yield of the desired product available for purification.[3]
Q2: What are the primary causes of premature detritylation?
Premature detritylation is almost always caused by exposure to acidic conditions. The DMT group is designed to be labile in mild acid.[4][5] Key sources of acidity include:
-
Degradation of Reagents: Solvents like dichloromethane can degrade over time to produce trace amounts of hydrochloric acid.
-
Acidic Capping Step: The acetic acid byproduct formed during the capping reaction can cause detritylation if not properly neutralized by a base like pyridine or N-methylimidazole.[6]
-
Inefficient Washing: Incomplete removal of the deblocking acid (e.g., trichloroacetic acid or dichloroacetic acid) from the previous cycle can lead to prolonged acid exposure.[7]
-
Workup Conditions: During post-synthesis processing, accidental exposure to acidic environments or even drying down ammonium salts of oligonucleotides can create localized acidic conditions sufficient to cleave the DMT group.[3][8]
Q3: How can I detect if premature detritylation is occurring?
Detection can occur at two stages: during synthesis and after synthesis.
-
During Synthesis: An unexpected or inconsistent color yield during the detritylation step (release of the orange DMT cation) can be an indicator. The DMT cation assay can be used to quantify the release at each step, which helps determine the stepwise coupling efficiency; deviations may suggest a problem.[8]
-
After Synthesis: The primary method is reverse-phase high-performance liquid chromatography (RP-HPLC). When analyzing a "DMT-on" purification, the presence of a significant peak that co-elutes with the DMT-off product or failure sequences indicates loss of the DMT group.[3]
Troubleshooting Guide
This section addresses specific issues related to premature detritylation.
Issue 1: Loss of DMT group during post-synthesis drying or storage.
-
Symptom: RP-HPLC analysis of a DMT-on oligonucleotide shows a large DMT-off peak, reducing the final yield after purification.
-
Cause: Volatile acidic species can form when drying the oligonucleotide, especially from its ammonium salt form. Heating the sample can exacerbate this issue.[8]
-
Solution:
-
Add a Non-Volatile Base: Before drying, add a non-volatile base like TRIS for DNA oligonucleotides to maintain a basic pH.[3]
-
Convert to Sodium Salt: For RNA oligonucleotides, where TRIS can interfere with subsequent steps, convert the oligonucleotide to its non-volatile sodium salt form before drying. This has been shown to significantly reduce DMT loss.[3]
-
Avoid Heat: Minimize or avoid heating the sample during evaporation.[8] Keep the solution basic by adding a drop of triethylamine periodically if it must be kept in solution for an extended time.[8]
-
Issue 2: Low coupling efficiency and presence of n-1 sequences.
-
Symptom: Final product analysis shows a high percentage of n-1 deletion mutants. Stepwise trityl cation monitoring shows inconsistent yields.
-
Cause: This can be caused by unintended detritylation during the synthesis cycle, often due to residual acid from the deblocking step or an acidic capping mixture. Incomplete removal of acetonitrile used in wash steps can also slow the subsequent detritylation reaction, leading to incomplete deblocking and creating failure sequences.[7]
-
Solution:
-
Verify Reagent Quality: Ensure all synthesis reagents and solvents are fresh and anhydrous. Use high-quality solvents to prevent acid formation.[4]
-
Optimize Wash Steps: Ensure the acetonitrile wash step after deblocking is thorough to completely remove bound haloacetic acid from the oligonucleotide.[7]
-
Check Capping Solution: Confirm that the capping solution contains an adequate amount of base (e.g., pyridine) to neutralize the acetic acid byproduct.[6]
-
Adjust Deblocking Conditions: While seemingly counterintuitive, using a higher concentration of a weaker acid like Dichloroacetic Acid (DCA) can sometimes improve cycle efficiency without significantly increasing depurination, as it drives the deblocking reaction to completion more effectively.[7][9]
-
Data Presentation: Acid Lability of Trityl Groups
The stability of the trityl group is highly dependent on its substituents and the acidic conditions used for cleavage. Electron-donating groups like methoxy substituents increase the stability of the resulting carbocation, making the protecting group more labile (easier to cleave).[5][10]
| Protecting Group | Structure | Relative Deprotection Time (80% Acetic Acid, RT) |
| Trityl (Tr) | Triphenylmethyl | 48 hours |
| Monomethoxytrityl (MMT) | 4-methoxytrityl | 2 hours |
| Dimethoxytrityl (DMT) | 4,4'-dimethoxytrityl | 15 minutes |
| Table 1: Comparison of deprotection times for common trityl groups, demonstrating the increased acid lability with methoxy substitution.[5] |
| Deprotection Reagent | Typical Concentration | Depurination Half-Time (dA residue) | Key Considerations |
| Dichloroacetic Acid (DCA) | 3% in DCM | ~77 minutes | Preferred for routine synthesis; balances detritylation speed with lower risk of depurination.[9] |
| Trichloroacetic Acid (TCA) | 3% in DCM | ~19 minutes | Very fast detritylation but carries a significantly higher risk of depurination, especially for longer oligonucleotides.[1][9] |
| Acetic Acid | 80% in Water | Very slow | Used for manual, off-column detritylation where reaction time is less critical.[4][8] |
| Table 2: Comparison of common deblocking agents and their impact on depurination.[9] |
Visualizing Key Processes
Caption: Mechanism of acid-catalyzed detritylation.
Caption: Troubleshooting flowchart for premature detritylation.
Experimental Protocols
Protocol 1: Manual Off-Column Detritylation
This protocol is used to remove the DMT group from a purified, lyophilized DMT-on oligonucleotide.[8][11]
-
Dissolution: Dissolve the dried DMT-on oligonucleotide sample in 200-500 µL of 80% aqueous acetic acid in a microcentrifuge tube.
-
Incubation: Incubate the solution at room temperature for 20-30 minutes. The solution will not turn orange because the aqueous environment hydrates the DMT cation to form tritanol.[8]
-
Quenching and Precipitation: Add an equal volume of 95% ethanol to quench the reaction and precipitate the oligonucleotide. Vortex thoroughly.
-
Lyophilization: Lyophilize the sample to dryness. Repeat the lyophilization from ethanol if necessary to ensure all acetic acid has been removed.[8]
-
Desalting: The resulting detritylated oligonucleotide can be desalted using methods such as ethanol precipitation or a desalting cartridge to remove the hydrolyzed DMT group and salts.
Caption: Experimental workflow for manual off-column detritylation.
Protocol 2: Preventing Detritylation during RNA Workup via Salt Conversion
This protocol is designed to minimize DMT group loss when drying RNA oligonucleotides prior to 2'-desilylation.[3]
-
Deprotection: Following synthesis, deprotect the oligonucleotide according to the specific nucleobase protecting groups and support used.
-
Desalting and Salt Conversion:
-
Condition a desalting cartridge (e.g., Glen-Pak™) with acetonitrile and 2M TEAA.
-
Load the deprotected oligonucleotide solution onto the cartridge.
-
Wash with RNase-free water.
-
Perform a salt exchange by washing the cartridge twice with 2 mL of 0.5M aqueous sodium hydroxide. This should be done quickly as NaOH can be harsh on RNA.[3]
-
Rinse again with RNase-free water.
-
-
Elution and Drying: Elute the oligonucleotide (now as a sodium salt) with 75% acetonitrile in RNase-free water and dry down.
-
Proceed to Desilylation: The dried DMT-on RNA oligonucleotide is now stable for the subsequent 2'-desilylation step. This method has been shown to increase the percentage of the full-length DMT-on peak by nearly 10% compared to standard drying methods.[3]
References
- 1. glenresearch.com [glenresearch.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. atdbio.com [atdbio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Depurination During Oligonucleotide Synthesis
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide strategies and troubleshooting advice to minimize depurination during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a problem in oligonucleotide synthesis?
A: Depurination is a chemical reaction where the bond connecting a purine base (adenine or guanine) to the deoxyribose sugar in the DNA backbone is broken, leading to the loss of the base.[1][2] This creates an apurinic (AP) site.[3] During the final basic deprotection step of oligonucleotide synthesis, the oligonucleotide chain is cleaved at these AP sites.[4] This results in truncated sequences, which can be difficult to purify from the full-length product, ultimately lowering the yield and purity of the desired oligonucleotide.[4][5]
Q2: What are the main causes of depurination during synthesis?
A: The primary cause of depurination during oligonucleotide synthesis is exposure to acidic conditions, particularly during the detritylation step, which removes the 5'-dimethoxytrityl (DMT) protecting group.[6][7] The N-glycosidic bond of purines is susceptible to acid-catalyzed hydrolysis.[3] Several factors can exacerbate this issue:
-
Strong detritylation acids: Stronger acids like trichloroacetic acid (TCA) can increase the rate of depurination compared to milder acids like dichloroacetic acid (DCA).[6][8]
-
Prolonged acid exposure: Longer contact times with the detritylation reagent increase the likelihood of depurination.[6]
-
Protecting groups: Acyl protecting groups on the purine bases are electron-withdrawing and can destabilize the glycosidic bond, making it more prone to cleavage.[4]
-
Sequence dependence: Certain sequences, particularly those rich in adenosine, can be more susceptible to depurination.[6][9]
Q3: How can I detect if depurination is occurring in my synthesis?
A: Depurination can be detected by analyzing the crude oligonucleotide product using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry.[10][11] The presence of multiple shorter fragments, particularly those corresponding to cleavage at purine positions, is a strong indicator of depurination.[5] For a more in-depth analysis, the sample can be treated under conditions that specifically cleave abasic sites, followed by chromatographic analysis to quantify the resulting fragments.[12]
Q4: What are the key strategies to minimize depurination?
A: Several strategies can be employed to minimize depurination:
-
Optimize the detritylation step: Use a milder acid like DCA instead of TCA.[8] It's also crucial to minimize the acid contact time to what is necessary for complete detritylation.[6]
-
Use depurination-resistant phosphoramidites: Employ phosphoramidites with protecting groups that stabilize the glycosidic bond. Formamidine protecting groups, such as dimethylformamidine (dmf) for guanosine, are electron-donating and protect against depurination.[4][8]
-
Control fluidics and reaction conditions: On some synthesis platforms, optimizing reagent flow and ensuring rapid quenching of the detritylation solution can help reduce depurination.[4]
-
Maintain anhydrous conditions: Moisture can interfere with coupling efficiency, and while not a direct cause of depurination, poor coupling can lead to a higher proportion of failure sequences, complicating purification.[6][8]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution(s) |
| Low yield of full-length product with many shorter fragments observed on HPLC/PAGE. | Excessive depurination during synthesis. | 1. Switch from Trichloroacetic acid (TCA) to Dichloroacetic acid (DCA) for detritylation.[6][8] 2. Reduce the detritylation time to the minimum required for complete removal of the DMT group.[6] 3. For sensitive sequences, use phosphoramidites with formamidine protecting groups (e.g., dmf-dG).[4] |
| Product purity is low, with failure sequences that are difficult to separate. | Depurination leading to 3'-truncated DMT-on species.[4] | 1. Implement the solutions for excessive depurination mentioned above. 2. Optimize purification protocols to better resolve the full-length product from truncated species. |
| Significant impurities with a mass corresponding to cleavage at 'A' or 'G' residues. | Sequence-specific susceptibility to depurination.[9] | 1. Use depurination-resistant adenosine analogues if available, such as those with dibutylformamidine (dbf) protection.[4] 2. Carefully optimize the detritylation conditions for that specific synthesis. |
Experimental Protocols
Protocol 1: Dichloroacetic Acid (DCA) Detritylation for Reduced Depurination
This protocol is recommended for the synthesis of long oligonucleotides or sequences known to be sensitive to depurination.[8]
-
Reagent Preparation: Prepare a 3% (v/v) solution of Dichloroacetic acid (DCA) in an appropriate solvent, such as dichloromethane (DCM) or toluene.
-
Synthesis Cycle Modification:
-
Replace the standard Trichloroacetic acid (TCA) deblocking solution on your synthesizer with the prepared 3% DCA solution.
-
Increase the detritylation time compared to TCA, as DCA is a weaker acid. The exact time will depend on the synthesizer and scale, but a typical starting point is to double the standard TCA deblock time. Monitor the trityl cation release to optimize the time for complete deprotection.
-
-
Post-Synthesis Processing: Proceed with standard cleavage and deprotection protocols.
-
Analysis: Analyze the crude product by HPLC and compare the purity and yield of the full-length oligonucleotide to a synthesis performed with TCA.
Protocol 2: Analysis of Depurination by HPLC
This protocol allows for the quantitative analysis of purines released due to depurination.[10][11]
-
Sample Preparation:
-
HPLC Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to adenine and guanine by comparing their retention times to known standards.
-
Quantify the amount of each released purine by integrating the peak areas relative to the internal standard.
-
The percentage of depurination can be calculated by comparing the amount of released purines to the total amount of purines in the original oligonucleotide sample.[9][11]
-
Visualizations
Caption: Mechanism of acid-catalyzed depurination and subsequent strand cleavage.
Caption: Troubleshooting workflow for addressing depurination issues.
References
- 1. Depurination - Wikipedia [en.wikipedia.org]
- 2. player.uacdn.net [player.uacdn.net]
- 3. grokipedia.com [grokipedia.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. data.epo.org [data.epo.org]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms | PLOS One [journals.plos.org]
- 11. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phenomenex.com [phenomenex.com]
Technical Support Center: Overcoming Poor Solubility of Modified Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of modified oligonucleotides.
Frequently Asked Questions (FAQs)
1. What are the primary factors influencing the solubility of modified oligonucleotides?
The solubility of modified oligonucleotides is a complex interplay of several factors:
-
Sequence-Dependent Factors:
-
Guanine (G)-Rich Sequences: Oligonucleotides with high guanine content have a tendency to form G-quadruplexes, which are stable, four-stranded structures that can lead to aggregation and poor solubility.[1]
-
Self-Complementarity: Sequences with internal complementarity can form hairpins or self-dimerize, reducing their interaction with the solvent and thus decreasing solubility.
-
-
Chemical Modifications:
-
Backbone Modifications: Phosphorothioate (PS) modifications, commonly introduced to enhance nuclease resistance, increase the hydrophobicity of the oligonucleotide, which can lead to decreased aqueous solubility.[2][3]
-
Sugar Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE), can impact solubility. While they increase nuclease resistance and binding affinity, their effect on solubility can vary depending on the overall context of the molecule.[][5][6]
-
Base Modifications: Changes to the nucleobases can alter the hydrogen bonding capabilities and stacking interactions, thereby influencing solubility.
-
-
Conjugations:
-
Lipophilic Conjugates: Attaching hydrophobic moieties like lipids (e.g., cholesterol, fatty acids) or certain fluorescent dyes significantly decreases aqueous solubility.[7][8]
-
Hydrophilic Conjugates: Conjugation to hydrophilic molecules like polyethylene glycol (PEG) can improve water solubility.[7]
-
-
Solution Conditions:
-
pH: The pH of the solution affects the charge of the phosphodiester or phosphorothioate backbone and certain nucleobases, thereby influencing solubility. Generally, oligonucleotides are most stable and soluble around neutral pH (7.0-8.0).[9][10] Acidic conditions (pH < 5) can lead to depurination and decreased solubility.[9][10]
-
Salt Concentration: The presence of cations (e.g., Na⁺, K⁺, Mg²⁺) is crucial for shielding the negative charges of the phosphate backbone, which can prevent aggregation and improve solubility. However, excessive salt concentrations can sometimes lead to precipitation ("salting out").[11]
-
Temperature: Higher temperatures can disrupt secondary structures and aggregates, often leading to increased solubility.
-
2. How should I reconstitute a lyophilized modified oligonucleotide to maximize solubility?
Proper reconstitution is a critical first step. Most commercial oligonucleotides are delivered in a lyophilized state.[12]
Recommended Reconstitution Protocol:
-
Centrifuge: Before opening, briefly centrifuge the tube to ensure the entire lyophilized pellet is at the bottom.[13]
-
Solvent Selection: Use a sterile, nuclease-free buffer. TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) is generally recommended over nuclease-free water, as the buffer helps maintain a stable pH.[1][13] Deionized water can be slightly acidic, which may harm the oligonucleotide over time.[1]
-
Concentration: Aim for a stock concentration of 100 µM. This is a common and convenient concentration for subsequent dilutions.[][13] To calculate the volume of buffer to add, use the following formula:
-
Volume (µL) = Amount of oligo (nmol) × 10
-
-
Dissolution:
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[12][13]
3. What are some common modifications and their general impact on solubility?
| Modification | General Impact on Aqueous Solubility | Key Considerations |
| Phosphorothioate (PS) | Decreases | Increases hydrophobicity and protein binding.[2][3] |
| 2'-O-Methyl (2'-OMe) | Generally well-tolerated, can slightly decrease | Increases nuclease resistance and binding affinity.[][5] |
| 2'-O-Methoxyethyl (2'-MOE) | Can decrease due to increased lipophilicity | Enhances nuclease resistance and binding affinity.[6] |
| Lipid Conjugation (e.g., Cholesterol) | Significantly Decreases | Used to improve cellular uptake and biodistribution.[7][8] |
| GalNAc Conjugation | Generally does not negatively impact solubility | Enhances delivery to hepatocytes.[14][15] |
| Fluorescent Dyes (hydrophobic) | Can Decrease | The specific dye will determine the extent of the effect. |
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with modified oligonucleotides.
Problem: My lyophilized oligonucleotide will not dissolve or forms a precipitate upon reconstitution.
// Nodes start [label="Oligo Precipitates During\nReconstitution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conc [label="Is the stock\nconcentration > 1 mM?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_conc [label="Dilute to 100-500 µM.\nHigh concentrations can\nexceed solubility limits.", fillcolor="#F1F3F4", fontcolor="#202124"]; heat_vortex [label="Heat at 55-65°C for 5-10 min\nand vortex thoroughly.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_seq [label="Does the sequence have\nhigh G-content or\nself-complementarity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; denaturing [label="Use denaturing conditions:\n- Add formamide (up to 50%)\n- Use a buffer with higher pH (8.0-8.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_mod [label="Is the oligo highly modified\n(e.g., lipid-conjugated)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; organic_cosolvent [label="Add a small amount of\norganic co-solvent (e.g., DMSO,\nacetonitrile) up to 10%.", fillcolor="#F1F3F4", fontcolor="#202124"]; purification_issue [label="Is the precipitate white and\nflaky or a hard pellet?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; trityl_cpg [label="Precipitate may be residual trityl\ngroups or CPG from synthesis.\nCentrifuge and transfer the\nsupernatant to a new tube.", fillcolor="#F1F3F4", fontcolor="#202124"]; contact_support [label="If issues persist,\ncontact technical support.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; soluble [label="Oligo Dissolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_conc; check_conc -> reduce_conc [label="Yes"]; reduce_conc -> heat_vortex; check_conc -> heat_vortex [label="No"]; heat_vortex -> check_seq; check_seq -> denaturing [label="Yes"]; denaturing -> check_mod; check_seq -> check_mod [label="No"]; check_mod -> organic_cosolvent [label="Yes"]; organic_cosolvent -> purification_issue; check_mod -> purification_issue [label="No"]; purification_issue -> trityl_cpg [label="Yes"]; trityl_cpg -> contact_support; purification_issue -> contact_support [label="No"];
// Invisible edges for layout subgraph { rank=same; reduce_conc; heat_vortex; } subgraph { rank=same; denaturing; organic_cosolvent; trityl_cpg; }
{rank=sink; soluble; contact_support} denaturing -> soluble [style=invis]; organic_cosolvent -> soluble [style=invis]; trityl_cpg -> soluble [style=invis]; reduce_conc -> soluble [style=invis]; } Caption: Troubleshooting workflow for oligonucleotide precipitation.
Problem: My oligonucleotide solution appears cloudy or forms aggregates over time.
// Nodes start [label="Oligo Solution is Cloudy\nor Aggregates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_storage [label="How is the oligo stored?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; improper_storage [label="Store at -20°C or -80°C in\naliquots to avoid freeze-thaw\ncycles. Ensure buffer pH is\nstable (pH 7-8).", fillcolor="#F1F3F4", fontcolor="#202124"]; check_salt [label="Is the buffer salt\nconcentration appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_salt [label="Adjust salt concentration.\nFor many applications,\n100-150 mM NaCl is optimal.\nLow salt can lead to aggregation.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_excipients [label="Are excipients present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_excipients [label="Consider adding solubility-\nenhancing excipients like\nPEG or certain amino acids.", fillcolor="#F1F3F4", fontcolor="#202124"]; repurify [label="Consider repurification by\nHPLC to remove impurities\nthat may be seeding aggregation.", fillcolor="#F1F3F4", fontcolor="#202124"]; contact_support [label="If aggregation persists,\ncontact technical support.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clear_solution [label="Clear Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_storage; check_storage -> improper_storage [label="In water or at 4°C"]; improper_storage -> check_salt; check_storage -> check_salt [label="Properly stored"]; check_salt -> adjust_salt [label="Too low or absent"]; adjust_salt -> check_excipients; check_salt -> check_excipients [label="Optimal"]; check_excipients -> add_excipients [label="No"]; add_excipients -> repurify; check_excipients -> repurify [label="Yes"]; repurify -> contact_support;
// Invisible edges for layout subgraph { rank=same; improper_storage; adjust_salt; } subgraph { rank=same; add_excipients; repurify; }
{rank=sink; clear_solution; contact_support} improper_storage -> clear_solution [style=invis]; adjust_salt -> clear_solution [style=invis]; add_excipients -> clear_solution [style=invis]; repurify -> clear_solution [style=invis]; } Caption: Troubleshooting workflow for oligonucleotide aggregation.
Quantitative Data on Oligonucleotide Solubility
The following tables provide a summary of the impact of various factors on the solubility of modified oligonucleotides. Please note that these are general trends, and the actual solubility will be sequence- and context-dependent.
Table 1: General Impact of Modifications on Aqueous Solubility
| Modification Type | Example | General Impact on Solubility |
| Backbone | Phosphorothioate (PS) | Decreased |
| Sugar | 2'-O-Methyl (2'-OMe) | Generally well-tolerated |
| 2'-O-Methoxyethyl (2'-MOE) | Can be decreased | |
| Conjugation | Cholesterol | Significantly Decreased |
| GalNAc | Generally well-tolerated |
Table 2: Influence of Solution Conditions on Solubility
| Parameter | Condition | General Effect on Solubility |
| pH | Acidic (< 6.0) | Decreased |
| Neutral (7.0 - 8.0) | Optimal | |
| Basic (> 8.5) | May increase for some sequences | |
| Salt (e.g., NaCl) | Low ( < 50 mM) | May decrease due to aggregation |
| Moderate (100-200 mM) | Generally Increased | |
| High (> 500 mM) | Can cause "salting out" | |
| Excipients | PEG | Increased |
| Mannitol | Increased[16] | |
| Cyclodextrins | Increased[17] |
Experimental Protocols
1. Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a modified oligonucleotide in a specific buffer.
Materials:
-
Lyophilized or solid modified oligonucleotide
-
Chosen aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC-UV system
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of the solid oligonucleotide to a vial containing a known volume of the buffer. The goal is to have undissolved solid remaining after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1][12][18]
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the undissolved solid.[1]
-
Sample Collection: Carefully collect the supernatant, ensuring no solid material is disturbed.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification:
-
UV-Vis: Measure the absorbance of the filtered solution at 260 nm. If necessary, dilute the sample to be within the linear range of the spectrophotometer. Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the extinction coefficient of the oligonucleotide, c is the concentration, and l is the path length.
-
HPLC-UV: Inject a known volume of the filtered solution onto an appropriate HPLC column (e.g., ion-exchange or reverse-phase) and quantify the oligonucleotide peak area against a standard curve of known concentrations.[1][18]
-
-
Data Reporting: Report the solubility in units such as mg/mL or µM.[1]
2. Ethanol Precipitation of Modified Oligonucleotides
This protocol is used to concentrate and/or desalt an oligonucleotide solution.
Materials:
-
Oligonucleotide solution
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
Cold 95-100% Ethanol (-20°C)
-
Cold 70% Ethanol (-20°C)
-
Microcentrifuge
-
Nuclease-free water or TE buffer
Procedure:
-
Salt Addition: To your oligonucleotide solution, add 1/10th volume of 3 M NaOAc, pH 5.2. Mix well.[11]
-
Ethanol Addition: Add 2.5 to 3 volumes of cold 100% ethanol. Mix thoroughly by inverting the tube several times.[11]
-
Precipitation: Incubate the mixture at -20°C for at least 30 minutes. For very small amounts of oligonucleotide, incubation can be extended to overnight.[1][11]
-
Pelleting: Centrifuge at high speed (≥12,000 x g) for 30 minutes at 4°C.[1][11]
-
Supernatant Removal: Carefully decant or aspirate the supernatant without disturbing the oligonucleotide pellet (which may be invisible).
-
Washing: Add 1 mL of cold 70% ethanol to wash the pellet. This removes excess salt.[1][11]
-
Re-pelleting: Centrifuge at high speed for 10-15 minutes at 4°C.[1][11]
-
Drying: Carefully remove the supernatant. Air-dry the pellet for 5-15 minutes to remove residual ethanol. Do not over-dry, as this can make resuspension difficult.[19]
-
Resuspension: Resuspend the dried pellet in the desired volume of nuclease-free water or TE buffer.
3. HPLC Purification of Modified Oligonucleotides
High-Performance Liquid Chromatography (HPLC) is a standard method for purifying modified oligonucleotides to remove failure sequences and other impurities. Ion-pair reversed-phase (IP-RP) HPLC is commonly used.
General IP-RP HPLC Workflow:
// Nodes crude_oligo [label="Crude Oligonucleotide\n(Post-Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_prep [label="Prepare Mobile Phases:\nA: Aqueous buffer + Ion-Pairing Reagent\nB: Acetonitrile + Ion-Pairing Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; injection [label="Inject Sample onto\nReversed-Phase Column\n(e.g., C8, C18)", fillcolor="#FBBC05", fontcolor="#202124"]; gradient_elution [label="Apply Gradient Elution\n(Increasing %B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="Monitor Elution at 260 nm\n(UV Detector)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fraction_collection [label="Collect Fractions Corresponding\nto the Full-Length Product Peak", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analyze Fractions for\nPurity (e.g., Analytical HPLC,\nMass Spectrometry)", fillcolor="#FBBC05", fontcolor="#202124"]; pooling [label="Pool Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; desalting [label="Desalt and Lyophilize", fillcolor="#F1F3F4", fontcolor="#202124"]; pure_oligo [label="Purified Oligonucleotide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges crude_oligo -> hplc_prep; hplc_prep -> injection; injection -> gradient_elution; gradient_elution -> detection; detection -> fraction_collection; fraction_collection -> analysis; analysis -> pooling [label="Fractions meet\npurity criteria"]; pooling -> desalting; desalting -> pure_oligo; } Caption: General workflow for IP-RP HPLC purification of oligonucleotides.
References
- 1. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Hsp90 protein interacts with phosphorothioate oligonucleotides containing hydrophobic 2′-modifications and enhances antisense activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Quantitative analysis of phosphorothioate oligonucleotides in biological fluids using direct injection fast anion-exchange chromatography and capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Periodic Melting of Oligonucleotides by Oscillating Salt Concentrations Triggered by Microscale Water Cycles Inside Heated Rock Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. Efficient Synthesis and Biological Evaluation of 5'-GalNAc Conjugated Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oligonucleotide Formulations Prepared by High-Speed Electrospinning: Maximizing Loading and Exploring Downstream Processability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. evotec.com [evotec.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Gradients for TNA Purification
Welcome to the technical support center for Threose Nucleic Acid (TNA) purification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary HPLC method for purifying TNA and other synthetic oligonucleotides?
A1: The most common and effective method is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC). This technique is ideal for separating the target full-length TNA sequence from shorter failure sequences (e.g., n-1, n-2) and other impurities generated during solid-phase synthesis.[1][2][3]
Q2: How does IP-RP-HPLC work for TNA purification?
A2: The negatively charged phosphate backbone of TNA makes it too polar to be retained on a standard reversed-phase (hydrophobic) column. IP-RP-HPLC addresses this by adding an ion-pairing (IP) agent, such as triethylamine (TEA), to the mobile phase.[1][4] The positively charged TEA neutralizes the phosphate backbone, forming a less polar ion pair. This allows the TNA to be retained on the hydrophobic stationary phase (e.g., C8 or C18) and then eluted based on its overall hydrophobicity using an organic solvent gradient, typically acetonitrile.[1][4]
Q3: Which mobile phases and ion-pairing agents are recommended for TNA purification?
A3: Mobile phases for oligonucleotide purification typically consist of an aqueous buffer (Mobile Phase A) containing an ion-pairing agent and an organic solvent (Mobile Phase B), often acetonitrile.[5][6] Common ion-pairing systems include Triethylammonium Acetate (TEAA) and a combination of Triethylamine (TEA) with Hexafluoroisopropanol (HFIP).[3][7] HFIP can improve resolution and is compatible with mass spectrometry, but requires careful handling.[3]
Q4: What type of HPLC column is best suited for TNA purification?
A4: Reversed-phase columns with C8 or C18 alkyl chains bonded to silica or a polymeric support are standard.[8] Polymeric columns, such as polystyrene-divinylbenzene (PS-DVB), offer a wider pH stability range, which can be advantageous for optimizing separation and denaturing secondary structures.[3] The choice between C8 and C18 depends on the hydrophobicity of the TNA sequence; C18 provides greater retention for more polar molecules.
Q5: How does temperature affect TNA purification?
A5: Operating the column at elevated temperatures (e.g., 50-85 °C) is often necessary to denature secondary structures like hairpin loops or duplexes that can cause peak broadening and poor separation.[3][7] Since TNA is known to form stable duplexes, temperature optimization is a critical step.[9][10] Breaking these structures exposes the oligonucleotide in a single conformation, leading to sharper peaks and improved resolution.[3]
Q6: How do I choose the right gradient conditions?
A6: The optimal gradient depends on the length and sequence of the TNA oligonucleotide. A good starting point for a 20-minute run is a shallow gradient, for example, increasing the organic mobile phase (Buffer B) by 0.5-1.5% per minute.[1] Analytical runs use shallower gradients for higher resolution, while preparative runs may use steeper gradients to reduce run time.[11] It is crucial to start with a "scouting" gradient to determine the approximate elution conditions and then optimize from there.[12]
Quantitative Data Summary
The following tables summarize common starting conditions for oligonucleotide purification via IP-RP-HPLC. These should be used as a baseline and optimized for specific TNA sequences.
Table 1: Common Ion-Pairing Mobile Phases for Oligonucleotide Purification
| Component | Buffer A (Aqueous) | Buffer B (Organic) | Common Use & Notes |
| System 1: TEAA | 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in HPLC-grade water.[1][7] | 100 mM TEAA, pH 7.0, in Acetonitrile.[7] | Widely used, cost-effective. Not ideal for mass spectrometry due to ion suppression.[3] |
| System 2: TEA/HFIP | 15 mM Triethylamine (TEA), 100-400 mM Hexafluoroisopropanol (HFIP) in HPLC-grade water.[3] | 15 mM TEA, 100-400 mM HFIP in 50:50 Acetonitrile/Water or Methanol.[3] | Provides excellent resolution and is MS-compatible. HFIP is volatile and requires careful handling in a fume hood. |
| System 3: TEAB | 0.1 M Triethylammonium Bicarbonate (TEAB), pH 7.5, in HPLC-grade water.[13] | 0.1 M TEAB, pH 7.5, in 50:50 Acetonitrile/Water.[13] | A volatile buffer system, making it easy to remove by lyophilization post-purification. |
Table 2: Typical HPLC Gradient Conditions for Analytical & Preparative Runs
| Parameter | Analytical Separation | Preparative Purification |
| Column | 4.6 x 150 mm, 3-5 µm particle size | 10-50 mm ID x 150-250 mm, 5-10 µm particle size |
| Flow Rate | 0.8 - 1.5 mL/min | 4 - 50 mL/min (scaled with column diameter) |
| Gradient Slope | 0.5 - 1.5% Buffer B / min | 1 - 3% Buffer B / min |
| Typical Gradient | 5-25% B over 20-30 min | 5-40% B over 15-25 min |
| Temperature | 60 - 85 °C | 50 - 70 °C |
| Detection | UV at 260 nm | UV at 260 nm or 280 nm |
Experimental Protocols
Protocol: Ion-Pair Reversed-Phase HPLC for TNA Purification
This protocol provides a general methodology for purifying a crude, deprotected, and desalted synthetic TNA oligonucleotide.
1. Materials and Reagents:
-
HPLC system with a binary pump, UV detector, column oven, and fraction collector.
-
Reversed-phase column (e.g., C18, 5 µm, 100 Å, 4.6 x 150 mm for analytical or 21.2 x 150 mm for preparative).
-
Mobile Phase A: 100 mM TEAA in HPLC-grade water, pH 7.0. Filtered through a 0.22 µm membrane.
-
Mobile Phase B: 100 mM TEAA in HPLC-grade acetonitrile, pH 7.0. Filtered through a 0.22 µm membrane.
-
Sample: Crude TNA oligonucleotide dissolved in Mobile Phase A or HPLC-grade water at ~10 OD/mL.
2. Instrument Setup:
-
Install the appropriate HPLC column.
-
Thoroughly purge the pumps and lines with the prepared mobile phases.
-
Set the column oven temperature to 65 °C and allow the system to equilibrate until a stable baseline is achieved.
-
Set the UV detector to monitor absorbance at 260 nm.
3. Method Programming (Scouting Gradient):
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column).
-
Gradient:
-
0-2 min: 5% B (isocratic)
-
2-22 min: 5% to 25% B (linear gradient; 1%/min slope)
-
22-25 min: 25% to 95% B (column wash)
-
25-28 min: 95% B (hold)
-
28-30 min: 95% to 5% B (return to initial)
-
30-40 min: 5% B (re-equilibration)
-
4. Sample Injection and Fraction Collection:
-
Inject a small amount of the dissolved TNA sample (e.g., 20 µL) for an analytical run.
-
Identify the main peak corresponding to the full-length product. Failure sequences will typically elute earlier.
-
For preparative runs, scale the injection volume accordingly. Program the fraction collector to collect the target peak.
5. Post-Purification Processing:
-
Combine the collected fractions containing the pure TNA.
-
Quantify the yield using UV absorbance (A260).
-
Remove the volatile mobile phase buffer (e.g., TEAA) by lyophilization.
-
The purified TNA pellet can be reconstituted in an appropriate buffer or water for downstream applications.
Visual Guides and Workflows
Caption: General workflow for TNA purification via IP-RP-HPLC.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Mechanism of ion-pair formation and retention in RP-HPLC.
Troubleshooting Guide
Q: My peaks are broad or show significant tailing/fronting. What should I do?
A: Poor peak shape is often caused by secondary structures, improper mobile phase pH, or column degradation.
-
Check for Secondary Structures: TNA can form stable secondary structures.[9] Increase the column temperature in 5 °C increments (from 60 °C up to 85 °C) to see if peaks become sharper.[7]
-
Verify Mobile Phase pH: Ensure the pH of your mobile phase is stable and within the recommended range (typically 6.0-8.0) for nucleotide separation.[14]
-
Assess Column Health: A tailing peak can indicate an aging column. Try flushing the column or, if necessary, replace it. Using bioinert column hardware can also improve peak shapes.[1]
Q: I am not getting good separation between my target TNA peak and an n-1 impurity. How can I improve resolution?
A: Improving the resolution between very similar species requires optimizing the gradient and mobile phase.
-
Decrease the Gradient Slope: A shallower gradient provides more time for separation. Try reducing the slope from 1.0%/min to 0.5%/min around the elution time of your target peak.[1]
-
Optimize Ion-Pair Concentration: The concentration of the ion-pairing agent is crucial.[3] Increasing the concentration of TEAA (e.g., from 10 mM to 100 mM) can improve ion-pairing efficiency and enhance separation.[3]
-
Change the Organic Solvent: While acetonitrile is most common, sometimes switching to methanol can alter selectivity and improve the resolution of difficult peaks.
Q: I don't see any peaks after injecting my sample. What is the problem?
A: This issue can stem from the sample, the HPLC system, or the method parameters.
-
Sample Issues: Confirm the concentration of your TNA sample via UV spectrophotometry. Ensure it is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent precipitation on the column.[15]
-
System Check: Verify that the injector is working correctly and that there are no leaks. Check the detector lamp to ensure it is on and functioning.
-
Method Parameters: Ensure your TNA is not eluting in the solvent front (if it's too hydrophobic for the starting conditions) or not eluting at all (if the gradient is not strong enough). Run a steep "wash" gradient (e.g., 5% to 95% B in 5 minutes) to see if the sample elutes under strong conditions.
Q: I'm observing high backpressure in the system. What are the likely causes?
A: High backpressure usually indicates a blockage in the system.
-
Isolate the Source: Systematically disconnect components (column, guard column, tubing) starting from the detector and working backward to identify the source of the pressure.
-
Column Blockage: If the pressure drops significantly after removing the column, it is likely clogged. Try back-flushing the column at a low flow rate. If this fails, the column may need replacement.
-
System Blockage: Particulate matter from unfiltered mobile phases or samples can clog inline filters or frits. Ensure all mobile phases are filtered (0.22 µm) and samples are centrifuged or filtered before injection.[16]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. welch-us.com [welch-us.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. labcluster.com [labcluster.com]
- 9. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights into Conformation Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Phosphoramidite Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing phosphoramidite degradation during storage to ensure high-quality oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite degradation?
A1: The two primary causes of phosphoramidite degradation are hydrolysis and oxidation.[1][2] Phosphoramidites are highly sensitive to moisture and oxygen.[3][4] Hydrolysis occurs when phosphoramidites react with water, leading to the formation of phosphonate byproducts that are inactive in the coupling reaction during oligonucleotide synthesis.[1] Oxidation of the P(III) center to P(V) also renders the phosphoramidite inactive.[5]
Q2: What are the ideal long-term storage conditions for solid phosphoramidites?
A2: For long-term storage, solid phosphoramidites should be kept in a freezer at or below -20°C.[3][5] The vials must be tightly sealed under an inert atmosphere, such as argon or dry nitrogen, to prevent exposure to moisture and oxygen.[3] When stored correctly, solid phosphoramidites can be stable for several months.[3]
Q3: How should I handle a new vial of phosphoramidite before use?
A3: To prevent condensation of atmospheric moisture onto the cold solid, it is crucial to allow the vial to warm to room temperature before opening. This process typically takes 30-60 minutes.[3] All subsequent handling, including weighing and dissolution, should be performed under anhydrous conditions, for instance, inside a glove box or under a stream of dry inert gas.[4]
Q4: What are the best practices for storing phosphoramidites once dissolved in a solvent?
A4: Once dissolved in anhydrous acetonitrile, the phosphoramidite solution should be stored in a tightly sealed, pre-dried vial, preferably with a septum cap to allow for removal by syringe.[3] The solution should be stored in a freezer at -20°C under an inert atmosphere.[3] It is highly recommended to use the solution as quickly as possible and to avoid repeated freeze-thaw cycles.[3] To maintain anhydrous conditions, high-quality molecular sieves (3 Å) can be added to the solvent.[3]
Q5: Which phosphoramidite is most susceptible to degradation?
A5: 2'-deoxyguanosine (dG) phosphoramidite is known to be particularly susceptible to degradation, especially through hydrolysis.[1] The rate of degradation can also be influenced by the protecting group on the exocyclic amine of the nucleobase.[1]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis
-
Question: My oligonucleotide synthesis is showing low coupling efficiency. Could this be related to phosphoramidite degradation?
-
Answer: Yes, low coupling efficiency is a primary indicator of phosphoramidite degradation.[3] Degraded phosphoramidites are unable to participate effectively in the coupling reaction, leading to truncated sequences and lower yields of the full-length oligonucleotide.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that phosphoramidites have been stored at -20°C under an inert atmosphere.
-
Check Handling Procedures: Confirm that vials were warmed to room temperature before opening and that anhydrous conditions were maintained during handling.
-
Assess Reagent Quality: Use fresh, high-quality anhydrous acetonitrile for dissolution. The water content should be less than 30 ppm.
-
Perform Quality Control: Analyze the purity of the phosphoramidite using HPLC or ³¹P NMR (see Experimental Protocols below). A purity of ≥98% is typically required.[6]
-
Consider Thermal Stability: Be aware that some phosphoramidites have poor thermal stability, which can increase risks during synthesis.[7]
Issue 2: Appearance of Extra Peaks in HPLC Analysis of Oligonucleotides
-
Question: I am observing unexpected peaks in the HPLC analysis of my purified oligonucleotides. Could this be due to impure phosphoramidites?
-
Answer: Yes, impurities in the phosphoramidite starting material can be incorporated into the oligonucleotide during synthesis, leading to the appearance of extra peaks in the final product analysis.[8] These are known as critical impurities.[8][9]
Troubleshooting Steps:
-
Analyze the Phosphoramidite: Perform HPLC or LC-MS analysis on the phosphoramidite lot to check for impurities.
-
Review Certificate of Analysis (CoA): Check the CoA for the purity specification of the phosphoramidite.
-
Use a New Lot: If the current lot is suspect, try the synthesis with a new, high-purity lot of the phosphoramidite.
Quantitative Data on Phosphoramidite Stability
The stability of phosphoramidites is critical for successful oligonucleotide synthesis. The following tables provide a summary of typical stability data and quality control parameters.
Table 1: Recommended Storage Conditions and Expected Shelf Life
| State | Storage Temperature | Atmosphere | Expected Shelf Life |
| Solid (Powder/Oil) | -20°C or lower | Inert (Argon/Nitrogen) | Several Months to a Year |
| Dissolved in Anhydrous Acetonitrile | -20°C | Inert (Argon/Nitrogen) | Days to Weeks (use as soon as possible) |
Table 2: Typical Quality Control Specifications for Phosphoramidites
| Analytical Method | Parameter | Typical Specification |
| Reverse-Phase HPLC | Purity | ≥ 98.0% |
| ³¹P NMR | P(III) Content | ≥ 98.0% |
| P(V) Impurities | ≤ 1.0% | |
| Mass Spectrometry (MS) | Identity | Conforms to expected mass |
| Water Content (Karl Fischer) | Moisture | ≤ 0.2% |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for determining the purity of phosphoramidites.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[6]
-
-
Reagents:
-
Procedure:
-
Sample Preparation: Prepare a sample solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[6]
-
Chromatographic Conditions:
-
Data Analysis: The phosphoramidite typically elutes as a pair of diastereomers.[6] Calculate the purity by dividing the total area of the two main peaks by the total area of all peaks.
-
Protocol 2: Purity Analysis by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is used to determine the phosphorus-containing impurities in phosphoramidites.
-
Instrumentation:
-
NMR spectrometer with a phosphorus probe
-
-
Reagents:
-
Procedure:
-
Sample Preparation: Prepare the sample at a concentration of approximately 0.3 g/mL in 1% TEA (v/v) in CDCl₃.[6]
-
NMR Acquisition Parameters (Example):
-
Data Analysis: The main P(III) signals for the phosphoramidite diastereomers appear around 140-155 ppm.[10] P(V) impurities, such as the oxidized phosphate, appear in the region of -25 to 99 ppm.[6] H-phosphonate impurities are also often observed. The purity is calculated based on the integration of the respective signals.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Quality control workflow for incoming phosphoramidites.
References
- 1. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lcms.cz [lcms.cz]
- 6. usp.org [usp.org]
- 7. blog.entegris.com [blog.entegris.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Validation & Comparative
A Comparative Analysis of the Thermal Stability of TNA, DNA, and RNA Duplexes
An Objective Guide for Researchers and Drug Development Professionals
The exploration of xeno-nucleic acids (XNAs) has opened new frontiers in synthetic biology, diagnostics, and therapeutics. Among these, α-L-threofuranosyl nucleic acid (TNA) has garnered significant attention due to its unique structural properties and remarkable stability.[1] This guide provides a detailed comparison of the thermal stability of TNA duplexes relative to their natural counterparts, DNA and RNA, supported by experimental data and methodologies.
Introduction to TNA
TNA is a synthetic nucleic acid analogue where the ribose sugar of natural nucleic acids is replaced by a four-carbon threose sugar.[1][2] Despite a backbone repeat unit that is one atom shorter, TNA can form stable, anti-parallel Watson-Crick duplexes with itself, as well as with complementary DNA and RNA strands.[1][2][3] A key feature of TNA is its exceptional resistance to nuclease degradation, making it a promising candidate for in vivo applications such as aptamers and antisense therapies.[3][4]
Comparative Thermal Stability
The thermal stability of a nucleic acid duplex is quantified by its melting temperature (Tm), the temperature at which 50% of the duplex dissociates into single strands.[5][6][7] TNA homo-duplexes (TNA-TNA) exhibit remarkable thermal stability, often comparable to or even exceeding that of DNA and RNA duplexes of equivalent sequence.[4] The stability of TNA-containing heteroduplexes (TNA-DNA and TNA-RNA) is more complex and can be highly dependent on sequence, particularly purine content.[8][9]
The following table summarizes experimental melting temperature (Tm) data for various nucleic acid duplexes. It is important to note that Tm values are highly sensitive to experimental conditions, including salt concentration, strand concentration, and pH.
| Duplex Type | Sequence (8-mer) | Purine Content (TNA Strand) | Tm (°C) | Reference Conditions | Citation |
| TNA-TNA | 5'-d(GCGTACGC)-3' / 3'-t(CGCATGCG)-5' | 25% | 34.2 | 1.0 M NaCl, 10 mM NaH₂PO₄, 0.1 mM EDTA, pH 7.0, 5 µM each strand | [4][10] |
| TNA-TNA | 5'-d(ACGTACGT)-3' / 3'-t(TGCATGCA)-5' | 25% | 35.5 | 1.0 M NaCl, 10 mM NaH₂PO₄, 0.1 mM EDTA, pH 7.0, 5 µM each strand | [4][10] |
| DNA-DNA | 5'-d(GCGTACGC)-3' / 3'-d(CGCATGCG)-5' | N/A | 34.9 | 1.0 M NaCl, 10 mM NaH₂PO₄, 0.1 mM EDTA, pH 7.0, 5 µM each strand | [4][10] |
| DNA-DNA | 5'-d(ACGTACGT)-3' / 3'-d(TGCATGCA)-5' | N/A | 34.8 | 1.0 M NaCl, 10 mM NaH₂PO₄, 0.1 mM EDTA, pH 7.0, 5 µM each strand | [4][10] |
| TNA-DNA | 5'-d(GAGGAGGA)-3' / 3'-t(CTCCTCCT)-5' | 75% | 36.1 | 1.0 M NaCl, 10 mM NaH₂PO₄, 0.1 mM EDTA, pH 7.0, 5 µM each strand | [4] |
| TNA-DNA | 5'-d(AGAGAGAG)-3' / 3'-t(TCTCTCTC)-5' | 50% | 20.0 | 1.0 M NaCl, 10 mM NaH₂PO₄, 0.1 mM EDTA, pH 7.0, 5 µM each strand | [4] |
| TNA-DNA | 5'-d(CTCTCTCT)-3' / 3'-t(GAGAGAGA)-5' | 25% | 20.3 | 1.0 M NaCl, 10 mM NaH₂PO₄, 0.1 mM EDTA, pH 7.0, 5 µM each strand | [4] |
| RNA-DNA | 5'-d(AGAGAGAG)-3' / 3'-r(UCUCUCUC)-5' | N/A | ~25-30 | Inferred comparison from source data | [4] |
| RNA-RNA | 5'-r(CGCGUAGC)-3' / 3'-r(GCGAUCG)-5' (Decamer) | N/A | 53.4 | pH 7.0 | [2] |
| DNA-DNA | 5'-d(CGCGTACG)-3' / 3'-d(GCGCATGC)-5' (Decamer) | N/A | 43.1 | pH 7.0 | [2] |
Key Observations:
-
TNA-TNA duplexes exhibit high thermal stability, comparable to their DNA-DNA counterparts.[4][10]
-
The stability of TNA-DNA heteroduplexes is strongly influenced by the purine content of the TNA strand.[8][9]
-
High TNA purine content (e.g., 75%) results in TNA-DNA duplexes that are more stable than analogous DNA-DNA or RNA-DNA duplexes.[9][10][11]
-
Conversely, low TNA purine content (e.g., 25-50%) can lead to destabilized TNA-DNA duplexes, with Tm values often lower than their DNA-DNA and RNA-DNA equivalents.[8][9][10]
-
Generally, the order of duplex stability is RNA-RNA > DNA-DNA, with TNA-DNA hybrids showing sequence-dependent variability.[2][7]
Experimental Protocols
The determination of nucleic acid melting temperatures is primarily conducted via UV-Vis spectrophotometry, a technique that measures the change in absorbance of a sample as a function of temperature.[12][13]
-
Sample Preparation:
-
Synthesize and purify the desired single-stranded oligonucleotides (TNA, DNA, or RNA) using standard solid-phase synthesis and purification methods (e.g., PAGE or HPLC).
-
Quantify the concentration of each strand using UV absorbance at 260 nm.
-
Prepare the duplex sample by mixing equimolar amounts of the complementary strands in the desired buffer (e.g., 1.0 M NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0). A typical total oligonucleotide concentration is 10 µM (5 µM of each strand).[4]
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Measurement:
-
Place the sample in a quartz cuvette and load it into the spectrophotometer.
-
Slowly ramp the temperature, typically from a low temperature (e.g., 4°C) to a high temperature (e.g., 80-90°C) and back down, to ensure the melting process is reversible.[4]
-
The heating and cooling rate should be slow (e.g., 0.5-1.0 °C/min) to maintain thermal equilibrium.
-
-
Data Analysis:
Visualization of Nucleic Acid Relationships
The following diagram illustrates the relationship between TNA, DNA, and RNA as carriers of genetic information, highlighting the natural flow described by the central dogma and the position of TNA as a synthetic analogue capable of interaction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. nano.physik.uni-muenchen.de [nano.physik.uni-muenchen.de]
A Comparative Analysis of Nuclease Resistance: Threose Nucleic Acid (TNA) vs. Phosphorothioates
For researchers, scientists, and drug development professionals, the in vivo stability of oligonucleotide-based therapeutics is a critical determinant of their efficacy. Unmodified oligonucleotides are swiftly degraded by endogenous nucleases, severely limiting their therapeutic potential. This guide provides an objective comparison of the nuclease resistance of two prominent chemical modifications: Threose Nucleic Acid (TNA) and phosphorothioates (PS). The following analysis is supported by experimental data to aid in the selection of appropriate modifications for therapeutic and diagnostic applications.
The susceptibility of oligonucleotide-based drugs, such as antisense oligonucleotides and siRNAs, to degradation by endo- and exonucleases is a significant hurdle in their clinical translation.[1] To overcome this, various chemical modifications have been developed to enhance nuclease resistance. Among the most studied are phosphorothioates, which represent a first-generation modification, and Threose Nucleic Acid, a xeno nucleic acid (XNA) with a fundamentally altered backbone.
Comparative Nuclease Resistance: TNA vs. Phosphorothioates
Threose Nucleic Acid (TNA) exhibits exceptional resistance to nuclease-mediated degradation. The replacement of the natural five-carbon ribose sugar with a four-carbon threose sugar and the alteration of the phosphodiester linkage from the 3'-5' to a 2'-3' position renders TNA completely refractory to digestion by a wide range of nucleases.[2] This profound stability is attributed to the unnatural backbone structure which is not recognized by the catalytic sites of nucleases.[3] Experimental evidence demonstrates that TNA oligonucleotides remain intact after extended incubation in human serum and are resistant to potent nucleases like snake venom phosphodiesterase.[4]
Phosphorothioate (PS) modifications, which involve the substitution of a non-bridging oxygen with a sulfur atom in the phosphate backbone, also confer significant nuclease resistance compared to unmodified oligonucleotides.[1][5] This modification slows down the enzymatic cleavage by nucleases.[6] However, the degree of protection can be influenced by the stereochemistry (Rp or Sp) of the phosphorothioate linkage, with one diastereomer often being more resistant than the other.[1][7][8] While providing a substantial improvement in stability over unmodified DNA and RNA, phosphorothioates are still susceptible to eventual degradation.
Quantitative Data on Nuclease Stability
The following table summarizes the available quantitative data on the nuclease stability of TNA and phosphorothioate oligonucleotides.
| Modification | Half-life in Human Serum (approximate) | Key Resistance Characteristics |
| Unmodified Oligonucleotide | ~1.5 hours[1] | Highly susceptible to both endo- and exonucleases.[1] |
| Phosphorothioate (PS) | ~10 - 53 hours[1] | The sulfur-for-oxygen substitution in the phosphate backbone provides significant resistance to nuclease degradation.[1] The degree of protection is dependent on the stereochemistry (Rp or Sp) of the linkage.[1] |
| Threose Nucleic Acid (TNA) | >7 days[4] | The complete replacement of the sugar-phosphate backbone with a 2'-3' linked threose-based structure renders TNAs resistant to degradation by nucleases.[2][3] One study showed TNA oligonucleotides remained undigested after 7 days in 50% human serum.[4] Another study demonstrated TNA-Cy3 oligonucleotides were fully intact after 24 hours in 10% Fetal Bovine Serum (FBS), whereas the corresponding DNA-Cy3 was completely degraded within 8 hours.[4][9] |
Experimental Protocols
Accurate assessment of nuclease resistance is crucial for the development of modified oligonucleotides. Below are detailed methodologies for common in vitro assays used to evaluate oligonucleotide stability.
Serum Stability Assay
This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum, which mimics in vivo conditions.
Materials:
-
Modified oligonucleotide of interest (e.g., TNA-modified, phosphorothioate-modified)
-
Human serum or Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Loading dye (for gel electrophoresis)
-
Urea or other denaturants (for denaturing PAGE)
-
Polyacrylamide gels
-
Electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, incubate the modified oligonucleotide at a final concentration of 1-5 µM in a solution containing 10-50% serum in PBS at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA) and freezing at -20°C or below.
-
Analysis by Polyacrylamide Gel Electrophoresis (PAGE):
-
Samples are mixed with a loading dye containing a denaturant (e.g., urea).
-
The samples are loaded onto a denaturing polyacrylamide gel.
-
Electrophoresis is performed to separate the intact oligonucleotide from its degradation products based on size.
-
-
Data Analysis:
-
The gel is imaged, and the intensity of the band corresponding to the full-length oligonucleotide is quantified for each time point.
-
The percentage of intact oligonucleotide is plotted against time.
-
The half-life (t1/2) of the oligonucleotide is determined by fitting the data to an exponential decay curve.
-
3'-Exonuclease Assay
This assay specifically evaluates the resistance of oligonucleotides to degradation by 3'-exonucleases, a major source of nuclease activity in serum.
Materials:
-
Modified oligonucleotide of interest
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase)
-
Assay buffer specific to the chosen exonuclease
-
Nuclease-free water
-
Quenching solution (e.g., EDTA)
-
Analytical equipment (PAGE or HPLC)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the modified oligonucleotide, the appropriate reaction buffer, and nuclease-free water.
-
Enzyme Addition: Initiate the reaction by adding the 3'-exonuclease to the tube and incubate at the optimal temperature for the enzyme (typically 37°C).
-
Time Points and Quenching: Collect aliquots at various time points and stop the reaction as described in the Serum Stability Assay.
-
Analysis: Analyze the degradation products using PAGE or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the rate of degradation and assess the protective effect of the modification against 3'-exonucleolytic cleavage.
Visualizing the Concepts
To better illustrate the experimental process and the structural basis for nuclease resistance, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 3. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Inhibition of deoxyribonucleases by phosphorothioate groups in oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
TNA vs. 2'-O-Methyl Modifications: A Comparative Guide for Therapeutic Oligonucleotides
For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, the choice of chemical modification is a critical determinant of clinical success. This guide provides an objective comparison of two prominent modifications: Threose Nucleic Acid (TNA) and 2'-O-Methyl (2'-OMe), supported by experimental data and detailed methodologies to inform the selection of the optimal chemical strategy for your therapeutic candidate.
Introduction to TNA and 2'-O-Methyl Modifications
Oligonucleotide-based therapeutics hold immense promise for treating a wide range of diseases by targeting the genetic roots of illness. However, unmodified oligonucleotides are susceptible to rapid degradation by nucleases and may exhibit suboptimal binding to their target sequences. Chemical modifications are therefore essential to enhance their stability, binding affinity, and overall therapeutic profile.
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue that features a four-carbon threose sugar backbone, a significant departure from the natural five-carbon ribose of RNA. This altered backbone renders TNA completely resistant to nuclease degradation, making it an attractive option for applications requiring high in vivo stability.
2'-O-Methyl (2'-OMe) modification involves the addition of a methyl group to the 2' hydroxyl position of the ribose sugar. It is one of the most widely used modifications in therapeutic oligonucleotides, valued for its ability to increase nuclease resistance and enhance binding affinity to target RNA.
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize the key performance parameters of TNA and 2'-OMe modified oligonucleotides based on available experimental data.
Table 1: Nuclease Resistance
| Modification | Half-life in Human Serum (Representative) | Key Advantages |
| TNA | > 48 hours | Exceptional resistance to a broad spectrum of nucleases due to its unnatural threose backbone.[1] |
| 2'-O-Methyl | ~ 24 hours | Significantly improved stability over unmodified oligonucleotides.[1] |
| Unmodified | < 1 hour | Rapidly degraded by serum nucleases. |
Table 2: Binding Affinity to Complementary RNA
| Modification | Melting Temperature (Tm) Change per Modification (Representative) | Impact on Target Binding |
| TNA | Variable; can decrease Tm relative to 2'-OMe | The effect on binding affinity is context-dependent and can be strategically utilized to mitigate off-target effects.[2] |
| 2'-O-Methyl | +1.0 to +1.5 °C | Generally increases binding affinity and thermal stability of the oligonucleotide-RNA duplex. |
Experimental Protocols
Nuclease Resistance Assay (Serum Stability)
Objective: To determine the stability of modified oligonucleotides in the presence of serum nucleases.
Methodology:
-
Incubation: Modified oligonucleotides (TNA-modified, 2'-OMe-modified, and an unmodified control) are incubated in 90% human serum at a concentration of 1 µM at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quenching: The enzymatic reaction is stopped by the addition of a quenching buffer (e.g., containing EDTA and a chaotropic agent like urea).
-
Analysis: The samples are analyzed by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to separate the intact oligonucleotide from its degradation products.
-
Quantification: The amount of intact oligonucleotide at each time point is quantified by measuring the peak area (HPLC) or band intensity (PAGE).
-
Half-life Calculation: The percentage of intact oligonucleotide is plotted against time, and the data is fitted to a one-phase decay model to calculate the half-life (t½).
Melting Temperature (Tm) Analysis
Objective: To assess the thermal stability of the duplex formed between the modified oligonucleotide and its complementary RNA target, which is an indicator of binding affinity.
Methodology:
-
Sample Preparation: The modified oligonucleotide and its complementary RNA target are annealed in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0) to form a duplex.
-
Spectrophotometry: The absorbance of the duplex solution at 260 nm is monitored as the temperature is gradually increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute) using a UV-Vis spectrophotometer equipped with a thermal controller.
-
Melting Curve Generation: A melting curve is generated by plotting the absorbance at 260 nm against the temperature.
-
Tm Determination: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically calculated from the first derivative of the melting curve.
Visualizing Key Concepts
Conclusion and Future Perspectives
The choice between TNA and 2'-O-Methyl modifications is a strategic decision that depends on the specific therapeutic application.
-
2'-O-Methyl modification is a well-established and reliable choice, offering a good balance of increased nuclease resistance and enhanced binding affinity. Its long history of use in therapeutic oligonucleotides provides a wealth of data on its performance and safety profile.
-
Threose Nucleic Acid (TNA) represents a next-generation modification with unparalleled nuclease resistance.[1] This makes it particularly suitable for indications requiring long-term in vivo stability and reduced dosing frequency. While TNA's impact on binding affinity is more nuanced, this can be leveraged to fine-tune specificity and minimize off-target effects.[2]
Ultimately, the optimal modification strategy should be determined through rigorous experimental evaluation. The protocols and comparative data presented in this guide provide a framework for making an informed decision, paving the way for the development of more effective and durable oligonucleotide therapeutics.
References
A Comparative Guide to Threose Nucleic Acid (TNA) and Standard Phosphoramidites in Oligonucleotide Synthesis
In the landscape of genetic research and therapeutic development, the demand for synthetic oligonucleotides with enhanced stability and functionality is ever-present. While standard phosphoramidite chemistry has long been the cornerstone of DNA and RNA synthesis, the emergence of xeno-nucleic acids (XNAs) offers novel solutions to the inherent limitations of natural nucleic acids. Among these, Threose Nucleic Acid (TNA) has garnered significant attention for its unique structural and biological properties. This guide provides an in-depth comparison of TNA and standard phosphoramidites, offering valuable insights for researchers, scientists, and drug development professionals.
Fundamental Structural Distinctions
The primary difference between TNA and natural nucleic acids lies in the sugar-phosphate backbone. TNA utilizes a four-carbon threose sugar, creating a 3'-2' phosphodiester linkage, which is one atom shorter than the five-carbon ribose or deoxyribose sugar in RNA and DNA that forms a 5'-3' linkage.[1][2][3] This seemingly subtle alteration has profound implications for the molecule's properties.
Key Performance Advantages of TNA
The unique backbone of TNA confers several advantages over standard DNA and RNA oligonucleotides, particularly in therapeutic and diagnostic applications.
Exceptional Nuclease Resistance
One of the most significant advantages of TNA is its complete resistance to nuclease degradation.[1] The unnatural 3'-2' phosphodiester linkage and threose sugar are not recognized by cellular nucleases that rapidly degrade natural nucleic acids.[4] This remarkable stability prolongs the half-life of TNA-based therapeutics in biological systems. Studies have shown that TNA remains undigested after extended incubation in human serum and can even protect adjacent DNA residues from nuclease activity.[5] This intrinsic biostability makes TNA a superior candidate for antisense oligonucleotides, aptamers, and other in vivo applications.[5][6][7]
| Oligonucleotide Type | Environment | Incubation Time | Degradation (%) | Reference |
| TNA | 50% Human Serum | 7 days | Not specified, but stated as undigested | [5] |
| DNA | Fetal Bovine Serum | Not specified | Rapidly degraded | [5] |
| TNA-capped (5') | 5'-exonuclease | 24 hours | 17% | [8] |
| Standard PS-linked | 5'-exonuclease | 24 hours | Significantly higher than TNA-capped | [8] |
High Binding Affinity and Thermal Stability
Despite its altered backbone, TNA can form stable Watson-Crick duplexes with itself, as well as with complementary DNA and RNA strands.[2][9] TNA duplexes with RNA are particularly stable, often more so than the corresponding RNA:DNA hybrids.[2][9] The thermal stability of TNA:DNA duplexes is influenced by the purine content of the TNA strand.[10] High purine content in the TNA strand leads to greater stability compared to DNA:DNA or RNA:DNA duplexes of the same sequence.
| Duplex Type | Sequence Context | Melting Temperature (Tm) | Reference |
| DNA/TNA | Low TNA purine content | ~10°C lower than RNA/TNA | [9] |
| RNA/TNA | - | Higher than DNA/TNA | [9] |
| TNA:DNA | High TNA purine content | More stable than DNA:DNA or RNA:DNA | |
| TNA:DNA | Low TNA purine content | Often 5°C lower than DNA:DNA or RNA:DNA | [10] |
Biocompatibility and Cellular Uptake
Preclinical studies have indicated that TNA oligonucleotides exhibit low cytotoxicity and are well-tolerated in living cells.[5][6] Furthermore, TNA has been shown to enter several cell lines without the need for transfection agents, a significant advantage for therapeutic delivery.[6] In vivo studies in mice have shown that TNAs are safely administered and do not induce pathological changes in major organs like the kidneys.[5]
Synthesis and Methodologies
TNA oligonucleotides are constructed using the same fundamental solid-phase synthesis technique as standard DNA and RNA, employing phosphoramidite chemistry.[1][11] The key difference is the use of TNA phosphoramidite monomers instead of the standard deoxyribonucleoside or ribonucleoside phosphoramidites.[7][12]
Coupling Efficiency
The efficiency of the coupling step is critical for the synthesis of high-quality, full-length oligonucleotides. While standard phosphoramidites achieve high coupling efficiencies, the synthesis of TNA has presented some challenges, particularly with guanosine monomers. The use of bulky protecting groups on TNA phosphoramidites can lead to steric hindrance and reduced coupling efficiency.[13] However, recent improvements in the synthesis of TNA phosphoramidites, such as avoiding bulky protecting groups, have led to significantly improved coupling efficiencies.[13][14]
| TNA Guanosine Phosphoramidite | Protecting Group | Coupling Efficiency | Reference |
| tG amidite | Bulky DPC group | Lower | [13][14] |
| tG amidite | Less bulky acetyl group (no DPC) | ~25% higher | [14] |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis (General Protocol)
This protocol outlines the standard steps in automated solid-phase synthesis, applicable to both TNA and standard phosphoramidites.
-
1. Resin Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled-pore glass (CPG).
-
2. Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group for the next coupling reaction.[15][16]
-
3. Coupling: The next phosphoramidite monomer (either a standard or TNA phosphoramidite) is activated with a catalyst (e.g., 5-ethylthio-1H-tetrazole) and added to the column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[15][16] This step is performed in anhydrous acetonitrile to prevent side reactions with water.[17]
-
4. Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a capping reagent (e.g., acetic anhydride and 1-methylimidazole).[16]
-
5. Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution in THF/pyridine/water.[15]
-
6. Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
-
7. Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups on the nucleobases and phosphate backbone are removed, typically using aqueous ammonium hydroxide at an elevated temperature.[14][18]
-
8. Purification: The crude oligonucleotide product is purified, commonly by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[19]
Nuclease Resistance Assay
-
1. Oligonucleotide Preparation: Prepare solutions of TNA-modified and unmodified control oligonucleotides at a defined concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS).
-
2. Enzyme Incubation: Incubate the oligonucleotides with a nuclease solution (e.g., fetal bovine serum, snake venom phosphodiesterase) at 37°C.
-
3. Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
4. Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA) and heating.
-
5. Analysis: The samples are analyzed by denaturing PAGE or HPLC to quantify the amount of full-length oligonucleotide remaining at each time point. The percentage of degradation is calculated relative to the 0-hour time point.
Thermal Denaturation (Melting Temperature, Tm) Analysis
-
1. Duplex Formation: Anneal the oligonucleotide with its complementary strand (DNA, RNA, or TNA) by mixing equimolar amounts in a buffer solution (e.g., containing NaCl and a pH buffer), heating to 95°C, and then slowly cooling to room temperature.
-
2. Spectrophotometry: The melting profile of the duplex is monitored using a UV-Vis spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is recorded as the temperature is increased at a constant rate (e.g., 1°C/minute).
-
3. Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. It is determined from the first derivative of the melting curve.
Applications and Future Outlook
The superior properties of TNA make it a highly attractive alternative to standard oligonucleotides in various applications.
-
Antisense Therapy: TNA's high stability and strong binding to RNA make it an excellent candidate for antisense oligonucleotides designed to silence gene expression.[6][7]
-
Aptamers: TNA can be used to develop highly stable aptamers for targeting proteins and small molecules for therapeutic or diagnostic purposes.[1][20]
-
Diagnostics: The enhanced stability and specificity of TNA probes can improve the reliability and sensitivity of nucleic acid-based diagnostic assays.[21]
-
Synthetic Biology: As a xeno-nucleic acid, TNA is a valuable tool for expanding the chemical diversity of genetic material and exploring the fundamental principles of heredity and evolution.[1][22]
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 3. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 4. Artificial building block of life, called TNA, created in the lab - Earth.com [earth.com]
- 5. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-l-Threose Nucleic Acids as Biocompatible Antisense Oligonucleotides for Suppressing Gene Expression in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synoligo.com [synoligo.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 16. DNA寡核苷酸合成 [sigmaaldrich.com]
- 17. glenresearch.com [glenresearch.com]
- 18. Structural basis for TNA synthesis by an engineered TNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Xeno nucleic acid - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Xeno Nucleic Acid (XNA) Backbones for Research and Drug Development
A deep dive into the performance, stability, and binding affinities of novel genetic polymers, supported by experimental data and protocols.
Xeno Nucleic Acids (XNAs) are a revolutionary class of synthetic nucleic acid analogues that hold immense promise for therapeutics, diagnostics, and synthetic biology. By altering the sugar-phosphate backbone of natural DNA and RNA, researchers have engineered XNAs with enhanced properties, most notably high resistance to nuclease degradation and strong binding affinity to target molecules. This guide provides a comparative analysis of prominent XNA backbones, presenting key performance data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in this burgeoning field.
Performance Comparison of Key XNA Backbones
The choice of an XNA backbone is critical and depends on the specific application. The following table summarizes quantitative data on the nuclease resistance and binding affinity of several widely studied XNA backbones. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| XNA Backbone | Modification | Nuclease Resistance (Half-life in Serum) | Binding Affinity (ΔTm per modification) | Binding Affinity (Reported Kd) | Key Features & Applications |
| LNA (Locked Nucleic Acid) | Methylene bridge between 2'-O and 4'-C of the ribose | Significantly more stable than DNA; end-capping with LNA provides substantial protection.[1] | +2 to +10°C per LNA monomer against complementary RNA.[1] | Low nanomolar range for aptamers.[2][3] | High affinity and specificity; used in antisense oligonucleotides, siRNAs, and aptamers.[4] |
| PNA (Peptide Nucleic Acid) | N-(2-aminoethyl)-glycine backbone | Highly stable; intact after two days in guinea pig serum.[5] | High thermal stability of PNA:DNA/RNA duplexes. | - | Neutral backbone reduces electrostatic repulsion, leading to strong binding; used in antisense and antigene applications.[5] |
| TNA (Threose Nucleic Acid) | Threose sugar backbone | Biologically stable. | - | Mid-nanomolar range for aptamers targeting small molecules.[2] | Capable of enzymatic synthesis and evolution (SELEX); potential for developing aptamers and enzymes (XNAzymes). |
| HNA (Hexitol Nucleic Acid) | 1,5-anhydrohexitol sugar | - | High affinity for RNA targets. | Low nanomolar affinity for aptamers targeting proteins like VEGF.[2] | Forms stable duplexes with RNA; explored for therapeutic applications, including targeting HIV. |
| FANA (2'-Deoxy-2'-fluoroarabinonucleic Acid) | 2'-fluoro substitution on an arabinose sugar | - | - | - | Can adopt A-form helical structures and is recognized by some polymerases; used in antisense applications. |
| CeNA (Cyclohexene Nucleic Acid) | Cyclohexene ring replaces the furanose sugar | - | Forms stable duplexes with itself and RNA. | - | Explored for its unique structural properties and potential in forming self-pairing systems. |
| GNA (Glycol Nucleic Acid) | Acyclic glycol backbone | Resistant to nuclease degradation. | Can form stable, parallel-stranded duplexes. | - | A simple, acyclic XNA that demonstrates the potential for alternative genetic polymers. |
Key Experimental Protocols
Accurate and reproducible experimental methods are paramount for the evaluation and comparison of XNA backbones. Below are detailed protocols for two fundamental assays: the serum stability assay for determining nuclease resistance and the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for generating high-affinity XNA aptamers.
Serum Stability Assay
This protocol assesses the stability of XNA oligonucleotides in the presence of nucleases found in serum.
Materials:
-
XNA oligonucleotide
-
Fetal Bovine Serum (FBS) or Human Serum
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Loading dye (e.g., formamide-based)
-
Polyacrylamide gel (denaturing)
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
-
Incubator at 37°C
-
Microcentrifuge tubes
Procedure:
-
Preparation of XNA: Dilute the XNA oligonucleotide to a final concentration of 1-5 µM in PBS.
-
Incubation with Serum: In a microcentrifuge tube, mix the XNA solution with an equal volume of serum (e.g., 10 µL of XNA solution with 10 µL of 50% serum in PBS).
-
Time Points: Prepare multiple identical tubes for different time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h, 48h).
-
Incubation: Incubate the tubes at 37°C. At each designated time point, take one tube and immediately stop the reaction by adding an equal volume of loading dye and placing it on ice or freezing it at -20°C. The 0-minute time point serves as the control.
-
Gel Electrophoresis: Once all time points are collected, heat the samples at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
-
Analysis: After electrophoresis, visualize the gel using an appropriate imaging system (e.g., fluorescence for labeled oligos or staining with a nucleic acid stain). The disappearance of the full-length XNA band over time indicates degradation.
-
Quantification: Quantify the band intensity for each time point relative to the 0-minute control to determine the percentage of intact oligonucleotide remaining. The half-life (t1/2) can then be calculated.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for XNA Aptamers
The SELEX process is an iterative in vitro selection method used to isolate XNA aptamers with high affinity and specificity for a target molecule from a large, random library of sequences.
Materials:
-
Target molecule (e.g., protein, small molecule)
-
XNA library (containing a randomized region flanked by constant primer binding sites)
-
Engineered polymerases capable of transcribing and reverse-transcribing the specific XNA chemistry
-
Primers (forward and reverse)
-
dNTPs and XNA triphosphates (XNTPs)
-
Selection buffer (optimized for target binding)
-
Wash buffer
-
Elution buffer
-
Solid support for target immobilization (e.g., magnetic beads, chromatography resin)
-
PCR thermocycler
-
DNA purification kits
Procedure:
-
Library Preparation: Synthesize a single-stranded DNA library containing a central random region.
-
Transcription to XNA: Use an engineered polymerase to transcribe the DNA library into an XNA library.
-
Target Binding: Immobilize the target molecule on a solid support. Incubate the XNA library with the immobilized target in the selection buffer to allow for binding.
-
Washing: Remove unbound and weakly bound XNA sequences by washing the solid support with the wash buffer. The stringency of the washes can be increased in later rounds to select for higher affinity binders.
-
Elution: Elute the bound XNA sequences from the target using an elution buffer (e.g., by changing pH, ionic strength, or temperature, or by using a competitive ligand).
-
Reverse Transcription: Reverse transcribe the eluted XNA back into cDNA using an engineered reverse transcriptase.
-
PCR Amplification: Amplify the cDNA using PCR with the forward and reverse primers to enrich the pool of binding sequences.
-
Iteration: Repeat the selection cycle (steps 2-7) for multiple rounds (typically 8-15 rounds). With each round, the stringency of the selection is increased to enrich for the highest affinity aptamers.
-
Sequencing and Characterization: After the final round, the enriched pool of cDNA is cloned and sequenced to identify individual aptamer candidates. The binding affinity (e.g., Kd) and specificity of the identified XNA aptamers are then characterized using methods such as Microscale Thermophoresis (MST), Surface Plasmon Resonance (SPR), or filter-binding assays.
Visualizing Key Workflows in XNA Research
Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following diagrams, created using the Graphviz DOT language, illustrate the SELEX process for XNA aptamer selection and a general workflow for the preclinical evaluation of an XNA-based therapeutic.
Caption: The SELEX workflow for isolating high-affinity XNA aptamers.
Caption: A generalized workflow for the preclinical evaluation of an XNA-based therapeutic candidate.
References
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Modified nucleic acids: replication, evolution, and next-generation therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
TNA Oligonucleotides: A Comprehensive Guide to Their Superior In Vivo Stability
For researchers, scientists, and drug development professionals, the quest for stable and effective oligonucleotide therapeutics is paramount. Threose Nucleic Acid (TNA) has emerged as a promising candidate, demonstrating exceptional resistance to nuclease degradation compared to natural nucleic acids and other modifications. This guide provides an objective comparison of TNA's in vivo stability, supported by experimental data, detailed protocols, and visual workflows.
The inherent instability of natural oligonucleotides like DNA and RNA in biological fluids presents a significant hurdle for their therapeutic application. Nucleases rapidly degrade these molecules, limiting their bioavailability and efficacy. While various chemical modifications have been developed to enhance stability, TNA, a synthetic xeno-nucleic acid (XNA) with an unnatural four-carbon threose sugar backbone, exhibits remarkable intrinsic resistance to enzymatic cleavage.[1][2][3] This guide delves into the comparative in vivo stability of TNA, offering a valuable resource for the design and development of next-generation oligonucleotide-based drugs and diagnostics.
Comparative Stability of TNA and Other Oligonucleotides
Experimental evidence consistently demonstrates the superior stability of TNA in biological media compared to unmodified DNA and RNA, as well as commonly used modified oligonucleotides. Studies have shown that TNA remains intact for extended periods in human serum and other biological matrices, a critical attribute for in vivo applications.[1][4]
Quantitative Stability Data
The following table summarizes the comparative stability of TNA, DNA, and other modified oligonucleotides in fetal bovine serum (FBS), a common in vitro model for assessing in vivo stability.
| Oligonucleotide Type | Incubation Time in 10% FBS | Remaining Intact Oligonucleotide | Half-life | Reference |
| TNA-Cy3 | 24 hours | >95% | Not determined (stable) | [5] |
| DNA-Cy3 | 8 hours | 0% | 2.22 hours | [5] |
| Phosphorothioate (PS) modified DNA | 48 hours | Significant portion remains | > 48 hours | [6] |
| 2'-O-methyl modified RNA | Not specified | Enhanced vs. unmodified RNA | Not specified | [7][8] |
| 2'-fluoro modified RNA | Not specified | Enhanced vs. unmodified RNA | Not specified | [7][8] |
As the data indicates, TNA exhibits exceptional stability, with minimal degradation even after 24 hours of incubation in serum.[5] In stark contrast, unmodified DNA is completely degraded within 8 hours under the same conditions.[5] While modifications like phosphorothioates significantly enhance stability, TNA's inherent resistance is a key advantage.[6] Furthermore, studies suggest TNA's nuclease resistance surpasses that of 2'-O-methyl and 2'-fluoro ribose modifications.[7][8]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies employed in the key stability experiments.
Serum Stability Assay (Gel-based)
This protocol outlines a common method for assessing the stability of oligonucleotides in the presence of serum nucleases.
1. Oligonucleotide Preparation:
-
Synthesize and purify the desired oligonucleotides (e.g., TNA, DNA, modified oligos), often with a fluorescent label (e.g., Cy3) for visualization.
-
Resuspend the oligonucleotides in nuclease-free water or a suitable buffer to a stock concentration (e.g., 200 µM).[9]
2. Incubation with Serum:
-
Prepare solutions of the oligonucleotides at a final concentration (e.g., 1.0 µM) in a mixture of phosphate-buffered saline (PBS) and fetal bovine serum (FBS) (e.g., 90% PBS / 10% FBS).[6]
-
Incubate the samples at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[6]
3. Sample Collection and Analysis:
-
At each time point, collect aliquots of the incubation mixture and immediately stop the enzymatic degradation, for instance, by snap-freezing in liquid nitrogen.[6]
-
Purify the oligonucleotides from the serum proteins using a suitable method, such as an RNeasy Mini Kit.[6]
-
Analyze the integrity of the oligonucleotides by denaturing polyacrylamide gel electrophoresis (PAGE).[5]
4. Visualization and Quantification:
-
Visualize the fluorescently labeled oligonucleotides in the gel using a laser scanner.[6]
-
Quantify the intensity of the bands corresponding to the intact oligonucleotide at each time point to determine the rate of degradation and the half-life.[5]
Workflow and Pathway Diagrams
To visually represent the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for assessing oligonucleotide stability in serum.
References
- 1. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. α-l-Threose Nucleic Acids as Biocompatible Antisense Oligonucleotides for Suppressing Gene Expression in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Shorter Is Better: The α-(l)-Threofuranosyl Nucleic Acid Modification Improves Stability, Potency, Safety, and Ago2 Binding and Mitigates Off-Target Effects of Small Interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
TNA Aptamers Challenge DNA Counterparts in Binding Affinity
A comparative analysis of Threose Nucleic Acid (TNA) and Deoxyribonucleic Acid (DNA) aptamers reveals that TNA aptamers exhibit comparable and, in some cases, superior binding affinities to their targets. This finding, supported by experimental data, positions TNA as a promising alternative to traditional DNA-based aptamers in various research, diagnostic, and therapeutic applications.
This guide provides an objective comparison of the binding performance of TNA and DNA aptamers, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in understanding the nuances of these two nucleic acid-based ligands.
Quantitative Comparison of Binding Affinity
The binding affinity of an aptamer to its target is a critical parameter for its function. This is typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. A comparison of Kd values for TNA and DNA aptamers targeting the same molecules demonstrates the competitive performance of TNA.
| Target Molecule | Aptamer Type | Dissociation Constant (Kd) | Reference |
| Adenosine Triphosphate (ATP) | TNA | ~20 µM | [1] |
| Adenosine Triphosphate (ATP) | DNA | 2.7 µM - 31 µM | [2][3] |
| HIV Reverse Transcriptase (RT) | TNA | 0.4 - 4.0 nM | [4] |
| HIV Reverse Transcriptase (RT) | DNA | 14 pM - 12 µM | [4][5] |
Experimental Protocols
The generation of high-affinity aptamers relies on a robust in vitro selection process known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). The fundamental principles of SELEX are applicable to both DNA and TNA, with specific enzymatic adaptations for TNA. The binding affinity of the selected aptamers is then quantitatively determined using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
TNA Aptamer SELEX Protocol
The SELEX process for TNA aptamers involves a series of iterative cycles of selection, partitioning, and amplification. A key difference from DNA SELEX is the use of a specialized polymerase capable of reverse transcribing TNA into DNA and a polymerase that can transcribe DNA into TNA.
1. Library Preparation: A large, random library of single-stranded TNA oligonucleotides is synthesized. Each sequence is flanked by constant regions for primer annealing.
2. Incubation with Target: The TNA library is incubated with the target molecule under specific binding conditions (buffer, temperature, etc.) to allow for the formation of TNA-target complexes.
3. Partitioning: TNA molecules that bind to the target are separated from the unbound sequences. This can be achieved through various methods such as nitrocellulose filter binding, affinity chromatography, or magnetic bead-based separation.
4. Elution and Reverse Transcription: The bound TNA molecules are eluted from the target. The eluted TNA is then reverse transcribed into complementary DNA (cDNA) using a TNA-dependent DNA polymerase.
5. PCR Amplification: The cDNA is amplified by Polymerase Chain Reaction (PCR) using primers that are complementary to the constant regions of the library sequences.
6. TNA Transcription: The amplified double-stranded DNA is then used as a template for in vitro transcription to generate an enriched TNA pool for the next round of selection. This step requires a DNA-dependent TNA polymerase.
7. Iterative Cycles: The process is repeated for several rounds (typically 8-15) with increasing selection stringency to enrich for the TNA sequences with the highest binding affinity and specificity.
8. Sequencing and Characterization: After the final round, the enriched TNA pool is sequenced to identify individual aptamer candidates. The binding affinity of these candidates is then characterized using methods like SPR or ITC.
References
- 1. In Vitro Selection of an ATP-Binding TNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing ATP/ATP-Aptamer or ATP-Aptamer Mutant Complexes by Microscale Thermophoresis and Molecular Dynamics Simulations: Discovery of an ATP-Aptamer Sequence of Superior Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Integrative structural biology studies of HIV-1 reverse transcriptase binding to a high-affinity DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of Gene Silencing: A Comparative Guide to Off-Target Effects of TNA, LNA, and 2'-MOE Antisense Oligonucleotides
For researchers, scientists, and drug development professionals, the precision of antisense oligonucleotides (ASOs) is paramount. While their ability to modulate gene expression holds immense therapeutic promise, understanding and mitigating off-target effects is a critical challenge. This guide provides a comparative analysis of the off-target profiles of three prominent ASO chemistries: Threose Nucleic Acid (TNA), Locked Nucleic Acid (LNA), and 2'-O-Methoxyethyl (2'-MOE), supported by experimental data to inform the selection of the most suitable platform for specific research and therapeutic applications.
The ideal ASO therapeutic selectively engages its intended RNA target with high affinity and efficacy, while exhibiting minimal interaction with unintended transcripts and cellular components. Off-target effects can manifest as cytotoxicity, immune stimulation, and unintended regulation of non-target genes, potentially leading to adverse events. The chemical architecture of an ASO plays a pivotal role in defining its specificity and overall safety profile.
Comparative Analysis of Off-Target Effects
While direct head-to-head studies comparing the off-target effects of TNA, LNA, and 2'-MOE ASOs under identical experimental conditions are limited, a review of the existing literature provides valuable insights into their individual characteristics.
Cytotoxicity
The potential for ASOs to induce cellular toxicity is a primary safety concern. In vitro studies have demonstrated that TNA oligonucleotides exhibit negligible cytotoxicity across various cell lines, with cell viability remaining high even at substantial concentrations.[1] In contrast, LNA-modified ASOs have been associated with a higher risk of hepatotoxicity, a significant concern for in vivo applications.[2][3][4][5][6] Studies have shown that LNA ASOs can induce dose-dependent increases in liver transaminases, indicative of liver damage.[2][3] 2'-MOE ASOs are generally considered to have a more favorable safety profile with lower cytotoxicity compared to LNA ASOs.[2][7][8]
| ASO Chemistry | Key Findings on Cytotoxicity | References |
| TNA | Negligible cytotoxicity observed in multiple cell lines. | [1] |
| LNA | Associated with a significant risk of hepatotoxicity in animal models. | [2][3][4][5][6] |
| 2'-MOE | Generally well-tolerated with a lower cytotoxicity profile compared to LNA. | [2][7][8] |
Immune Stimulation
The innate immune system can recognize synthetic oligonucleotides, leading to the production of pro-inflammatory cytokines and other immune responses. TNA oligonucleotides have been shown to be capable of activating innate immune responses, particularly those containing CpG motifs.[3] However, the immunostimulatory potential of TNA ASOs appears to be sequence-dependent, suggesting that careful sequence design can mitigate these effects. The 2'-MOE modification is known to generally reduce the immunostimulatory properties of ASOs compared to unmodified phosphorothioate (PS) oligonucleotides.[9][10] LNA modifications have also been explored in the context of immune modulation, with some studies suggesting that specific LNA-containing sequences can have immunostimulatory effects.
| ASO Chemistry | Key Findings on Immune Stimulation | References |
| TNA | Can induce innate immune responses, particularly with CpG motifs; effect is sequence-dependent. | [3] |
| LNA | Certain LNA-containing sequences may possess immunostimulatory properties. | |
| 2'-MOE | Generally attenuates the immunostimulatory effects of the phosphorothioate backbone. | [9][10] |
Off-Target Gene Regulation
Hybridization-dependent off-target effects occur when an ASO binds to unintended mRNA transcripts with partial sequence complementarity, leading to their degradation or translational repression. The high binding affinity of LNA ASOs for their targets can also increase the likelihood of binding to off-target sequences with one or more mismatches.[11][12][13][14] This can result in a broader range of off-target gene downregulation compared to less tightly binding chemistries. While specific comparative data for TNA ASOs is limited, their unique backbone structure may influence their hybridization properties and off-target profile. 2'-MOE ASOs, with their more moderate binding affinity, are generally considered to have a more favorable off-target profile than LNA ASOs.[1]
| ASO Chemistry | Key Findings on Off-Target Gene Regulation | References |
| TNA | Unique backbone may influence hybridization and off-target binding; further comparative studies are needed. | |
| LNA | High binding affinity can lead to increased hybridization-dependent off-target effects. | [11][12][13][14] |
| 2'-MOE | Generally exhibits a more favorable off-target profile compared to LNA due to more moderate binding affinity. | [1] |
Experimental Workflows and Methodologies
The assessment of ASO off-target effects relies on a suite of well-defined experimental protocols.
Key Experimental Protocols
1. Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16][17][18]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the ASO for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Immune Stimulation Assessment (Cytokine Profiling)
This protocol is used to measure the induction of pro-inflammatory cytokines in response to ASO treatment.
-
Principle: The activation of immune cells by ASOs leads to the secretion of cytokines, which can be quantified using methods like ELISA or multiplex bead arrays.
-
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate and treat them with different concentrations of ASOs.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant using a commercially available ELISA kit or a multiplex bead-based assay according to the manufacturer's instructions.
-
3. Off-Target Gene Expression Analysis (RNA-Sequencing)
RNA-Sequencing (RNA-Seq) provides a comprehensive, transcriptome-wide view of changes in gene expression following ASO treatment.[19][20][21]
-
Principle: High-throughput sequencing of the entire RNA population of a cell allows for the identification and quantification of all expressed genes, revealing both on-target and off-target effects.
-
Methodology:
-
Treat cells with the ASO of interest and a control ASO.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the isolated RNA.
-
Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the ASO-treated samples compared to the control.
-
Bioinformatic analysis is then used to identify potential off-target binding sites in the differentially expressed genes.
-
Conclusion: A Balancing Act Between Potency and Specificity
The choice of ASO chemistry is a critical decision in the development of oligonucleotide therapeutics, requiring a careful balance between on-target potency and the mitigation of off-target effects. TNA emerges as a promising chemistry with a favorable cytotoxicity profile, although its potential for immune stimulation warrants careful sequence design. 2'-MOE offers a well-established safety profile with reduced immune activation and a lower propensity for hybridization-dependent off-target effects. LNA, while offering high potency, carries a greater risk of hepatotoxicity and off-target gene regulation.
Ultimately, the optimal ASO chemistry will depend on the specific therapeutic application, the target gene, and the desired safety-efficacy window. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of off-target effects, enabling researchers to make informed decisions and advance the development of safer and more effective antisense therapies.
References
- 1. LNA incorporated siRNAs exhibit lower off-target effects compared to 2'-OMethoxy in cell phenotypic assays and microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idtdna.com [idtdna.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Semantic Scholar [semanticscholar.org]
- 21. biorxiv.org [biorxiv.org]
The Prudent Researcher's Guide to Threose Nucleic Acid (TNA): A Cost-Benefit Analysis
For researchers at the vanguard of nucleic acid chemistry and therapeutics, the exploration of xeno nucleic acids (XNAs) offers a tantalizing glimpse into a world of enhanced biological stability and novel functionalities. Among these, threose nucleic acid (TNA) has emerged as a particularly promising candidate. This guide provides a comprehensive cost-benefit analysis of utilizing TNA amidites in research, offering a direct comparison with traditional nucleic acids (DNA and RNA) and other popular analogs. We present a synthesis of experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their discovery and development pipelines.
At a Glance: TNA vs. The Alternatives
Threose nucleic acid is an artificial nucleic acid analog where the conventional five-carbon ribose sugar is substituted with a four-carbon threose sugar. This seemingly subtle alteration in the backbone confers remarkable properties, most notably an exceptional resistance to nuclease degradation.[1] However, these advantages come at a premium. The chemical synthesis of TNA phosphoramidites is a more complex and consequently more expensive process than that for DNA and RNA amidites.
The central question for any research group is whether the enhanced performance of TNA justifies its higher cost. This guide will delve into the quantitative data to help answer that question.
Cost Analysis: A Comparative Overview
The primary cost driver for any oligonucleotide-based research is the price of the phosphoramidite building blocks. TNA amidites, due to their non-natural sugar moiety and more involved synthesis, are significantly more expensive than standard DNA and RNA amidites. The table below provides an approximate cost comparison based on commercially available phosphoramidites. Prices can vary between suppliers and are subject to change.
| Phosphoramidite Type | Typical Price (per gram) | Key Considerations |
| DNA (A, C, G, T) | $100 - $300 | Most affordable, widely available, suitable for a vast range of applications. |
| RNA (A, C, G, U) | $300 - $600 | More expensive than DNA due to the need for 2'-hydroxyl protection. |
| LNA (Locked Nucleic Acid) | $1,500 - $3,000 | High cost, but offers significantly increased thermal stability and binding affinity. |
| TNA (A, C, G, T) | $4,000 - $8,000+ | Highest cost among common analogs, reflecting a complex multi-step synthesis. |
Note: The prices listed are estimates for research-grade materials and can fluctuate.
Performance Metrics: Where TNA Shines
The higher cost of TNA amidites can be justified by their superior performance in several key areas crucial for therapeutic and diagnostic applications.
Binding Affinity and Thermal Stability
TNA can form stable duplexes with itself, DNA, and RNA. The thermal stability (Tm) of these duplexes is a critical parameter for many applications, including antisense technology and diagnostics. Notably, the purine content within the TNA strand significantly influences the stability of TNA:DNA duplexes.[2] TNA's ability to cross-pair with RNA is particularly strong, often forming more stable duplexes than TNA with DNA.[3]
| Duplex Type | Reported Melting Temperature (Tm) | Observations |
| DNA/TNA | ~10°C lower than RNA/TNA for the same sequence[4] | Stability is highly dependent on the purine content of the TNA strand.[2] |
| RNA/TNA | Higher than DNA/TNA and comparable to RNA/RNA duplexes[4] | TNA favors an A-like helical geometry, similar to RNA.[4] |
| TNA/TNA | Similar to DNA/DNA duplexes for the same sequence[2] |
Nuclease Resistance: A Decisive Advantage
Perhaps the most significant benefit of TNA is its exceptional resistance to degradation by cellular nucleases. This is a direct result of its unnatural threose sugar backbone, which is not recognized by the enzymes that rapidly degrade DNA and RNA.[1] This enhanced stability translates to a longer biological half-life, a critical attribute for in vivo applications.
A recent study demonstrated that TNA modifications in siRNAs conferred greater nuclease resistance than 2'-O-methyl or 2'-fluoro ribose modifications, which are commonly used to stabilize therapeutic oligonucleotides.[5][6] While specific half-life data in serum can vary depending on the oligonucleotide sequence and design, the consensus from multiple studies is that TNA offers a substantial improvement in biostability.
| Oligonucleotide Type | Nuclease Resistance | Key Implication |
| Unmodified DNA/RNA | Rapidly degraded by nucleases. | Limited in vivo applicability without chemical modifications. |
| 2'-O-Me, 2'-F modified RNA | Enhanced resistance compared to unmodified RNA. | Standard modifications for improving siRNA and ASO stability. |
| LNA-modified Oligonucleotides | High resistance to nuclease degradation. | A key feature contributing to their therapeutic potential. |
| TNA-modified Oligonucleotides | Exceptional resistance , often outperforming other modifications.[5][6] | Longer biological half-life, potentially leading to less frequent dosing in therapeutic applications. |
In Vivo Efficacy: Translating Stability into Function
The enhanced stability and strong binding affinity of TNA have been shown to translate into potent biological activity in preclinical models. For instance, a TNA-based antisense oligonucleotide targeting the anti-apoptotic protein Bcl-2 demonstrated significant antitumor activity in a xenograft mouse model.[7] Furthermore, TNA-modified siRNAs have shown potent gene silencing with picomolar IC50 values, comparable to or even exceeding that of siRNAs with conventional modifications.[8]
| Therapeutic Approach | Target | Key Findings |
| TNA Antisense Oligonucleotide | Bcl-2 mRNA | Significant suppression of tumor growth in a mouse model.[7] |
| TNA-modified siRNA | Renilla Luciferase | IC50 values in the picomolar range, demonstrating high potency.[8] |
Experimental Protocols and Workflows
To aid researchers in evaluating and implementing TNA in their work, we provide detailed methodologies for key experiments.
Solid-Phase Synthesis of TNA Oligonucleotides
The synthesis of TNA oligonucleotides follows the well-established phosphoramidite chemistry on an automated solid-phase synthesizer.
References
- 1. Simultaneous evaluation of treatment efficacy and toxicity for bispecific T-cell engager therapeutics in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shorter Is Better: The α-(l)-Threofuranosyl Nucleic Acid Modification Improves Stability, Potency, Safety, and Ago2 Binding and Mitigates Off-Target Effects of Small Interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Synthetic α-l-Threose Nucleic Acids Targeting BcL-2 Show Gene Silencing and in Vivo Antitumor Activity for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA/aTNA Chimeras: RNAi Effects and Nucleases Resistance of Single and Double Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Threose Nucleic Acid and Other Key Nucleic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, synthetic analogs offer a powerful toolkit to overcome the limitations of natural DNA and RNA. Among these, Threose Nucleic Acid (TNA) has emerged as a significant xeno-nucleic acid (XNA) with unique structural and functional properties. This guide provides a detailed comparison of TNA with other prominent nucleic acid analogs—Peptide Nucleic Acid (PNA), Locked Nucleic Acid (LNA), and Glycol Nucleic Acid (GNA)—supported by experimental data and detailed methodologies.
Structural and Functional Overview
Nucleic acid analogs are primarily distinguished by modifications to their sugar-phosphate backbone, which in turn dictates their hybridization properties, stability, and biological activity.
Threose Nucleic Acid (TNA) is characterized by a four-carbon threose sugar, replacing the five-carbon ribose or deoxyribose found in RNA and DNA, respectively.[1] The phosphodiester bonds in TNA link the 2' and 3' carbons of the threose sugar, in contrast to the 3'-5' linkage in natural nucleic acids.[1] This altered backbone geometry results in a more rigid structure that is resistant to nuclease degradation.[2] TNA can form stable duplexes with itself, DNA, and RNA, and it tends to enforce an A-like helical geometry on its partner strand.[1]
Peptide Nucleic Acid (PNA) represents a radical departure from the natural nucleic acid structure, featuring a neutral backbone composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds.[3] The absence of a negatively charged phosphate backbone eliminates electrostatic repulsion with complementary DNA or RNA strands, leading to exceptionally high binding affinity and thermal stability.[3]
Locked Nucleic Acid (LNA) is a class of RNA analogs where the ribose sugar is conformationally "locked" by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[4][5] This constraint pre-organizes the sugar into an A-form helical geometry, which significantly increases the thermal stability and binding affinity of LNA-containing oligonucleotides.[4][6]
Glycol Nucleic Acid (GNA) is the simplest of these analogs, possessing an acyclic three-carbon glycol backbone linked by phosphodiester bonds.[7][8] Despite its flexibility, GNA can form highly stable, antiparallel duplexes with itself, exhibiting even greater thermal stability than corresponding DNA or RNA duplexes.[8][9]
Comparative Data Summary
The following tables summarize the key structural and performance characteristics of TNA in comparison to PNA, LNA, and GNA.
Table 1: Structural Comparison of Nucleic Acid Analogs
| Feature | TNA (Threose Nucleic Acid) | PNA (Peptide Nucleic Acid) | LNA (Locked Nucleic Acid) | GNA (Glycol Nucleic Acid) | DNA/RNA (Natural) |
| Sugar Moiety | α-L-Threofuranose (4-carbon) | Absent | Ribose (conformationally locked) | Acyclic Propylene Glycol (3-carbon) | Deoxyribose (5-carbon)/Ribose (5-carbon) |
| Backbone Linkage | 2'-3' Phosphodiester | Polyamide (peptide bonds) | 3'-5' Phosphodiester | 2'-3' Phosphodiester | 3'-5' Phosphodiester |
| Backbone Charge | Negative | Neutral | Negative | Negative | Negative |
| Helical Geometry | A-like | P-helix (wider than DNA/RNA) | A-like | A-like | B-form (DNA), A-form (RNA) |
Table 2: Performance Comparison of Nucleic Acid Analogs
| Property | TNA | PNA | LNA | GNA | DNA/RNA |
| Thermal Stability (Tm) | Sequence-dependent; high purine content increases stability.[3][10] | Very high; significant increase over DNA/RNA.[11] | High; increases by several °C per modification.[4] | Very high; often higher than DNA/RNA of the same sequence.[8] | Baseline |
| Binding Affinity (Kd) | High affinity for RNA and DNA. | Very high affinity for RNA and DNA.[12] | Very high affinity for RNA and DNA.[13][14] | High affinity for itself. | Baseline |
| Nuclease Resistance | High resistance to degradation.[2] | Very high resistance to nucleases and proteases.[3][15] | High resistance to degradation.[16][17] | High resistance to degradation. | Low (DNA) to very low (RNA) |
| Cellular Uptake | Can enter some cell lines without transfection agents. | Generally poor; often requires conjugation to cell-penetrating peptides.[3] | Can be taken up by cells. | Information not widely available. | Generally requires transfection agents. |
Experimental Methodologies
The characterization of nucleic acid analogs relies on a suite of biophysical techniques. Below are detailed protocols for key experiments.
Thermal Denaturation Analysis via UV-Vis Spectroscopy
Objective: To determine the melting temperature (Tm) of nucleic acid duplexes, a measure of their thermal stability.
Protocol:
-
Sample Preparation: Prepare solutions of the nucleic acid analog and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final concentration of the duplex should be in the micromolar range (e.g., 1-5 µM).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Acquisition:
-
Monitor the absorbance of the sample at 260 nm as the temperature is increased from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled rate (e.g., 0.5-1.0 °C/min).
-
Record absorbance readings at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands, corresponding to the midpoint of the transition in the melting curve. This is typically determined by finding the maximum of the first derivative of the melting curve.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a nucleic acid analog and its target.[5]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the nucleic acid analog (the titrant) and its binding partner (the macromolecule in the cell) in the same dialysis buffer to minimize heats of dilution.[7][18]
-
The concentration of the macromolecule in the cell should be 10-30 times the expected Kd, and the titrant concentration should be 10-20 times that of the macromolecule in the cell.[18]
-
-
Instrumentation: Use an isothermal titration calorimeter.
-
Data Acquisition:
-
Inject small aliquots of the titrant into the sample cell containing the macromolecule at a constant temperature.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection and plot it against the molar ratio of titrant to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[19]
-
Nuclease Resistance Assay
Objective: To assess the stability of nucleic acid analogs against enzymatic degradation.
Protocol:
-
Sample Preparation: Prepare solutions of the nucleic acid analog and a control (e.g., unmodified DNA or RNA) at a known concentration.
-
Incubation: Incubate the samples in a solution containing nucleases, such as fetal bovine serum (FBS) or specific nucleases (e.g., DNase I, snake venom phosphodiesterase), at a physiological temperature (37 °C).[20][21]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding EDTA or heating).
-
Analysis:
-
Analyze the integrity of the nucleic acid analog at each time point using methods such as gel electrophoresis (e.g., PAGE), HPLC, or a fluorescence-based assay.[21]
-
Quantify the amount of intact oligonucleotide remaining at each time point.
-
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life of the analog in the presence of nucleases.[22]
Structural Analysis by NMR and Circular Dichroism (CD) Spectroscopy
NMR Spectroscopy: Provides high-resolution structural information about nucleic acid analogs in solution, including base pairing, sugar pucker, and overall helical geometry.[6][23]
CD Spectroscopy: A rapid method to assess the secondary structure of nucleic acid analogs. Different helical conformations (A-form, B-form, Z-form) and other structures like G-quadruplexes have distinct CD spectra.[12][24]
Visualizing Structural Differences and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Key structural features of TNA, PNA, LNA, and GNA.
Caption: Workflow for thermal denaturation analysis.
Caption: Experimental workflow for nuclease resistance assay.
Conclusion
TNA and its counterparts, PNA, LNA, and GNA, offer a diverse array of chemical structures and properties that can be leveraged for various applications in research and drug development. The choice of a particular nucleic acid analog depends on the specific requirements of the application, such as the desired binding affinity, nuclease resistance, and cellular uptake characteristics. This guide provides a foundational understanding of the structural and functional differences between these key analogs, empowering researchers to make informed decisions in the design and implementation of novel nucleic acid-based technologies.
References
- 1. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different combinations of atomic interactions predict protein‐small molecule and protein‐DNA/RNA affinities with similar accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. people.bu.edu [people.bu.edu]
- 7. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. A formula for thermal stability (Tm) prediction of PNA/DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-affinity RNA mimicking binding of 2',4'-BNANC towards complementary strands: a comparative study with 2',4'-BNA/LNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.ardascience.com [journals.ardascience.com]
- 16. Locked vs. unlocked nucleic acids (LNA vs. UNA): contrasting structures work towards common therapeutic goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Nuclease Protection Assays | PharmOptima [pharmoptima.com]
- 21. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Factors influencing degradation kinetics of mRNAs and half-lives of microRNAs, circRNAs, lncRNAs in blood in vitro using quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Enzymatische Synthese von TNA
The synthesis of α-L-threofuranosyl nucleic acid (TNA), a xeno-nucleic acid (XNA) with a simplified four-carbon sugar backbone, has garnered significant interest for its potential in synthetic biology, biotechnology, and molecular medicine. Its inherent stability against enzymatic degradation makes it a promising candidate for the development of novel therapeutics, such as aptamers and catalysts.[1][2][3][4] This guide provides a comparative overview of the enzymatic methods for TNA synthesis, presenting key performance data, detailed experimental protocols, and a visual representation of the workflows involved.
Performance Comparison of TNA Polymerases
The enzymatic synthesis of TNA primarily relies on the use of engineered DNA polymerases capable of utilizing α-L-threofuranosyl nucleoside triphosphates (tNTPs) as substrates. Several polymerases have been identified and engineered to facilitate this process, each with distinct characteristics in terms of efficiency, fidelity, and processivity.
| Polymerase | Key Features | Yield/Efficiency | Fidelity (Error Rate) | Processivity (Max. Length) | Reference |
| Therminator | A commercial variant of 9°N DNA polymerase (A485L mutation).[5] | Efficient for synthesizing TNA oligomers.[6] | High fidelity, sufficient for in vitro selection of TNA libraries up to 200 nt.[6] | Capable of polymerizing TNA oligomers of at least 80 nt in length.[6] | [5][6] |
| Deep Vent (exo-) | Identified as a polymerase with significant TNA synthesis capability. | Shows good ability to synthesize TNA. | Data not explicitly available in the provided search results. | Data not explicitly available in the provided search results. | [7] |
| Kod-RI | A laboratory-evolved polymerase derived from Thermococcus kodakarensis (Kod).[8] | 5-fold faster primer-extension efficiency than Therminator.[8] | ~20-fold higher fidelity than Therminator (four errors per 1000 nucleotide incorporations).[8] | Data not explicitly available in the provided search results. | [8][9] |
| 10-92 TNA polymerase | A recently engineered enzyme for faithful and fast TNA synthesis.[2][4] | Achieves efficient TNA synthesis, narrowing the performance gap with natural DNA synthesis.[2] | High fidelity.[2][4] | Data not explicitly available in the provided search results. | [2][4] |
| Terminal deoxynucleotidyl Transferase (TdT) | Catalyzes untemplated TNA synthesis at the 3' terminus of a DNA oligonucleotide.[10][11] | Efficient for creating DNA-TNA chimeras.[10][12] | Not applicable in the same sense as template-directed polymerases. | Can add multiple tNTPs.[12] | [10][11][12] |
Experimental Protocols
General Protocol for Primer Extension-Based TNA Synthesis
This protocol is a generalized procedure based on the primer extension assays described for polymerases like Therminator and Kod-RI.
Materials:
-
DNA template
-
DNA primer (labeled, e.g., with 32P)
-
TNA triphosphates (tNTPs)
-
DNA polymerase (e.g., Therminator, Kod-RI)
-
Reaction buffer specific to the polymerase
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
PhosphorImager or equivalent for visualization
Methodology:
-
Annealing: Anneal the labeled DNA primer to the DNA template by heating the mixture to 95°C and slowly cooling to room temperature.
-
Reaction Setup: Prepare the reaction mixture containing the annealed primer/template complex, tNTPs, reaction buffer, and the DNA polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the specific polymerase (e.g., Therminator has been tested at various temperatures).[6] The incubation time can vary depending on the desired length of the TNA product.[7]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., formamide with EDTA).
-
Analysis: Analyze the reaction products by denaturing PAGE. The length of the synthesized TNA can be determined by comparing the migration of the product to a size marker. Quantify the bands using a PhosphorImager.[7]
Protocol for TdT-Catalyzed TNA Tailing
This protocol describes the untemplated addition of TNA nucleotides to the 3' end of a DNA oligonucleotide using Terminal deoxynucleotidyl Transferase (TdT).
Materials:
-
DNA oligonucleotide primer
-
TNA triphosphates (tNTPs)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
TdT reaction buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Staining agent for nucleic acids (e.g., SYBR Gold)
Methodology:
-
Reaction Setup: Prepare the reaction mixture containing the DNA primer, tNTPs, TdT reaction buffer, and TdT enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for TdT activity (typically 37°C). The incubation time will influence the length of the TNA tail.
-
Enzyme Inactivation: Inactivate the TdT enzyme by heating the reaction mixture (e.g., at 70°C for 10 minutes).
-
Analysis: Analyze the products by denaturing PAGE and visualize the DNA-TNA chimeric oligonucleotides by staining.
Visualizing the Workflow
Enzymatic TNA Synthesis via Primer Extension
Caption: Workflow for template-dependent enzymatic synthesis of TNA.
TdT-Catalyzed TNA Tailing Workflow
Caption: Workflow for untemplated TNA synthesis using TdT.
Alternative Synthesis Methods
While enzymatic synthesis offers significant advantages, particularly for generating long TNA polymers and for applications like in vitro selection, chemical synthesis remains a viable alternative.
-
Chemical Synthesis: This method, typically using phosphoramidite chemistry, is well-established for producing short, defined sequences of oligonucleotides.[13] It allows for the incorporation of various modifications and labels.[13] However, the synthesis of long oligonucleotides can be challenging, and the process involves hazardous chemicals.[13][14]
In contrast, enzymatic synthesis is performed in aqueous conditions, making it a more environmentally friendly approach.[13][14] The development of controlled, template-independent enzymatic synthesis methods, for instance using reversible terminator nucleotides, is an active area of research that could further bridge the gap between chemical and biological synthesis approaches.[15]
Conclusion
The enzymatic synthesis of TNA is a rapidly advancing field, with the continuous development of new and improved polymerases. The choice of enzyme and method depends on the specific application, whether it requires high fidelity for genetic information transfer or the simple addition of a protective TNA tail. The data and protocols presented in this guide offer a foundation for researchers to select the most appropriate method for their TNA synthesis needs. As our understanding of XNA polymerases deepens, we can expect the development of even more efficient and versatile enzymatic tools, further expanding the applications of TNA in various scientific and therapeutic domains.[2][4]
References
- 1. Functional Comparison of Laboratory-Evolved XNA Polymerases for Synthetic Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Engineered To Produce Threose Nucleic Acid, a Synthetic Genetic Material | Technology Networks [technologynetworks.com]
- 3. Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Synthesis of Threose Nucleic Acid (TNA) Triphosphates and Oligonucleotides by Polymerase‐Mediated Primer Extension | Semantic Scholar [semanticscholar.org]
- 6. High fidelity TNA synthesis by Therminator polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Synthesis of TNA Protects DNA Nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Classical DNA synthesis or enzymatic DNA printing: a comparison of methods [cinz.nz]
- 14. escholarship.org [escholarship.org]
- 15. biorxiv.org [biorxiv.org]
Benchmarking Total Nucleic Acid (TNA) Performance in Diagnostic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The simultaneous extraction of DNA and RNA, collectively known as Total Nucleic Acid (TNA), is a critical upstream process for a multitude of diagnostic assays. The quality and quantity of the extracted TNA directly impact the reliability and sensitivity of downstream applications such as quantitative PCR (qPCR), next-generation sequencing (NGS), and microarray analysis. This guide provides an objective comparison of different TNA extraction methodologies, supported by experimental data, to aid researchers in selecting the optimal method for their specific diagnostic needs.
Comparative Performance of TNA Extraction Methods
The choice of TNA extraction method significantly influences yield, purity, and integrity. Below is a summary of performance data for commonly used extraction technologies.
| Extraction Method | Principle | Typical TNA Yield | A260/A280 Ratio | A260/A230 Ratio | RNA Integrity Number (RIN) | Advantages | Disadvantages |
| Silica Spin-Column | Nucleic acids bind to a silica membrane in the presence of chaotropic salts. | Moderate to High | 1.8 - 2.1 | >1.8 | Variable (5-9) | Rapid, easy to use, removes most inhibitors.[1][2] | Can lead to RNA shearing, lower yields from small samples. |
| Magnetic Beads | Nucleic acids reversibly bind to coated magnetic particles. | High | 1.8 - 2.0 | >1.8 | High (≥8) | Amenable to automation, high purity, gentle on nucleic acids. | Can be more expensive, potential for bead carryover. |
| Phenol-Chloroform | Organic extraction separates nucleic acids from proteins and lipids. | High | ~2.0 | Variable | High (≥8) | Gold standard for high molecular weight DNA, cost-effective.[2] | Use of hazardous organic solvents, more laborious, potential for phenol carryover.[2] |
| Anion Exchange | Nucleic acids bind to a positively charged resin. | Very High | 1.8 - 2.0 | >1.8 | Very High (≥9) | Extremely pure nucleic acids, high integrity. | More time-consuming, requires specialized resins. |
Experimental Protocols
Detailed methodologies are crucial for reproducible benchmarking of TNA extraction performance.
Protocol 1: TNA Extraction from Clinical Swab Samples using a Spin-Column Kit
This protocol outlines a typical procedure for TNA extraction from nasopharyngeal or oropharyngeal swabs, a common sample type in infectious disease diagnostics.
-
Sample Lysis:
-
Add 600 µL of lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and a reducing agent (e.g., β-mercaptoethanol) to the swab sample in a microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure complete cell lysis and inactivation of nucleases.[3]
-
Incubate at room temperature for 10 minutes.
-
-
Binding:
-
Add 600 µL of 100% ethanol to the lysate and mix by pipetting.
-
Transfer the mixture to a silica spin column placed in a collection tube.
-
Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
-
-
Washing:
-
Add 500 µL of Wash Buffer 1 to the column and centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
-
Add 500 µL of Wash Buffer 2 to the column and centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
-
Centrifuge the empty column at maximum speed for 2 minutes to remove any residual ethanol.
-
-
Elution:
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Add 50-100 µL of nuclease-free water directly to the center of the silica membrane.
-
Incubate at room temperature for 1 minute.
-
Centrifuge at 10,000 x g for 1 minute to elute the TNA.
-
Protocol 2: TNA Quality and Quantity Assessment
Accurate assessment of TNA is essential before downstream applications.
-
Quantification (UV-Vis Spectrophotometry):
-
Blank the spectrophotometer with the same elution buffer used for the TNA.
-
Measure the absorbance of 1-2 µL of the TNA sample at 260 nm, 280 nm, and 230 nm.
-
Calculate the TNA concentration using the Beer-Lambert law (A = εcl), where the extinction coefficient for TNA is approximately 33 µg/mL for an absorbance of 1.0 at 260 nm.
-
Assess purity by calculating the A260/A280 ratio (should be ~1.8-2.0) and the A260/A230 ratio (should be >1.8).[1][4]
-
-
Integrity Assessment (Automated Electrophoresis):
-
Use a microfluidics-based automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Load the TNA sample onto the appropriate chip according to the manufacturer's instructions.
-
The system will generate an electropherogram and a RNA Integrity Number (RIN) for the RNA component of the TNA. A RIN value ≥ 7 is generally considered suitable for most downstream applications.[1]
-
Visualizing Workflows and Pathways
Benchmarking TNA Extraction Performance Workflow
Caption: Workflow for benchmarking TNA extraction methods.
This diagram illustrates the key stages in comparing the performance of different TNA extraction methods, from sample preparation through to downstream analysis.
Role of TNA in a Viral Diagnostic Pathway
Caption: TNA's role in a typical viral diagnostic workflow.
This diagram shows the central role of TNA extraction in a molecular diagnostic pathway for detecting a viral pathogen using RT-qPCR.
Logical Relationship of TNA Quality Metrics
Caption: Interrelationship of TNA quality metrics.
This diagram illustrates how primary TNA quality metrics (yield, purity, and integrity) directly influence the performance of downstream diagnostic assays, ultimately impacting the sensitivity, accuracy, and reproducibility of the results.
References
- 1. Comparison of commercial RNA extraction kits for preparation of DNA-free total RNA from Salmonella cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleic Acid Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Reliability and performance of commercial RNA and DNA extraction kits for FFPE tissue cores. - Biospecimen Research Database [brd.nci.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of DMTr-TNA-5MeU-amidite
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of DMTr-TNA-5MeU-amidite, a phosphoramidite monomer utilized in oligonucleotide synthesis. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.
This compound, like other phosphoramidites, is a reactive chemical that, along with the solvents used in oligonucleotide synthesis, necessitates handling as hazardous waste.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it can be requested from the supplier.[3] The disposal procedures outlined below are based on general best practices for phosphoramidite and oligonucleotide synthesis waste.
I. Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes of chemical waste. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with hazardous materials. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potentially harmful vapors or dust.
II. Waste Segregation and Collection
Proper segregation of waste at the source is the first and most critical step in the disposal process. This prevents accidental mixing of incompatible chemicals and ensures that each waste stream is treated appropriately.
dot
Caption: Segregation of Solid and Liquid Waste Streams.
Experimental Protocol: Waste Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as empty reagent bottles, used pipette tips, and contaminated gloves, in a designated, clearly labeled, and sealable hazardous waste container.
-
For unused or expired this compound, dispose of it in its original container within the solid hazardous waste stream. Do not attempt to open expired vials.
-
-
Liquid Waste:
-
Oligonucleotide synthesis generates significant volumes of liquid waste, primarily organic solvents like acetonitrile.[4][5]
-
Collect all organic solvent waste from the synthesis process in a separate, labeled, and sealed hazardous waste container. This includes wash steps and reagent delivery.
-
Aqueous waste from the synthesis and subsequent work-up steps should be collected in a separate, labeled hazardous waste container. Do not mix aqueous and organic waste streams.
-
III. Chemical Inactivation (When Applicable)
For certain phosphoramidate compounds, chemical degradation through hydrolysis can be a viable disposal step.[6] However, given the lack of specific reactivity data for this compound, this should only be performed by trained personnel following a carefully evaluated and validated protocol. The general principle involves breaking the P-N bond through acid-catalyzed hydrolysis, followed by neutralization.[6]
Table 2: General Parameters for Phosphoramidite Hydrolysis
| Parameter | Value/Recommendation | Notes |
| Acid for Hydrolysis | 1 M HCl or H₂SO₄ | A strong acid is necessary to catalyze the reaction.[6] |
| Reaction Time | Minimum 24 hours | To ensure complete degradation.[6] |
| Base for Neutralization | 1 M NaOH | To bring the pH to a neutral range.[6] |
| Final pH | 6.0 - 8.0 | For safe handling and disposal.[6] |
dot
Caption: Workflow for Chemical Inactivation of Phosphoramidite Waste.
IV. Final Disposal Procedures
The ultimate disposal of hazardous waste must be conducted in compliance with all federal, state, and local regulations.[1][2]
Operational Plan for Final Disposal
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents. Include "Hazardous Waste" and a description of the materials inside (e.g., "this compound solid waste," "Acetonitrile waste").
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the waste. High-temperature incineration is a common and recommended method for this type of chemical waste.[7]
dot
Caption: Logical Flow for Final Waste Disposal.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, building a foundation of trust and reliability in your research operations.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. DMTr-TNA-5MeU amidite, 325683-94-1 | BroadPharm [broadpharm.com]
- 4. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improve Oligonucleotide Synthesis Efficiency and Sustainability [informaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
Essential Safety and Logistical Information for Handling DMTr-TNA-5MeU-amidite
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance for the safe handling, storage, and disposal of DMTr-TNA-5MeU-amidite, a phosphoramidite monomer used in oligonucleotide synthesis.[1][2][3][4] Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of the product.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound may indicate minimal hazards, the general nature of phosphoramidites and the chemicals used in oligonucleotide synthesis necessitate a comprehensive PPE strategy.[5][6] Phosphoramidites are moisture-sensitive and the synthesis process involves hazardous chemicals.[5][7][8][9]
Table 1: Recommended Personal Protective Equipment
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves. Consider double-gloving. | To prevent skin contact with the amidite and solvents. |
| Eye Protection | Chemical safety goggles with side shields. | To protect eyes from splashes of chemicals and powders. |
| Body Protection | A lab coat, long sleeves, and closed-toe shoes. | To protect skin and personal clothing from contamination.[10] |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. A dust mask (e.g., N95) may be appropriate for handling the powder. | To prevent inhalation of the powder and vapors from solvents. |
Experimental Protocols: Safe Handling and Storage
Phosphoramidites are highly sensitive to moisture and air, which can lead to degradation and reduced efficacy in oligonucleotide synthesis.[5][7][8] Therefore, all handling should be performed under anhydrous and inert conditions.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the vial tightly sealed in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen).[3][4][5][8]
-
Log the date of receipt and opening.
2.2. Preparation for Use
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of moisture inside the vial.
-
Inert Atmosphere: All subsequent steps should be performed in a glove box or under a positive pressure of dry, inert gas (e.g., argon).
-
Reconstitution:
-
Use anhydrous acetonitrile (or another appropriate solvent) with a water content of less than 30 ppm.[11]
-
Slowly inject the solvent into the vial using a dry syringe.
-
Gently swirl the vial to dissolve the amidite completely. Some amidites may be oily and require more time to dissolve.[7]
-
For prolonged storage of the solution, add molecular sieves (3 Å) to the vial to maintain dryness.[5]
-
2.3. Use in Oligonucleotide Synthesis
The standard oligonucleotide synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation.[12]
-
Deblocking: The 5'-DMTr protecting group is removed using a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM) or toluene.[12]
-
Coupling: The reconstituted this compound is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final product.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, commonly iodine in a solution of THF, pyridine, and water.
Disposal Plan
The waste generated from handling this compound and its use in oligonucleotide synthesis is considered hazardous chemical waste and must be disposed of accordingly.[9][13]
3.1. Waste Segregation
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, wipes, molecular sieves) should be collected in a designated, labeled hazardous waste container.
-
Empty amidite vials should be triple-rinsed with an appropriate solvent (e.g., acetonitrile), and the rinsate collected as liquid hazardous waste. The rinsed vials can then be disposed of as solid waste.
-
-
Liquid Waste:
-
Collect all liquid waste from the synthesis process, including unused amidite solutions, wash solvents (e.g., acetonitrile, DCM), and reagents from each step of the synthesis cycle.
-
Segregate halogenated (e.g., DCM) and non-halogenated solvent waste into separate, clearly labeled containers.
-
Aqueous waste containing hazardous chemicals should also be collected separately.
-
3.2. Disposal Procedure
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this chemical waste down the drain or in regular trash.
Emergency Procedures
4.1. Spills
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE (see Table 1).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
4.2. Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][14]
In case of any exposure, report the incident to your supervisor and EHS office.
Mandatory Visualizations
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Logical relationship between hazards and control measures for safe handling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DMTr-TNA-U amidite, 325683-95-2 | BroadPharm [broadpharm.com]
- 4. DMTr-TNA A(Bz)-amidite | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 7. glenresearch.com [glenresearch.com]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 11. Improve Oligonucleotide Synthesis Efficiency and Sustainability [informaconnect.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biosyn.com [biosyn.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
